molecular formula C12H9Cl2NO3 B1683831 Vinclozolin CAS No. 50471-44-8

Vinclozolin

Numéro de catalogue: B1683831
Numéro CAS: 50471-44-8
Poids moléculaire: 286.11 g/mol
Clé InChI: FSCWZHGZWWDELK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide.
3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione is a member of the class of oxazolidinones that is 5-ethenyl-5-methyl-2,4-oxazolidinedione in which the imide hydrogen is replaced by a 3,5-dichlorophenyl group. It is a dicarboximide, a dichlorobenzene, an oxazolidinone and an olefinic compound.
This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).
This compound (trade names: Ronilan, Curalan, Vorlan, Touche) is a common dicarboximide fungicide used to control diseases, such as blights, rots and molds in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions. It is also used on turf on golf courses. Two common fungi that this compound is used to protect crops against are botrytis cinerea and sclerotinia scleotiorun. First registered in 1981, this compound is widely used but its overall application has declined. As a pesticide, this compound is regulated by the United States Environmental Protection Agency (U.S. EPA). It has gone through a series of tests and regulations in order to evaluate the risks and hazards to the environment and animals. Among the research, a main finding is that this compound has been shown to be an endocrine disruptor with antiandrogenic effects.

Propriétés

IUPAC Name

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione
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InChI

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3
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InChI Key

FSCWZHGZWWDELK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C
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Molecular Formula

C12H9Cl2NO3
Record name VINCLOZOLIN
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DSSTOX Substance ID

DTXSID4022361
Record name Vinclozolin
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Molecular Weight

286.11 g/mol
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Physical Description

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide., Colorless solid; Technical product: White solid; [HSDB]
Record name VINCLOZOLIN
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Boiling Point

BP: 131 °C at 0.05 mm Hg
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Solubility

White solid. MP 106-109 °C. Solubility in toluene 10.9; acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical), In water, 2.6 mg/L at 20 °C, In acetone = 435; benzene = 146; chloroform = 319; ethyl acetate = 253 (g/kg), In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C).
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Density

1.51 g/cu cm
Record name Vinclozolin
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Vapor Pressure

0.00000012 [mmHg], 1.2X10-7 mm Hg at 20 °C
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Color/Form

Colorless crystals, Crystalline solid, Colorless to white crystalline solid

CAS No.

50471-44-8
Record name VINCLOZOLIN
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Melting Point

108 °C
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Foundational & Exploratory

Vinclozolin's Interference with Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the dicarboximide fungicide vinclozolin and its metabolites disrupt androgen receptor (AR) signaling. The content herein is intended for an audience with a strong background in endocrinology, molecular biology, and toxicology.

Executive Summary

This compound is a well-documented endocrine disruptor that primarily exerts its anti-androgenic effects through the competitive antagonism of the androgen receptor by its metabolites. While this compound itself demonstrates weak affinity for the AR, its more persistent metabolites, M1 and M2, are potent competitors of endogenous androgens.[1][2] This antagonism disrupts the normal downstream signaling cascade, leading to altered gene expression and a range of physiological abnormalities, particularly in the male reproductive system.[3][4][5] This guide will dissect the intricate steps of this mechanism, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the involved pathways.

Mechanism of Action: A Step-by-Step Disruption

The canonical androgen signaling pathway is a tightly regulated process essential for the development and maintenance of male characteristics. This compound's metabolites directly interfere with this pathway at a critical juncture: ligand binding.

Competitive Binding to the Androgen Receptor

The primary mechanism of this compound's anti-androgenic activity is the competitive binding of its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), to the ligand-binding domain (LBD) of the androgen receptor.[1][2] this compound itself is a weak competitor, but M1 and M2 exhibit significantly higher affinities.[1] This competition with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is the initiating event of endocrine disruption.

Inhibition of Androgen-Induced Transcriptional Activation

Upon binding to the AR, natural androgens induce a conformational change that facilitates the dissociation of heat shock proteins, dimerization, and subsequent translocation of the AR complex to the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.

The binding of this compound's metabolites, M1 and M2, to the AR leads to an altered receptor conformation that is inefficient at activating gene expression.[4][6] While these metabolites can promote the nuclear translocation of the AR, the resulting complex is impaired in its ability to effectively bind to AREs and recruit the necessary co-regulatory proteins for transcriptional activation.[6][7] Specifically, in the presence of DHT, the M2 metabolite inhibits the binding of the androgen-AR complex to AREs.[6][7]

Altered Subcellular Distribution of the Androgen Receptor

Studies have demonstrated that exposure to this compound alters the subcellular distribution of the androgen receptor.[2][4] Treatment with this compound leads to a decrease in the amount of AR bound to DNA (the active, high-salt fraction) and a corresponding increase in the inactive, non-DNA-bound fraction of the receptor.[2] This shift in distribution further contributes to the overall reduction in androgen-dependent gene expression.

Partial Agonist Activity in the Absence of Androgens

Interestingly, under conditions of androgen absence, high concentrations of the M2 metabolite have been shown to exhibit partial agonist activity.[6][8] In this scenario, M2 can promote the binding of the AR to AREs and weakly activate the transcription of androgen-responsive genes.[6] This dual antagonist/partial agonist activity highlights the complex nature of this compound's interaction with the AR.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and its metabolites with the androgen receptor.

Table 1: Competitive Binding Affinity for the Androgen Receptor

CompoundKi (μM)Potency Relative to this compound
This compound> 700[1]-
Metabolite M192[1]~7.6x stronger than this compound
Metabolite M29.7[1]~72x stronger than this compound

Ki (inhibition constant) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Inhibitory Potency

CompoundRelative Potency
Metabolite M250-fold more potent inhibitor than M1[6][7]
Metabolite M2Only 2-fold less potent than hydroxyflutamide[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on androgen receptors.

Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound to compete with a known androgen for binding to the AR.

Principle: A competitive binding assay measures the displacement of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) from the AR by a test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • Rat prostate cytosol (as a source of AR) or recombinant AR[9][10]

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled androgen (for determining non-specific binding)

  • Test compound (this compound and its metabolites)

  • Assay buffer

  • Hydroxyapatite (B223615) slurry or other method for separating bound and free ligand

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled androgen in the assay buffer.

  • Incubation: In a multi-well plate, combine the AR preparation, the radiolabeled androgen, and either the assay buffer (total binding), excess unlabeled androgen (non-specific binding), or the test compound. Incubate to allow binding to reach equilibrium.

  • Separation: Add hydroxyapatite slurry to each well to bind the AR-ligand complexes. Centrifuge the plate to pellet the hydroxyapatite.

  • Washing: Wash the pellets to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay is used to assess the functional consequence of AR binding, specifically the ability of a compound to induce or inhibit AR-mediated gene transcription.[11][12]

Principle: Cells are engineered to express the AR and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an ARE-containing promoter.[13][14] Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified. Antagonists will inhibit this agonist-induced expression.

Materials:

  • A suitable cell line (e.g., PC-3, CHO, or HeLa)

  • Expression vector for the human or rat AR

  • Reporter plasmid containing an ARE-driven reporter gene (e.g., pGL3-ARE-luciferase)

  • Transfection reagent

  • Cell culture medium

  • Androgen agonist (e.g., DHT)

  • Test compound (this compound and its metabolites)

  • Lysis buffer

  • Luciferase assay substrate

Procedure:

  • Transfection: Co-transfect the cells with the AR expression vector and the reporter plasmid.

  • Treatment: After allowing for protein expression, treat the cells with the androgen agonist in the presence or absence of various concentrations of the test compound.

  • Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the reporter protein.

  • Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the log of the test compound concentration to determine the IC50 for antagonists or the EC50 for agonists.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

G cluster_0 Normal Androgen Signaling cluster_1 Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_cytoplasm Androgen Receptor (AR) (inactive, cytoplasm) AR_active Active AR Dimer AR_cytoplasm->AR_active Dimerizes & Translocates HSP Heat Shock Proteins AR_HSP->AR_cytoplasm Dissociates AR_HSP->HSP ARE Androgen Response Element (ARE) AR_active->ARE Binds Nucleus Nucleus Gene Target Gene ARE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response

Caption: Normal androgen receptor signaling pathway.

G cluster_0 Disrupted Signaling by this compound Metabolites cluster_1 Vinclozolin_M This compound Metabolites (M1, M2) AR_HSP AR-HSP Complex Vinclozolin_M->AR_HSP Competitively Binds Androgen Androgen (e.g., DHT) Androgen->AR_HSP Binding Inhibited AR_cytoplasm Androgen Receptor (AR) (inactive, cytoplasm) AR_this compound AR-Metabolite Complex AR_HSP->AR_this compound Forms Inactive Complex Nucleus Nucleus AR_this compound->Nucleus Translocates ARE Androgen Response Element (ARE) AR_this compound->ARE Binding to ARE Inhibited Gene Target Gene Blocked Transcription Inhibited Gene->Blocked

Caption: Disruption of AR signaling by this compound.

G cluster_0 Androgen Receptor Binding Assay Workflow Start Start Prepare Prepare Reagents: - AR Source - Radiolabeled Androgen - Test Compounds Start->Prepare Incubate Incubate AR, Radioligand, and Test Compound Prepare->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Detect Measure Radioactivity Separate->Detect Analyze Analyze Data: - Calculate Specific Binding - Determine IC50/Ki Detect->Analyze End End Analyze->End

Caption: Workflow for an AR binding assay.

Conclusion

The anti-androgenic activity of this compound is unequivocally mediated by its metabolites, M1 and M2, which act as competitive antagonists of the androgen receptor. By binding to the AR, these metabolites disrupt the normal conformational changes required for efficient DNA binding and transcriptional activation, leading to a decrease in the expression of androgen-dependent genes. This detailed understanding of the molecular mechanism is crucial for assessing the risks associated with this compound exposure and for the development of screening assays to identify other potential endocrine disruptors with similar modes of action. The experimental protocols and data presented in this guide provide a solid foundation for further research in this critical area of toxicology and drug development.

References

Endocrine Disrupting Properties of Vinclozolin Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting properties of the fungicide Vinclozolin and its primary metabolites. This compound, a dicarboximide fungicide, is known to interfere with the endocrine system, primarily by acting as an antagonist to the androgen receptor (AR). Its metabolites, particularly M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are considered the active agents responsible for its antiandrogenic effects.[1][2][3][4][5] This guide delves into the molecular mechanisms of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Mechanism of Action: Androgen Receptor Antagonism and Beyond

The primary endocrine-disrupting mechanism of this compound metabolites is their ability to act as competitive antagonists of the androgen receptor.[2][3] Both M1 and M2 bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This competitive inhibition blocks the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.[1][6]

Studies have shown that M2 is a significantly more potent AR antagonist than M1.[1] While the parent compound, this compound, exhibits weak affinity for the AR, its in vivo effects are primarily attributed to its rapid metabolism to M1 and M2.[2]

Beyond androgen receptor antagonism, research suggests that this compound and its metabolites may interact with other steroid hormone receptors, including the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where they generally exhibit antagonistic activity.[7] Furthermore, some studies indicate that these compounds may act as weak agonists for estrogen receptors (ERα and ERβ).[7]

This compound has also been shown to affect steroidogenesis, the metabolic pathway that produces steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that this compound can decrease the production of testosterone while simultaneously increasing the production of estradiol (B170435).[8][9]

Quantitative Data on Endocrine Disrupting Activities

The following tables summarize the quantitative data on the endocrine-disrupting properties of this compound and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

CompoundAssay TypeSpecies/Cell LineEndpointValue (µM)Reference
This compoundCompetitive BindingRat Prostate CytosolKi> 700[2]
Metabolite M1Competitive BindingRat Prostate CytosolKi92[2]
Metabolite M2Competitive BindingRat Prostate CytosolKi9.7[2]

Table 2: Antiandrogenic Activity in Reporter Gene Assays

CompoundAssay TypeCell LineEndpointValueReference
This compoundAR-Mediated Reporter Gene AssayYeastAntiandrogenic ActivityObserved at ≥ 10⁻⁶ M[10]
Metabolite M2AR-Mediated Reporter Gene AssayNot SpecifiedRelative Potency50-fold more potent inhibitor than M1[1]

Table 3: Effects on Steroid Hormone Production in H295R Cells

CompoundHormone MeasuredEffectLowest Observed Effect Concentration (LOEC)Maximum Fold ChangeReference
This compoundTestosteroneDecrease--[8]
This compoundEstradiolIncrease10 µM1.99[11]
This compoundProgesteroneDecrease--[8]
This compound17α-OH-progesteroneDecrease--[11]
This compoundAndrostenedioneDecrease--[11]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the endocrine-disrupting properties of this compound and its metabolites.

Competitive Androgen Receptor Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled R1881 (for standard curve)

  • Test compounds (this compound, M1, M2)

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled R1881 in the assay buffer. The radiolabeled ligand is diluted to a final concentration at or below its Kd.

  • Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Radioligand and AR-containing cytosol.

    • Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.

    • Competitive Binding: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate on ice with intermittent shaking. Centrifuge the plate to pellet the HAP.

  • Washing: Aspirate the supernatant and wash the HAP pellets with cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

Objective: To measure the ability of a test compound to induce or inhibit androgen receptor-mediated gene expression.

Materials:

  • A mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

  • Cell culture medium and supplements.

  • Test compounds (this compound, M1, M2).

  • A reference androgen (e.g., DHT).

  • A reference antiandrogen (e.g., hydroxyflutamide).

  • Lysis buffer.

  • Luciferase substrate.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of the test compound.

    • Antagonist Mode: Treat the cells with a fixed concentration of a reference androgen (e.g., DHT) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plate for 24-48 hours to allow for gene expression.

  • Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular contents, including the reporter enzyme.

  • Detection: Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence against the logarithm of the test compound concentration to determine the EC50 value (the concentration that induces a half-maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of the androgen-induced response against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes a half-maximal inhibition).

H295R Steroidogenesis Assay (Following OECD TG 456)

Objective: To assess the effect of a test chemical on the production of testosterone and estradiol in a human adrenocortical carcinoma cell line.

Materials:

  • H295R human adrenocortical carcinoma cell line.

  • Cell culture medium and supplements.

  • Test compounds (this compound).

  • Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) as an inhibitor).

  • Solvent control (e.g., DMSO).

  • 24-well cell culture plates.

  • ELISA kits or LC-MS/MS for hormone quantification.

  • Reagents for assessing cell viability (e.g., MTT assay).

Procedure:

  • Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Exposure: Replace the medium with fresh medium containing seven different concentrations of the test chemical, a solvent control, and positive controls, each in at least triplicate.

  • Incubation: Incubate the cells for 48 hours.

  • Sample Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.

  • Cell Viability Assessment: Measure cell viability in each well using a suitable method (e.g., MTT assay).

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the data for statistically significant changes in hormone production at each concentration of the test chemical. Determine the Lowest Observed Effect Concentration (LOEC) for both testosterone and estradiol.

Visualizing Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Antagonistic Action of this compound Metabolites on Androgen Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR Vinclozolin_Metabolites This compound Metabolites (M1, M2) Vinclozolin_Metabolites->AR_HSP Competitively Binds to AR AR_Ligand AR-Androgen Complex AR_HSP->AR_Ligand HSP Dissociation AR_Metabolite AR-Metabolite Complex (Inactive) AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation No_Transcription Inhibition of Gene Transcription AR_Metabolite->No_Transcription Prevents Nuclear Translocation and Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Activates

Caption: Antagonistic Action of this compound Metabolites on Androgen Receptor Signaling.

Workflow for Competitive Androgen Receptor Binding Assay cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_incubation Incubation & Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - AR Source (Cytosol) - Radiolabeled Ligand - Test Compounds setup Set up Triplicate Wells: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->setup incubation Incubate at 4°C (18-24 hours) setup->incubation separation Separate Bound/Unbound Ligand (Hydroxyapatite) incubation->separation detection Measure Radioactivity (Scintillation Counter) separation->detection analysis Data Analysis: - Calculate Specific Binding - Determine IC50/Ki detection->analysis

Caption: Workflow for Competitive Androgen Receptor Binding Assay.

Workflow for Androgen Receptor Reporter Gene Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis cell_seeding Seed Stably Transfected Reporter Cells treatment Treat Cells: - Agonist Mode (Test Compound Alone) - Antagonist Mode (DHT + Test Compound) cell_seeding->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells to Release Reporter Enzyme incubation->lysis detection Measure Luminescence lysis->detection analysis Data Analysis: - Determine EC50 (Agonist) - Determine IC50 (Antagonist) detection->analysis

Caption: Workflow for Androgen Receptor Reporter Gene Assay.

Workflow for H295R Steroidogenesis Assay (OECD TG 456) cluster_cell_culture Cell Culture & Exposure cluster_sample_collection Sample Collection & Viability cluster_analysis Hormone Quantification & Data Analysis seeding Seed and Acclimate H295R Cells (24h) exposure Expose Cells to Test Compound (48h) seeding->exposure collection Collect Cell Culture Medium exposure->collection viability Assess Cell Viability (e.g., MTT Assay) exposure->viability quantification Quantify Testosterone & Estradiol (ELISA or LC-MS/MS) collection->quantification data_analysis Data Analysis: - Normalize to Control - Determine LOEC quantification->data_analysis

Caption: Workflow for H295R Steroidogenesis Assay (OECD TG 456).

References

Vinclozolin Exposure and Its Impact on Male Reproductive Development: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinclozolin, a dicarboximide fungicide, is a well-documented endocrine-disrupting chemical (EDC) with significant anti-androgenic properties.[1][2][3][4][5] Its impact on male reproductive development has been the subject of extensive research, revealing a range of detrimental effects from direct exposure and, alarmingly, across subsequent generations through epigenetic mechanisms.[6][7][8] This technical guide provides a comprehensive overview of the effects of this compound exposure on male reproductive development, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing associated biological pathways and workflows. The primary audience for this document includes researchers in toxicology and reproductive biology, as well as professionals in drug development who require a thorough understanding of androgen receptor antagonism and its consequences.

Mechanism of Action: Androgen Receptor Antagonism

This compound itself is a weak antagonist of the androgen receptor (AR).[9] However, its metabolites, primarily M1 and M2, are potent competitive antagonists of the AR, binding to the receptor and inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[9][10][11][12] This antagonism disrupts the normal signaling cascade required for the development and function of male reproductive tissues.[12][13] The binding of this compound's metabolites to the AR prevents the receptor from effectively binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes crucial for male sexual differentiation and reproductive function.[11][12]

Signaling Pathway of this compound's Anti-Androgenic Action

cluster_0 Cellular Action This compound This compound Metabolites Metabolites (M1 & M2) This compound->Metabolites Metabolism AR Androgen Receptor (AR) Metabolites->AR Binds to & Blocks Disrupted_Development Disrupted Male Reproductive Development Metabolites->Disrupted_Development Leads to AR_Androgen AR-Androgen Complex Androgens Androgens (Testosterone, DHT) Androgens->AR Binds to ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Initiates Transcription Reproductive_Development Normal Male Reproductive Development Gene_Expression->Reproductive_Development Regulates

Caption: this compound's anti-androgenic mechanism of action.

Quantitative Effects of this compound Exposure

In utero and perinatal exposure to this compound has been shown to induce a variety of dose-dependent effects on male reproductive parameters in animal models, primarily rats and mice. These effects can be observed in the directly exposed F1 generation and can persist in subsequent generations (F2-F4) through epigenetic inheritance.[6][14]

Table 1: Effects of In Utero this compound Exposure on Male Rat Reproductive Parameters (F1 Generation)
ParameterDose (mg/kg/day)Exposure PeriodObservationReference
Anogenital Distance (AGD)≥ 3.125GD14 - PND3Significantly reduced[15][16]
Ventral Prostate Weight≥ 6.25GD14 - PND3Significantly reduced in 1-year-old offspring[15][16]
Nipple Retention≥ 3.125GD14 - PND3Increased incidence of permanent nipples[15][16]
Sperm Motility100E8 - E14Significantly lower in adult (P60) males[1]
Sperm Number50 and 100GD14 - PND3Reduced ejaculated sperm numbers[15]
Elongated Spermatid NumberNot specifiedIn uteroReduced by 40%[17]
Testicular Germ Cell Apoptosis100E8 - E14Significantly higher in pubertal (P20) and adult (P60) males[1]
Testicular Germ Cell ApoptosisNot specifiedIn utero3-fold increase[17][18]
Serum Testosterone50 and 100GD14-21Dose-dependently reduced in fetuses[19]

GD: Gestational Day; PND: Postnatal Day; E: Embryonic Day; P: Postnatal Day

Table 2: Transgenerational Effects of this compound on Male Rat Reproductive Parameters (F1-F4 Generations)
ParameterDose (mg/kg/day) to F0 DamExposure Period of F0 DamGenerations AffectedObservationReference
Testicular Spermatid Number100E8 - E14F1-F4Significantly reduced[6][20]
Epididymal Sperm Number100E8 - E14F1-F4Significantly reduced[6][20]
Epididymal Sperm Motility100E8 - E14F1-F4Significantly reduced[6][20]
Spermatogenic Cell Apoptosis100E8 - E14F1-F4Significantly increased[6][20]
Male Infertility100E8 - E14F1-F4Increased incidence[8]
Prostate Disease100E8 - E14F1-F4Increased incidence in aging males[8][21]
Kidney Disease100E8 - E14F1-F4Increased incidence in aging males[8][21]
Tumor Development100E8 - E14F1-F4Increased frequency in aging males[8][21]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound's effects on male reproductive development.

In Utero Exposure Studies in Rats
  • Animal Model: Pregnant Sprague-Dawley or Long-Evans rats are commonly used.[6][14][15][16]

  • Dosing Regimen: this compound is typically dissolved in a vehicle like corn oil and administered to pregnant dams via oral gavage.[15][16] Doses have ranged from as low as 3.125 mg/kg/day to 100 mg/kg/day.[14][15][16]

  • Exposure Window: A critical window for inducing reproductive malformations is during the period of sexual differentiation, from gestational day (GD) 14 to postnatal day (PND) 3.[15][16][18][22] For transgenerational effects, exposure during embryonic days (E) 8 to 14, the time of gonadal sex determination, is critical.[1][6][14]

  • Endpoints Measured:

    • Anogenital distance (AGD): Measured in male pups shortly after birth as an indicator of androgen action during fetal development.[15][16]

    • Nipple retention: The number of nipples present on male offspring is counted in adulthood, as their development is normally suppressed by androgens.[15][16]

    • Organ weights: Testes, epididymides, and accessory sex glands (e.g., ventral prostate, seminal vesicles) are weighed in adult offspring.[4][15][16]

    • Sperm parameters: Epididymal sperm is collected to assess sperm count, motility, and morphology.[1][4][6][14]

    • Histopathology: Testes and other reproductive tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for abnormalities such as germ cell apoptosis, atrophic tubules, and granulomas.[1][21]

    • Hormone levels: Serum or intratesticular testosterone levels can be measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[19][23][24]

Transgenerational Inheritance Studies

These studies are designed to assess whether the effects of this compound exposure are passed down to subsequent generations that were not directly exposed.

  • Experimental Workflow:

F0 F0 Pregnant Dam (Exposed to this compound) F1 F1 Offspring (Directly Exposed Fetus) F0->F1 Gestation F2 F2 Generation (Germline Exposure) F1->F2 Breeding (F1 x F1) Analysis Analysis of Reproductive Phenotype & Epigenome F1->Analysis F3 F3 Generation (Transgenerational) F2->F3 Breeding (F2 x F2) F2->Analysis F4 F4 Generation (Transgenerational) F3->F4 Breeding (F3 x F3) F3->Analysis F4->Analysis

Caption: Experimental workflow for transgenerational studies.

  • Breeding Scheme: An F0 pregnant female is exposed to this compound. The resulting F1 offspring are bred to generate the F2 generation. F2 animals are then bred to produce the F3 generation, and so on. Importantly, only the F0 generation is exposed to the chemical.[6][14][21]

  • Epigenetic Analysis: To investigate the mechanism of transgenerational inheritance, the epigenome of the germline (sperm) is analyzed. This often involves techniques like bisulfite sequencing to assess DNA methylation patterns on specific genes or genome-wide.[25][26]

Signaling Pathways and Cellular Effects

This compound's disruption of androgen signaling leads to a cascade of effects at the cellular and tissue levels, particularly within the developing testis.

Disruption of Testis Development

During embryonic development, androgens are critical for the proper formation of testicular structures. This compound exposure during this period can interfere with testicular cord formation and alter the development of Sertoli and Leydig cells.[1][19] In vitro studies have shown that this compound can directly impair testicular cord formation in cultured embryonic gonads.[1] Gestational exposure in rats has been shown to down-regulate the expression of key genes involved in testis development and steroidogenesis, including Nr5a1, Sox9, Lhcgr, Cyp11a1, Hsd3b1, and Hsd17b3.[19]

Induction of Germ Cell Apoptosis

A consistent finding across numerous studies is the increase in apoptotic germ cells in the testes of this compound-exposed males.[1][4][6][17][18] This increased cell death contributes to the observed reduction in sperm count and testicular atrophy. The apoptosis is often stage-specific within the seminiferous tubules.[6]

Epigenetic Reprogramming of the Germline

The transgenerational effects of this compound are believed to be mediated by epigenetic alterations in the male germline.[7][8][26] Exposure during embryonic sex determination, a period of active epigenetic programming in germ cells, can lead to heritable changes in DNA methylation patterns.[25][26] These altered methylation patterns in the sperm can then be passed on to subsequent generations, leading to the inheritance of disease susceptibility.[26] Studies have identified differential DNA methylation regions in the sperm of males from this compound lineages, providing a molecular basis for the transgenerational phenotype.[26]

Logical Relationship of this compound's Effects

This compound This compound Exposure (During Gonadal Sex Determination) AR_Block Androgen Receptor Antagonism This compound->AR_Block Epigenetic Altered Germline Epigenetic Programming (e.g., DNA Methylation) This compound->Epigenetic Direct_Effects Direct Developmental Effects (F1 Generation) AR_Block->Direct_Effects Transgenerational_Effects Transgenerational Effects (F2-F4 Generations) Epigenetic->Transgenerational_Effects Repro_Malformations Reproductive Malformations (Hypospadias, Nipple Retention, etc.) Direct_Effects->Repro_Malformations Altered_Gene_Exp Altered Gene Expression in Reproductive Tissues Direct_Effects->Altered_Gene_Exp Reduced_Spermatogenesis Reduced Spermatogenesis (Lower Sperm Count/Motility, Increased Apoptosis) Transgenerational_Effects->Reduced_Spermatogenesis Adult_Disease Increased Susceptibility to Adult-Onset Disease (Prostate/Kidney Disease, Tumors) Transgenerational_Effects->Adult_Disease Altered_Gene_Exp->Reduced_Spermatogenesis

Caption: Logical flow of this compound's direct and transgenerational effects.

Conclusion and Implications for Research and Drug Development

The extensive body of research on this compound clearly demonstrates its potent anti-androgenic activity and its profound impact on male reproductive development. For researchers, this compound serves as a model compound for studying the effects of endocrine disruption, particularly the mechanisms of androgen receptor antagonism and epigenetic transgenerational inheritance.

For professionals in drug development, the case of this compound underscores the critical importance of evaluating the potential for androgen receptor antagonism in new chemical entities. The dose-response relationships and the specific developmental windows of susceptibility highlighted in this compound research provide valuable insights for designing comprehensive toxicology and safety pharmacology studies. Furthermore, the discovery of transgenerational effects raises important questions about the long-term, multi-generational safety of compounds that interact with the endocrine system, necessitating a forward-thinking approach to preclinical safety assessment. Understanding the molecular and cellular consequences of compounds like this compound is essential for developing safer chemicals and pharmaceuticals and for mitigating the risks of environmental endocrine disruptors.

References

Transgenerational Epigenetic Effects of Vinclozolin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exposure to the fungicide Vinclozolin during embryonic development has been shown to induce transgenerational epigenetic effects, leading to a range of adult-onset diseases in subsequent generations that were not directly exposed. This phenomenon, primarily transmitted through the male germline, involves alterations in epigenetic marks, such as DNA methylation and small non-coding RNAs, which are passed down to progeny. This guide provides an in-depth overview of the core findings, experimental methodologies, and molecular pathways implicated in the transgenerational epigenetic inheritance of this compound-induced pathology. The data presented herein is crucial for understanding the long-term health consequences of environmental exposures and for the development of novel therapeutic and diagnostic strategies.

Introduction

This compound, a dicarboximide fungicide, acts as an androgen receptor antagonist.[1] While its primary mode of action involves disrupting endocrine signaling in directly exposed individuals, a growing body of evidence demonstrates that transient exposure of a gestating female (F0 generation) during a critical window of gonadal sex determination can lead to heritable phenotypic changes in subsequent generations (F1-F4).[2][3] These transgenerational effects are not due to changes in the DNA sequence but are mediated by epigenetic modifications that are stably transmitted through the germline.[2] This guide will detail the key experimental findings, methodologies, and molecular mechanisms underlying the transgenerational epigenetic effects of this compound exposure.

Transgenerational Disease Phenotypes

Exposure of F0 gestating rats to this compound has been shown to increase the incidence of a variety of adult-onset diseases in both male and female offspring across multiple generations.[4] The primary disease phenotypes observed are summarized in the tables below.

Male Disease Incidence

A transient embryonic exposure of F0 gestating females to this compound (100 mg/kg/day from embryonic day 8 to 14) results in a significant increase in the incidence of several pathologies in adult male offspring from F1 to F4 generations.[4][5]

Disease/AbnormalityF1 Generation (%)F2 Generation (%)F3 Generation (%)F4 Generation (%)Control (%)
Prostate Disease ~50~55~50~50<10
Kidney Disease ~35~40~35~35<10
Testis Abnormalities ~30~30~30~30<5
Tumor Development ~15~20~15~150
Immune System Abnormalities ~25~30~25~25<5

Table 1: Incidence of adult-onset diseases in F1-F4 generation male rats following ancestral this compound exposure. Data compiled from multiple studies.[4][5]

Female Disease Incidence

Female offspring also exhibit a transgenerational disease phenotype, including pregnancy abnormalities and an increased incidence of tumors and kidney disease.[6][7]

Disease/AbnormalityF1-F3 Generations (%)Control (%)
Pregnancy Abnormalities (uterine hemorrhage/anemia) 8.60
Tumor Development 6.52
Kidney Disease (glomerular abnormalities) 67 (F2 & F3)18

Table 2: Incidence of adult-onset diseases in F1-F3 generation female rats following ancestral this compound exposure.[6][8]

Experimental Protocols

The following section outlines the key experimental methodologies for studying the transgenerational epigenetic effects of this compound.

Animal Model and this compound Exposure

The most commonly used animal model is the Sprague Dawley rat.[9]

Protocol:

  • Animal Housing: House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Time-Mating: Mate female Sprague Dawley rats and identify day 0 of gestation by the presence of a sperm-positive vaginal smear.

  • This compound Administration: Prepare a solution of this compound (100 mg/kg body weight/day) in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and sesame oil.[9]

  • Exposure Window: Administer the this compound solution via intraperitoneal injection to the gestating F0 female daily from embryonic day 8 (E8) to E14.[9] This window corresponds to the period of gonadal sex determination in the male fetus.

  • Control Group: Administer the vehicle solution to a control group of gestating females following the same protocol.

Breeding for Transgenerational Analysis

A specific breeding scheme is required to assess transgenerational effects.

Protocol:

  • F1 Generation: Allow the F0 females to give birth. The offspring constitute the F1 generation.

  • F2 Generation: At sexual maturity (e.g., postnatal day 60), breed F1 males from the this compound lineage with F1 females from the same lineage to produce the F2 generation.[9] Repeat for the control lineage. Avoid sibling mating.[9]

  • F3 and F4 Generations: Continue this breeding scheme for subsequent generations (F2 x F2 to produce F3, and F3 x F3 to produce F4).[4]

  • Outcross: To confirm male germline transmission, an F2 this compound-lineage male can be bred with a wild-type (control) female to produce the F3 generation.[10]

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_F3 F3 Generation cluster_F4 F4 Generation F0_V This compound Exposure (E8-E14) F1_V F1 this compound Lineage F0_V->F1_V F0_C Control Exposure (E8-E14) F1_C F1 Control Lineage F0_C->F1_C F2_V F2 this compound Lineage F1_V->F2_V F1 x F1 F2_C F2 Control Lineage F1_C->F2_C F1 x F1 F3_V F3 this compound Lineage F2_V->F3_V F2 x F2 F3_C F3 Control Lineage F2_C->F3_C F2 x F2 F4_V F4 this compound Lineage F3_V->F4_V F3 x F3 F4_C F4 Control Lineage F3_C->F4_C F3 x F3

Experimental workflow for transgenerational studies.

Molecular Mechanisms

The transgenerational inheritance of this compound-induced disease phenotypes is driven by epigenetic alterations in the germline, particularly in sperm.

DNA Methylation

The primary epigenetic modification implicated is altered DNA methylation.[2] this compound exposure during gonadal development leads to differential DNA methylation regions (DMRs) in the sperm of subsequent generations. These DMRs are thought to alter the expression of genes involved in development and disease susceptibility.

Methodology: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is a widely used technique to identify genome-wide changes in DNA methylation.

Protocol:

  • Sperm DNA Isolation: Isolate sperm from the epididymis of adult males from the control and this compound lineages. Purify the DNA.

  • DNA Fragmentation: Shear the genomic DNA into small fragments (typically 200-800 bp) using sonication.[3]

  • Immunoprecipitation: Denature the DNA fragments and then incubate with an antibody specific for 5-methylcytosine (B146107) (5-mC).[3] This antibody will bind to the methylated DNA fragments.

  • Capture and Elution: Capture the antibody-DNA complexes using magnetic beads. Wash the beads to remove non-specific binding and then elute the methylated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions with differential methylation between the this compound and control groups.

G A Sperm DNA Isolation B DNA Sonication (Fragmentation) A->B C Immunoprecipitation (Anti-5mC Antibody) B->C D Capture with Magnetic Beads C->D E Elution of Methylated DNA D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Data Analysis (DMR Identification) G->H

Workflow for MeDIP-Seq analysis.
Altered Signaling Pathways

Transcriptomic analysis of the prostate from F3 generation this compound-lineage rats has revealed alterations in the expression of genes involved in key signaling pathways, including the Wnt and Calcium signaling pathways. These pathways are crucial for normal development and cellular function, and their dysregulation is implicated in various diseases, including cancer.

G cluster_this compound This compound Exposure (F0) cluster_germline Germline Epigenetic Reprogramming cluster_prostate Prostate (F3 Generation) V This compound DMRs Sperm DMRs V->DMRs sncRNAs Altered sncRNAs V->sncRNAs Wnt Wnt Signaling (Altered Gene Expression) DMRs->Wnt Calcium Calcium Signaling (Altered Gene Expression) DMRs->Calcium sncRNAs->Wnt sncRNAs->Calcium Disease Prostate Disease Wnt->Disease Calcium->Disease

Proposed mechanism of this compound-induced transgenerational prostate disease.

Conclusion and Future Directions

The transgenerational epigenetic effects of this compound exposure highlight the profound and lasting impact of environmental factors on health across generations. The data strongly suggest that exposure to this fungicide during a critical developmental window can reprogram the germline epigenome, leading to an increased susceptibility to a range of adult-onset diseases. This research has significant implications for public health, risk assessment, and the development of novel therapeutic strategies that target epigenetic mechanisms.

Future research should focus on:

  • Identifying the complete repertoire of epigenetic modifications (including histone modifications) involved in this transgenerational inheritance.

  • Elucidating the precise molecular mechanisms by which altered DNA methylation and non-coding RNAs in sperm lead to specific disease phenotypes in somatic tissues of the offspring.

  • Investigating the potential for interventions to reverse or mitigate these transgenerational epigenetic changes.

  • Assessing the relevance of these findings to human populations exposed to this compound and other endocrine-disrupting chemicals.

This technical guide provides a comprehensive overview of the current understanding of the transgenerational epigenetic effects of this compound. The presented data and protocols should serve as a valuable resource for researchers and professionals in the fields of toxicology, epigenetics, and drug development.

References

Vinclozolin's Role in Inducing Adult-Onset Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vinclozolin, a dicarboximide fungicide, is a potent endocrine disruptor with a demonstrated capacity to induce adult-onset disease not only in directly exposed individuals but also in subsequent generations through a mechanism of epigenetic transgenerational inheritance. This phenomenon is initiated by exposure during a critical window of embryonic gonadal sex determination, leading to permanent alterations in the germline epigenome, specifically DNA methylation patterns. These epimutations are stably transmitted through the male germline to subsequent generations, resulting in an increased incidence of a diverse range of pathologies, including reproductive abnormalities, kidney disease, prostate disease, and tumorigenesis. This whitepaper provides an in-depth technical guide to the core mechanisms, experimental evidence, and methodologies central to understanding this compound's role in inducing adult-onset disease.

Mechanism of Action: Epigenetic Transgenerational Inheritance

The primary mechanism by which this compound induces adult-onset disease in subsequent, unexposed generations is through epigenetic transgenerational inheritance. This process bypasses the need for direct genetic mutations.[1][2]

Key Steps:

  • Exposure during Gonadal Sex Determination: A gestating F0 female is exposed to this compound during the embryonic period of gonadal sex determination (embryonic days 8-14 in rats).[3][4] This is a critical window when the germ cells of the F1 fetus are undergoing epigenetic programming.

  • Germline Epigenetic Alteration: this compound and its metabolites, acting as androgen receptor antagonists, disrupt the normal endocrine signaling required for this programming.[5][6] This leads to aberrant DNA methylation patterns in the primordial germ cells of the F1 fetus.[3]

  • Transmission of Epimutations: These altered DNA methylation patterns, or "epimutations," become permanently programmed in the male germline (sperm).[3][4] They are then transmitted to the F2 generation and subsequently to the F3 and F4 generations without any further this compound exposure.[1][2][7]

  • Induction of Adult-Onset Disease: The inherited epimutations lead to altered transcriptomes in the somatic cells of the developing offspring across generations.[4] This dysregulation of gene expression increases the susceptibility to and incidence of various adult-onset diseases.[1][2][5]

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_F3 F3 Generation (Transgenerational) F0 Gestating Female (Direct Exposure) F1_fetus Fetus (Direct Exposure) F0->F1_fetus This compound Exposure (E8-E14) F1_germline Primordial Germ Cells (Epigenetic Alteration) F1_fetus->F1_germline Disrupted Epigenetic Programming F2_animal Adult Animal (Germline Exposure) F1_germline->F2_animal Inheritance via Sperm Epimutations F3_animal Adult Animal (No Direct Exposure) F2_animal->F3_animal Inheritance via Sperm Epimutations F3_disease Adult-Onset Disease F3_animal->F3_disease Altered Transcriptomes & Disease Susceptibility

Caption: Workflow of this compound-Induced Epigenetic Transgenerational Inheritance.

Associated Adult-Onset Diseases and Quantitative Data

Transient ancestral exposure to this compound has been demonstrated to increase the incidence of a wide array of pathologies in subsequent generations of rats and mice. The F3 generation is typically the focus of transgenerational studies as it is the first generation with no direct exposure to the compound.[8]

Disease Incidence in F1-F4 Generation Rats

Studies in Sprague-Dawley rats have shown a high prevalence of various diseases in aging this compound-lineage males (F1-F4 generations combined) compared to controls.[3][9]

Disease StateControl Lineage Incidence (%)This compound Lineage Incidence (%)Approximate Fold Increase
Tumors (All Types) 017-
Prostate Disease 22512.3
Kidney Disease 11383.5
Testis Abnormalities 11272.5
Immune Abnormalities 029-
Animals with Any Disease 22853.9

Data summarized from Anway et al., Endocrinology, 2006.[3][9] n-values for males: F1 (control=6, this compound=9); F2 (control=5, this compound=6); F3 (control=4, this compound=16); F4 (control=13, this compound=10). P < 0.05 for all this compound-associated disease prevalences compared to controls.

Disease Incidence in F3 Generation CD-1 Mice

Similar transgenerational effects have been observed in outbred CD-1 mice, although inbred strains appear less susceptible.[8]

Disease StateControl Lineage Incidence (%)This compound Lineage Incidence (%)Statistical Significance (p-value)
Testis Abnormalities 1035< 0.05
Prostate Disease 1025< 0.05
Kidney Disease (Male) 020< 0.05
Polycystic Ovarian Disease 540< 0.05
Animal with ≥1 Disease 2075< 0.05
Animal with ≥2 Diseases 534< 0.05

Data from Guerrero-Bosagna et al., Reproductive Toxicology, 2012.[8] Analysis performed on F3 generation CD-1 mice aged >1 year.

Implicated Molecular Pathways

The inherited epimutations in the sperm lead to dysregulated gene expression in somatic tissues, affecting key signaling pathways involved in development, homeostasis, and disease.

WNT and Calcium Signaling in Prostate Disease

In the F3 generation this compound-lineage rat prostate, transcriptome analysis revealed significant alterations in genes associated with the WNT and Calcium signaling pathways.[3][5] This dysregulation is linked to the observed increase in prostatitis, epithelial atrophy, and hyperplasia.[3][5]

G cluster_pathways Dysregulated Signaling Pathways This compound Ancestral this compound Exposure (F0) epimutation Sperm Epimutations (Transgenerational) This compound->epimutation transcriptome Altered Prostate Transcriptome (F3) epimutation->transcriptome wnt WNT Signaling transcriptome->wnt calcium Calcium Signaling transcriptome->calcium prostate_disease Prostate Disease (Atrophy, Prostatitis, Hyperplasia) wnt->prostate_disease calcium->prostate_disease

Caption: this compound's transgenerational effect on prostate signaling pathways.

Oxidative Stress and Apoptosis in Kidney Disease

Studies on direct this compound exposure in mice, which can elucidate the mechanisms of F1 generation damage, show that the fungicide induces significant nephrotoxicity.[8] This is characterized by the induction of oxidative stress and apoptosis.[1][8] This involves the downregulation of the Nrf2 signaling pathway, which is a crucial regulator of antioxidant responses.[1][8]

cluster_oxidative Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Exposure nrf2 Nrf2 Pathway (Downregulated) This compound->nrf2 bcl2 Bcl-2 (Decreased) This compound->bcl2 bax Bax (Increased) This compound->bax fasl FasL (Increased) This compound->fasl antioxidants Antioxidant Enzymes (SOD, CAT, GPx) (Decreased) nrf2->antioxidants ros ROS Production (Increased) antioxidants->ros mda Lipid Peroxidation (MDA) (Increased) ros->mda kidney_damage Kidney Damage (Tubular Necrosis, Fibrosis) mda->kidney_damage apoptosis Apoptosis bcl2->apoptosis Inhibits caspase3 Caspase-3 (Increased) bax->caspase3 bax->apoptosis caspase3->apoptosis fasl->apoptosis apoptosis->kidney_damage

Caption: Pathways of this compound-induced kidney damage via oxidative stress and apoptosis.

Experimental Protocols

This compound Transgenerational Animal Model

This protocol outlines the establishment of the rat model for studying epigenetic transgenerational inheritance.

Materials:

  • This compound (99% pure)

  • Vehicle (e.g., DMSO and sesame oil)

  • Timed-pregnant Sprague-Dawley rats (F0 generation)

Procedure:

  • Animal Housing: House animals under controlled conditions with standard chow and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Dosing Preparation: Prepare a stock solution of this compound in DMSO, then dilute with sesame oil to the final concentration for injection. The vehicle control consists of the DMSO/sesame oil mixture alone.

  • F0 Generation Exposure: Administer daily intraperitoneal (i.p.) injections of this compound (100 mg/kg/day) or vehicle to timed-pregnant F0 dams from embryonic day 8 (E8) to E14.[3][9] The day a sperm-positive vaginal smear is observed is considered E0.

  • Breeding Strategy:

    • Allow F0 dams to give birth. The offspring are the F1 generation.

    • At postnatal day 60-90, breed F1 this compound-lineage males with F1 this compound-lineage females from different litters to generate the F2 generation. Avoid any sibling or cousin breeding.[3]

    • Repeat this breeding strategy for each subsequent generation (F2 x F2 -> F3; F3 x F3 -> F4) to maintain the this compound lineage. Breed control animals in the same manner.

  • Tissue Collection and Analysis: Euthanize animals from F1-F4 generations at various ages (e.g., >6 months) for pathology analysis.[3][9] Collect tissues (prostate, kidney, testes, etc.) for histopathology and molecular analyses.

Sperm DNA Methylation Analysis (MeDIP-Seq)

This protocol provides a general workflow for identifying differential DNA methylation regions (DMRs) in sperm.

Procedure:

  • Sperm Collection and DNA Isolation: Collect sperm from the cauda epididymis of adult male rats (e.g., F3 generation). Isolate genomic DNA using standard protocols with proteinase K digestion and phenol-chloroform extraction.

  • DNA Fragmentation: Sonicate the genomic DNA to produce fragments in the range of 200-800 bp. Verify fragment size using agarose (B213101) gel electrophoresis.

  • Methylated DNA Immunoprecipitation (MeDIP):

    • Denature the sonicated DNA by heating to 95°C, followed by rapid cooling on ice.

    • Incubate the denatured DNA overnight at 4°C with a monoclonal antibody specific to 5-methylcytosine (B146107) (5-mC).

    • Capture the DNA-antibody complexes using magnetic beads (e.g., Protein A/G coated).

    • Wash the beads multiple times with an IP buffer to remove non-specifically bound, unmethylated DNA.

    • Elute the methylated DNA from the antibody-bead complex and purify.

  • Next-Generation Sequencing (NGS):

    • Prepare sequencing libraries from the MeDIP-enriched DNA and an input control (sonicated DNA that did not undergo IP).

    • Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align sequence reads to a reference genome.

    • Use bioinformatics tools to identify peaks of enriched methylation.

    • Compare peaks between this compound-lineage and control-lineage samples to identify statistically significant Differential DNA Methylation Regions (DMRs).

Histopathology of Kidney Tissue

This protocol describes the basic steps for histological examination of kidney tissue.

Procedure:

  • Tissue Fixation: Immediately fix freshly dissected kidney tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut the paraffin blocks into thin sections (e.g., 5-7 µm) using a microtome.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize the tissue sections in xylene and rehydrate through a descending series of ethanol to water.

    • Stain with Hematoxylin solution to stain cell nuclei blue/purple.

    • Rinse and "blue" the nuclei in a weak alkaline solution.

    • Counterstain with Eosin solution to stain cytoplasm and extracellular matrix in varying shades of pink/red.

    • Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.

  • Mounting and Analysis: Mount a coverslip over the tissue section using a mounting medium. Examine the slides under a light microscope to assess for pathological changes such as tubular dilatation, necrosis, fibrosis, and glomerular abnormalities.

Conclusion and Future Directions

The body of evidence conclusively demonstrates that ancestral exposure to this compound is a potent inducer of adult-onset disease via epigenetic transgenerational inheritance. The underlying mechanism, involving the permanent reprogramming of the male germline epigenome, represents a paradigm shift in toxicology and disease etiology, highlighting that the origins of adult disease may be traced back to ancestral environmental exposures. For researchers and drug development professionals, this has profound implications. It underscores the need for novel diagnostic biomarkers, such as sperm epimutations, to assess disease susceptibility and for the development of therapeutic strategies that can target or reverse these epigenetic alterations. Future research should focus on further elucidating the specific gene regulatory networks dysregulated by these epimutations in various tissues and exploring the potential for epigenetic therapies to mitigate the transgenerational disease burden.

References

An In-depth Technical Guide to the Initial Toxicity of Vinclozolin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity studies of Vinclozolin, a dicarboximide fungicide, as observed in various rodent models. The document synthesizes key findings on its multi-organ toxicity, carcinogenic potential, and its role as an endocrine disruptor. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the primary molecular pathways implicated in its toxicological effects.

Executive Summary

This compound is an agricultural fungicide recognized as an endocrine-disrupting chemical (EDC) with potent anti-androgenic activity.[1][2] Its toxicity is primarily mediated by its metabolites, M1 and M2, which act as competitive antagonists to the androgen receptor (AR), thereby disrupting normal androgen-dependent gene expression and development.[1][3][4] Initial toxicity studies in rodent models have revealed a wide spectrum of adverse effects, including reproductive and developmental abnormalities, multi-organ damage (kidney, lung, heart), and carcinogenicity.[5][6][7] Chronic exposure has been shown to induce oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis across various tissues.[6][7][8] Furthermore, embryonic exposure during critical windows of development can lead to transgenerational epigenetic inheritance of adult-onset diseases, affecting progeny for multiple generations.[9][10]

Quantitative Data Presentation

The following tables summarize the quantitative data from key initial toxicity studies of this compound in rodent models.

Table 1: Reproductive and Developmental Toxicity Studies
Species/StrainDose (mg/kg/day)RouteDurationKey FindingsReference(s)
Long-Evans Rat3.125 - 100OralGestational Day 14 - Postnatal Day 3Dose-dependent reduction in anogenital distance; increased incidence of permanent nipples in males (≥3.125 mg/kg); reduced ventral prostate weight (≥6.25 mg/kg); reproductive tract malformations and reduced fertility (≥50 mg/kg).[3]
Sprague-Dawley Rat100IntraperitonealGestational Days 8-14Induced transgenerational (F1-F4) adult-onset disease (prostate, kidney, testis abnormalities, tumors); increased spermatogenic cell apoptosis.[9][11]
Wistar Rat20OralPre- and PostnatalObservable anti-androgenic changes, with nipple/areola counts being the most sensitive endpoint.[12]
CD-1 Mouse50Oral GavageGestational Days 13-17Feminization of males (hypospadias) and masculinization of females; altered mRNA expression of estrogen and progesterone (B1679170) receptors in the genital tubercle.[13]
Table 2: Sub-chronic and Chronic Toxicity Studies
Species/StrainDose (mg/kg/day)RouteDurationTarget Organ(s)Key FindingsReference(s)
Sprague-Dawley Rat3.125 - 200Oral Gavage28 daysReproductive, EndocrineMales: Reduced epididymis and accessory sex organ weights. Females: Prolonged estrous cycle. Both: Decreased thyroxin (T4) and increased TSH.[14]
CD1 Mouse100Oral Gavage28 daysKidneyDecreased body weight, increased kidney-to-body weight ratio, increased serum urea (B33335) and creatinine, tubular necrosis, fibrosis, oxidative stress, apoptosis.[6]
Mouse100Oral28 daysLungHistological alterations, collagen deposition, inflammation (Nf-kb activation), oxidative stress (increased ROS, H2O2), DNA damage, and apoptosis.[7][15]
Rat1, 30, 100Oral Gavage30 daysHeartAt 100 mg/kg: Decreased body weight, increased heart weight, elevated cardiac markers (CK-MB, cTnT), oxidative stress (decreased SOD, CAT, GPx), fibrosis, and apoptosis.[8][16]
Table 3: Carcinogenicity Studies
Species/StrainDurationKey FindingsReference(s)
Wistar Rat2 yearsStatistically significant increases in testicular Leydig cell tumors and prostate adenomas in males; benign ovarian sex cord stromal tumors in females.[5]
Mouse18 monthsStatistically significant increases in benign and malignant liver tumors (findings were discounted by the U.S. EPA due to toxicity in high-dose groups).[5]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)
  • Objective: To evaluate the sub-chronic toxicity of this compound, with a focus on endocrine-mediated effects, based on the Enhanced OECD Test Guideline 407.[14]

  • Test System:

    • Species: Sprague-Dawley Rats or CD1 Mice.[6][14]

    • Age: 7 weeks at the start of administration.[14]

    • Housing: Housed in controlled conditions (22 ± 1°C, 55 ± 5% humidity, 12-h light/dark cycle) with ad libitum access to a standard diet (phytoestrogen-free) and water.[6][17]

  • Test Substance Administration:

    • Substance: this compound (purity >99%).

    • Vehicle: Corn oil or Dimethyl sulfoxide (B87167) (DMSO).[6][8]

    • Route: Daily oral gavage.[6][14]

    • Dose Levels: Typically includes a control group (vehicle only) and at least three dose levels (e.g., 1, 30, 100 mg/kg/day).[8]

    • Duration: 28 consecutive days.[6][14]

  • In-Life Observations:

    • Clinical Signs: Monitored twice daily for signs of toxicity.

    • Body Weight: Recorded weekly.[18]

    • Food/Water Consumption: Measured weekly.[19]

  • Terminal Procedures (Day 29):

    • Euthanasia: Overdose of anesthetic (e.g., ketamine/xylazine) or CO2 asphyxiation.[8]

    • Necropsy: Full gross pathological examination performed.

    • Organ Weights: Key organs (liver, kidney, spleen, brain, heart, reproductive organs) are weighed.[14]

    • Sample Collection:

      • Blood: Collected via cardiac puncture for hematology and clinical chemistry analysis (e.g., serum urea nitrogen, creatinine, cardiac markers).[6][8]

      • Tissues: Target organs are collected and fixed in 10% neutral buffered formalin for histopathological examination or flash-frozen for molecular analysis.[6][7]

  • Endpoint Analysis:

    • Histopathology: Formalin-fixed tissues are processed, sectioned, and stained (e.g., H&E, Masson's Trichrome for fibrosis) for microscopic evaluation.[6][7]

    • Molecular Analysis: Frozen tissues are used for Western blot (protein expression, e.g., Bax, Bcl-2, Nrf2), ELISA (e.g., ROS, MDA), or RT-qPCR (mRNA expression) to assess pathways of interest.[6][7]

Protocol: Developmental Toxicity Study
  • Objective: To assess the effects of in-utero this compound exposure on sexual differentiation and development.[3]

  • Test System:

    • Species: Timed-pregnant rats (e.g., Sprague-Dawley, Long-Evans).[3][9]

  • Test Substance Administration:

    • Route: Oral gavage to the dam.[3]

    • Dose Levels: A control group and multiple dose levels (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 mg/kg/day).[3]

    • Duration: Administered during the critical window of sexual differentiation (e.g., Gestational Day 14 to Postnatal Day 3).[3]

  • Endpoint Analysis (Offspring):

    • Postnatal Day 1: Anogenital distance (AGD) is measured.

    • Weaning/Adulthood: Pups are examined for developmental landmarks and malformations (e.g., nipple retention, cleft phallus, hypospadias).[3]

    • Adult Necropsy: At maturity (e.g., 1 year), animals are euthanized, and reproductive organ weights (prostate, seminal vesicles, testes) are recorded.[3] Fertility and sperm parameters may also be assessed.[3]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The toxicity of this compound is driven by several interconnected molecular events, primarily its anti-androgenic activity and the induction of oxidative stress.

This compound and its active metabolites (M1, M2) competitively bind to the Androgen Receptor (AR), preventing endogenous androgens like testosterone (B1683101) from binding and activating it. This blockade inhibits the transcription of androgen-dependent genes crucial for the development and maintenance of male reproductive tissues.[1][4]

cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus V This compound / Metabolites (M1, M2) AR Androgen Receptor (AR) V->AR Competitive Binding (Antagonist) Inhibition of\nDevelopment Inhibition of Development V->Inhibition of\nDevelopment T Testosterone T->AR Binding (Agonist) AR_T Activated AR Complex ARE Androgen Response Element (ARE) AR_T->ARE Binds DNA Gene Androgen-Dependent Gene Transcription ARE->Gene Initiates Normal Male\nDevelopment Normal Male Development Gene->Normal Male\nDevelopment Inhibition of\nDevelopment->Gene VCZ This compound ROS ↑ Reactive Oxygen Species (ROS) VCZ->ROS Induces Nrf2 Nrf2 Pathway VCZ->Nrf2 Inhibits Bcl2 ↓ Bcl-2 (Anti-apoptotic) VCZ->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Causes AOX ↓ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AOX Regulates Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp3 ↑ Caspase-3 Activation Bcl2->Casp3 Inhibits Bax->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Damage Tissue Damage & Fibrosis Apoptosis->Damage A Animal Acclimatization (1 Week) B Randomization & Group Assignment A->B C Dosing Period (e.g., 28 Days) B->C D In-Life Observations (Body Weight, Clinical Signs) C->D Daily/Weekly E Terminal Sacrifice & Necropsy C->E F Sample Collection (Blood, Tissues) E->F G Data & Sample Analysis F->G H Histopathology (H&E, Special Stains) G->H I Clinical Chemistry & Hematology G->I J Molecular Assays (Western, qPCR, ELISA) G->J K Statistical Analysis & Final Report H->K I->K J->K

References

The Insidious Reach of Vinclozolin: A Technical Guide to its Impact on Non-Reproductive, Sexually Dimorphic Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of the fungicide vinclozolin on non-reproductive, sexually dimorphic behaviors. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research to illuminate the subtle yet significant neurobehavioral alterations induced by this endocrine-disrupting chemical (EDC). This compound, known for its anti-androgenic properties, extends its influence beyond the reproductive system, impacting anxiety, social interactions, and cognitive functions in a sex-specific manner, with some effects persisting across generations.

Executive Summary

This compound is an agricultural fungicide that functions as an androgen receptor antagonist.[1] Its metabolites, M1 and M2, actively compete with androgens, thereby disrupting normal endocrine signaling.[2] This interference during critical developmental periods leads to lasting changes in brain organization and function, manifesting as alterations in behaviors that differ between males and females.[3] Research has demonstrated that perinatal exposure to this compound can alter anxiety levels, social play behavior, and learning and memory in rodent models.[4][5] Notably, many of these effects are not limited to the directly exposed generation (F1) but can be transmitted to subsequent generations (F3) through epigenetic mechanisms, highlighting a transgenerational legacy of exposure.[6][7] This guide will delve into the quantitative behavioral changes observed, the experimental methodologies used to elicit these findings, and the proposed signaling pathways through which this compound exerts its neurotoxic effects.

Quantitative Analysis of Behavioral Alterations

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on non-reproductive, sexually dimorphic behaviors.

Table 2.1: Effects of this compound on Anxiety-Like Behavior
Study CohortBehavioral AssayThis compound DoseKey FindingsReference
F3 Generation Male RatsLight:Dark Box100 mg/kg (to F0 dam)Decreased anxiety-like behavior.[4]
F3 Generation Female RatsElevated Plus Maze100 mg/kg (to F0 dam)Increased anxiety-like behavior.[4]
F3 Generation Female RatsOpen Field100 mg/kg (to F0 dam)Increased anxiety behavior when combined with adolescent stress.[8]
F3 Generation Male RatsElevated Plus Maze100 mg/kg (to F0 dam)Increased anxiety levels when combined with adolescent stress.[8]
Table 2.2: Effects of this compound on Social Behavior
Study CohortBehavioral AssayThis compound DoseKey FindingsReference
Juvenile Male Rats (PND 34)Social Play12 mg/kgSignificantly increased play behavior (nape contacts, pounces).[9]
Neonatal Male Rats (PND 36-37)Social Play200 mg/kg/daySignificantly reduced play behavior to near-female levels.[1]
F3 Generation RatsMate Preference100 mg/kg (to F0 dam)Females from both control and this compound lines preferred control males.[4]
Table 2.3: Effects of this compound on Learning and Memory
Study CohortBehavioral AssayThis compound DoseKey FindingsReference
Adult Male RatsConditioned Running Response6 or 12 mg/kgFailed to show extinction of the response, indicating a learning deficit.[5]
Adult Male & Female RatsConditioned Running Response1.5 mg/kgAppeared to facilitate extinction of the response.[5]

Experimental Methodologies

The following sections detail the protocols for key experiments cited in this guide.

Anxiety-Like Behavior Assessment
  • Elevated Plus Maze (EPM): This apparatus consists of two open arms and two closed arms elevated from the floor. The test animal is placed in the center, and the time spent in the open arms versus the closed arms is recorded over a set period. A decrease in the time spent in the open arms is indicative of increased anxiety-like behavior.[4]

  • Light:Dark Box (LDB): This apparatus consists of a dark chamber and a brightly lit chamber connected by an opening. The animal is placed in the dark chamber, and the time spent in the light chamber is recorded. A reluctance to enter the light chamber is interpreted as increased anxiety.[4][10]

  • Open Field (OF): The animal is placed in a large, open arena, and its movement is tracked. Time spent in the center of the field versus the periphery is measured. A preference for the periphery is associated with higher anxiety levels.[8][10]

Social Behavior Assessment
  • Social Play Behavior: Juvenile rats are placed in a familiar environment with a same-sex littermate, and their interactions are recorded. Behaviors such as pouncing, pinning, and nape contacts are quantified as measures of play.[1][9]

  • Mate Preference: A test subject is placed in a chamber with access to two stimulus animals (e.g., a control male and a this compound-lineage male). The amount of time the subject spends in proximity to each stimulus animal is recorded to determine preference.[4]

Learning and Memory Assessment
  • Conditioned Running Response: Adult rats were trained to run down a short alley for a food reward. After the response was acquired, the food reward was removed, and the number of trials required for the rat to cease running (extinction) was measured. A delay in extinction is considered a learning deficit.[5]

Signaling Pathways and Mechanisms of Action

This compound's disruption of non-reproductive, sexually dimorphic behaviors is primarily attributed to its anti-androgenic activity and its ability to induce epigenetic changes that are heritable across generations.

Androgen Receptor Antagonism

This compound itself has a weak affinity for the androgen receptor; however, its metabolites, M1 and M2, are potent antagonists.[2] During perinatal development, a critical window for sexual differentiation of the brain, androgens like testosterone (B1683101) play a crucial organizational role.[3] By blocking androgen receptors, this compound metabolites interfere with these processes, leading to altered development of neural circuits that govern sexually dimorphic behaviors.

cluster_0 Normal Androgen Signaling cluster_1 This compound Interference Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element (ARE) AR->ARE Gene Gene Expression (Masculinization of Brain Circuits) ARE->Gene This compound This compound Metabolites (M1, M2) BlockedAR Blocked Androgen Receptor This compound->BlockedAR NoGene Altered Gene Expression (Disrupted Masculinization) BlockedAR->NoGene Testosterone_2->BlockedAR

Figure 1: this compound's anti-androgenic mechanism.

Transgenerational Epigenetic Inheritance

One of the most profound discoveries regarding this compound is its ability to induce epigenetic changes, primarily through DNA methylation, in the germline.[11] These alterations can be passed down to subsequent generations, even without direct exposure to the chemical.[12] This "ancestral exposure" can reprogram the brain's transcriptome, leading to altered expression of genes involved in critical signaling pathways, such as those for axon guidance and long-term potentiation.[4] This epigenetic legacy contributes to the transgenerational inheritance of altered behavioral phenotypes.

cluster_F0 cluster_F3 F0 F0 Generation (Gestating female exposed to this compound) F0_germline Germline Epigenetic Alteration (e.g., DNA Methylation) F0->F0_germline induces F1 F1 Generation (Direct Exposure) F2 F2 Generation F1->F2 transmits via germline F3 F3 Generation (Ancestral Exposure) F2->F3 transmits via germline F3_brain Altered Brain Transcriptome F3->F3_brain leads to F0_germline->F1 transmits to F3_behavior Altered Behavioral Phenotype (e.g., Anxiety, Social Behavior) F3_brain->F3_behavior results in

Figure 2: Transgenerational inheritance of this compound's effects.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the transgenerational behavioral effects of this compound.

start Start: Timed-Pregnant F0 Dams exposure This compound (or Vehicle) Exposure (e.g., Gestational Days 8-14) start->exposure f1_breeding Breed F1 Generation to produce F2 exposure->f1_breeding f2_breeding Breed F2 Generation to produce F3 f1_breeding->f2_breeding f3_behavior Behavioral Testing of F3 Generation (e.g., EPM, Social Play) f2_breeding->f3_behavior data Data Analysis (Statistical comparison of behavioral metrics) f3_behavior->data

Figure 3: Transgenerational behavioral study workflow.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that this compound has a significant and lasting impact on non-reproductive, sexually dimorphic behaviors. Its mechanisms of action, involving both direct anti-androgenic effects and transgenerational epigenetic inheritance, underscore the complexity of its neurotoxicity. For researchers and professionals in drug development, these findings highlight the critical need to consider the potential for endocrine disruption in chemical safety assessments and to develop more sensitive assays for detecting subtle neurobehavioral changes.

Future research should focus on elucidating the specific gene networks and neural circuits that are reprogrammed by ancestral this compound exposure. Furthermore, understanding the potential for "two-hit" models, where ancestral exposure to an EDC is combined with a later-life stressor, is crucial for assessing the real-world risks posed by these pervasive environmental contaminants.[8][13] A deeper understanding of these mechanisms will be instrumental in developing strategies to mitigate the long-term health consequences of exposure to this compound and other EDCs.

References

Vinclozolin: A Technical Guide to Its Agricultural History, Environmental Fate, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin is a dicarboximide fungicide first introduced in the early 1980s to control a range of fungal diseases in various crops. Despite its efficacy, concerns over its environmental persistence and endocrine-disrupting properties, specifically its antiandrogenic activity, have led to significant regulatory restrictions and phasing out of many of its agricultural uses. This technical guide provides a comprehensive overview of the history of this compound's use in agriculture, its environmental fate and degradation pathways, and the molecular mechanisms underlying its toxicity. Quantitative data are summarized in tabular format, and key experimental methodologies and signaling pathways are detailed and visualized to serve as a resource for researchers and professionals in related fields.

History of this compound Use in Agriculture

Introduction and Initial Applications

This compound was first registered for use in the United States in 1981.[1][2] It is a non-systemic contact fungicide effective against fungal spore germination.[3] Marketed under trade names such as Ronilan, Curalan, and Vorlan, it was widely used to control diseases caused by fungi like Botrytis cinerea and Sclerotinia sclerotiorum.[1] Its applications spanned a variety of crops, including:

  • Fruits: Grapes (especially for wine), raspberries, strawberries, kiwi, apricots, cherries, nectarines, and peaches.[1][4]

  • Vegetables: Lettuce, snap beans, and onions.[1][4]

  • Other Uses: Turf on golf courses and ornamental plants.[1][4]

Regulatory Scrutiny and Phased-Out Uses

Beginning in the 1990s, this compound came under increased regulatory scrutiny due to emerging evidence of its environmental persistence and potential health effects. The U.S. Environmental Protection Agency (EPA) issued Data Call-Ins (DCIs) in 1991, 1995, and 1996 to gather more information on its toxicity and environmental fate.[1][2]

Key regulatory milestones in the United States include:

  • 1997: Re-evaluation of risks under the Food Quality Protection Act (FQPA).[1]

  • 1998: The manufacturer, BASF, voluntarily canceled this compound use on some fruits and turf.[1]

  • 2000: The EPA established a three-year time-limited tolerance for this compound residues in certain meat, bean, and dairy products, leading to a phase-out of most domestic food uses.[1]

  • Post-2004: Uses were significantly restricted, with canola and turf remaining as the primary applications for a period.[1]

Several other countries, including Denmark, Finland, Norway, and Sweden, had banned the use of this compound as of 2006.[1]

Environmental Fate of this compound

The environmental fate of this compound is characterized by its moderate persistence and the formation of more persistent and toxic metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione[1]
CAS Number 50471-44-8[1]
Molecular Formula C₁₂H₉Cl₂NO₃[5]
Molecular Weight 286.11 g/mol [5]
Water Solubility 3.4 mg/L at 20°C[5]
Vapor Pressure 0.016 mPa at 20°C[5]
Log P (Kow) 3.00[5]
Soil Sorption Coefficient (Koc) 1,000[6]
Environmental Persistence and Degradation

This compound dissipates in the environment through microbial-mediated hydrolysis, soil metabolism, and abiotic degradation.[7][8]

Table 2: Environmental Half-Life of this compound

MediumHalf-Life (DT₅₀)ConditionsReference
Soil (Aerobic) 34 to 94 days (field studies)Varies by location (FL, NY, MO, CA)[9][10]
Soil (Total Residues) 179 to >1000 days (field studies)Includes this compound and its dichloroaniline-containing metabolites[7][9][10]
Aqueous Hydrolysis 1.3 dayspH 7, 20°C[4]
Aqueous Photolysis 27 dayspH 7[4]
Degradation Pathways

The degradation of this compound in the environment proceeds through several pathways, with the formation of key metabolites. A significant and persistent metabolite is 3,5-dichloroaniline (B42879) (3,5-DCA).[7]

Vinclozolin_Degradation This compound This compound Metabolite_B Metabolite B This compound->Metabolite_B Hydrolysis, Soil Metabolism, Photolysis DCA 3,5-Dichloroaniline (3,5-DCA) This compound->DCA Metabolite_E Metabolite E Metabolite_B->Metabolite_E Metabolite_E->DCA

Caption: Simplified degradation pathway of this compound in the environment.

Experimental Protocols

The environmental fate of this compound has been assessed through a series of standardized studies, primarily following the OECD Guidelines for the Testing of Chemicals and the US EPA OCSPP Harmonized Test Guidelines.

Terrestrial Field Dissipation Study (OECD Guideline 307 / OPPTS 835.4100)
  • Objective: To determine the rate of dissipation of this compound and its transformation products under field conditions.

  • Methodology:

    • Test Sites: Studies were conducted in multiple locations representing different agricultural areas, such as Florida, New York, Missouri, and California.[9][10]

    • Application: this compound is applied to the soil surface at a rate representative of its agricultural use.

    • Sampling: Soil cores are collected at various depths and at predetermined intervals after application.

    • Analysis: Soil samples are extracted and analyzed for this compound and its major metabolites using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Data Evaluation: The dissipation half-life (DT₅₀) of the parent compound and the formation and decline of metabolites are calculated.

TFD_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Site_Selection Test Site Selection Application This compound Application Site_Selection->Application Soil_Sampling Soil Core Sampling (Multiple Depths & Times) Application->Soil_Sampling Extraction Sample Extraction Soil_Sampling->Extraction Analysis GC/HPLC Analysis Extraction->Analysis Quantification Quantification of Residues Analysis->Quantification Half_Life_Calc DT₅₀ Calculation Quantification->Half_Life_Calc

Caption: General workflow for a terrestrial field dissipation study.

Hydrolysis as a Function of pH (OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH levels.

  • Methodology:

    • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • Incubation: A known concentration of radiolabeled or non-radiolabeled this compound is added to each solution, and the solutions are incubated in the dark at a constant temperature.

    • Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or another suitable method to determine the concentration of the parent compound.

    • Data Evaluation: The hydrolysis rate constant and half-life are calculated for each pH.

Aerobic Soil Metabolism (OECD Guideline 307)
  • Objective: To determine the rate and route of aerobic degradation of this compound in soil.

  • Methodology:

    • Soil Selection: Representative agricultural soils are chosen.

    • Treatment: ¹⁴C-labeled this compound is applied to the soil samples.

    • Incubation: The treated soil is incubated in the dark under aerobic conditions, with traps for collecting evolved ¹⁴CO₂ and volatile organic compounds.[11]

    • Sampling and Analysis: Soil samples are taken at intervals and extracted. The extracts are analyzed by techniques such as HPLC and thin-layer chromatography (TLC) to identify and quantify the parent compound and its metabolites.

    • Mass Balance: A mass balance is performed to account for the distribution of radioactivity among the parent compound, metabolites, ¹⁴CO₂, and non-extractable residues.

Toxicological Profile: Antiandrogenic Mechanism of Action

The primary toxicological concern associated with this compound is its activity as an endocrine disruptor, specifically as an antiandrogen.[12] this compound itself is a weak antagonist of the androgen receptor.[1] However, its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent competitive antagonists of the androgen receptor.[1][6] M2 is a significantly more potent inhibitor than M1.[6]

These metabolites competitively bind to the androgen receptor, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone.[13] This inhibition disrupts androgen-dependent gene expression, leading to adverse effects on male reproductive development.[4][13]

Androgen_Signaling_Disruption cluster_normal Normal Androgen Signaling cluster_disrupted Disrupted Signaling by this compound Metabolites Testosterone Testosterone / DHT AR_inactive Androgen Receptor (Inactive) Testosterone->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Activation ARE Androgen Response Element (in DNA) AR_active->ARE Binds Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Initiates Transcription This compound This compound Metabolites (M1 & M2) AR_inactive_dis Androgen Receptor (Inactive) This compound->AR_inactive_dis Competitively Binds Blocked_AR Blocked AR Complex AR_inactive_dis->Blocked_AR Forms Inactive Complex No_Binding No Binding to ARE Blocked_AR->No_Binding Inhibited_Expression Inhibition of Gene Expression No_Binding->Inhibited_Expression

References

Vinclozolin's Molecular Dance with Nuclear Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin, a dicarboximide fungicide, is a well-documented endocrine-disrupting chemical (EDC) that primarily exerts its effects through interactions with nuclear receptors. While its anti-androgenic properties are widely recognized, a growing body of evidence reveals a broader and more complex interaction with a range of steroid hormone receptors. This technical guide provides a comprehensive overview of the molecular interactions of this compound and its primary metabolites, M1 and M2, with various nuclear receptors. We present a synthesis of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to support ongoing research and drug development efforts in the field of endocrine disruption.

Introduction: The Endocrine Disrupting Properties of this compound

This compound's impact on the endocrine system stems from its ability to interfere with the normal functioning of nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and reproduction. The parent compound, this compound, often exhibits weak binding to these receptors; however, its in vivo metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are significantly more potent in their interactions, leading to a cascade of downstream effects.[1][2][3] This guide will delve into the specifics of these interactions, focusing on the androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors.

Quantitative Analysis of this compound's Interaction with Nuclear Receptors

The affinity of this compound and its metabolites for various nuclear receptors has been quantified through numerous in vitro studies. The following tables summarize the key binding affinity data, providing a comparative look at their potency.

Table 1: Competitive Binding Affinities (Ki) of this compound and its Metabolites for the Androgen Receptor (AR)

CompoundReceptor SourceRadioligandKi (µM)Reference
This compoundRat Prostate[3H]R1881> 700[2]
Metabolite M1Rat Prostate[3H]R188192[2]
Metabolite M2Rat Prostate[3H]R18819.7[2]

Table 2: Competitive Binding Affinities (Ki) of this compound Metabolites for the Progesterone Receptor (PR)

CompoundReceptor SourceRadioligandKi (µM)Reference
Metabolite M1In vitroProgesterone400[4]
Metabolite M2In vitroProgesterone60[4]

Table 3: Receptor Transactivation Effects of this compound and its Metabolites

CompoundReceptorEffectNotesReference
This compoundAndrogen Receptor (AR)AntagonistWeak antagonist[5]
Metabolite M1Androgen Receptor (AR)AntagonistPotent antagonist[3][5]
Metabolite M2Androgen Receptor (AR)Antagonist / Partial AgonistPotent antagonist, partial agonist activity observed[5]
This compoundEstrogen Receptor α (ERα)Agonist[5]
Metabolite M1Estrogen Receptor α (ERα)Agonist[5]
Metabolite M2Estrogen Receptor α (ERα)Agonist[5]
This compoundEstrogen Receptor β (ERβ)AgonistLower affinity than for ERα[5]
Metabolite M1Estrogen Receptor β (ERβ)AgonistLower affinity than for ERα[5]
Metabolite M2Estrogen Receptor β (ERβ)AgonistLower affinity than for ERα[5]
This compoundProgesterone Receptor (PR)Antagonist[5]
Metabolite M2Progesterone Receptor (PR)Antagonist[5]
This compoundMineralocorticoid Receptor (MR)Antagonist[5]
Metabolite M2Mineralocorticoid Receptor (MR)AntagonistMore potent than on PR and GR[5]
Metabolite M2Glucocorticoid Receptor (GR)Antagonist[5]

Signaling Pathways Modulated by this compound

The binding of this compound and its metabolites to nuclear receptors triggers a series of molecular events that disrupt normal hormonal signaling. The primary and most studied pathway is the antagonism of the androgen receptor.

Androgen_Receptor_Antagonism_by_Vinclozolin_Metabolites cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_HSP_complex AR-HSP Complex DHT->AR_HSP_complex Binds AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation AR_Metabolite_complex AR-Metabolite Complex AR_HSP_complex->AR_Metabolite_complex HSP Dissociation Vinclozolin_Metabolites This compound Metabolites (M1, M2) Vinclozolin_Metabolites->AR_HSP_complex Competitively Binds AR_Metabolite_complex->ARE Nuclear Translocation (No Dimerization/Faulty Conformation) Transcription_Repression Repression of Androgen-Dependent Gene Expression ARE->Transcription_Repression Inhibition ARE->Transcription_Repression

Androgen Receptor signaling pathway antagonism by this compound metabolites.

In the canonical androgen signaling pathway, dihydrotestosterone (B1667394) (DHT) binds to the androgen receptor (AR) in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. The AR dimer then binds to androgen response elements (AREs) on the DNA, initiating the transcription of androgen-dependent genes. This compound's metabolites, M1 and M2, act as competitive antagonists by binding to the AR, which can still lead to nuclear translocation but prevents proper dimerization and/or adopts a conformation that is unable to activate transcription, thereby repressing gene expression.[3]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of endocrine disruptors. Below are detailed protocols for two of the most common assays used to characterize the molecular interactions of compounds like this compound with nuclear receptors.

Competitive Ligand Binding Assay for the Androgen Receptor

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Receptor Source: Rat ventral prostate cytosol, prepared from castrated adult male Sprague-Dawley rats.

  • Radioligand: [³H]R1881 (Methyltrienolone), a synthetic high-affinity androgen.

  • Non-labeled Ligand: Dihydrotestosterone (DHT) or unlabeled R1881 for standard curve.

  • Test Compound: this compound, M1, M2, or other compounds of interest.

  • Buffers:

    • Homogenization Buffer (TEDG): Tris-HCl (pH 7.4), EDTA, dithiothreitol (B142953) (DTT), glycerol.

    • Assay Buffer: TEDG with bovine serum albumin (BSA).

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, multi-well plates.

Procedure:

  • Preparation of Rat Prostate Cytosol:

    • Euthanize castrated rats and excise ventral prostates.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.

    • Collect the supernatant (cytosol) containing the soluble AR.

    • Determine the protein concentration of the cytosol.

  • Assay Setup:

    • In a multi-well plate, add a constant amount of prostate cytosol.

    • Add a constant concentration of [³H]R1881.

    • Add increasing concentrations of the unlabeled competitor (DHT or R1881 for the standard curve, or the test compound).

    • Include tubes for total binding (only [³H]R1881 and cytosol) and non-specific binding (with a large excess of unlabeled R1881).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add HAP slurry to each well and incubate with intermittent mixing.

    • Centrifuge the plate to pellet the HAP with the bound receptor-ligand complex.

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the HAP pellet multiple times with assay buffer.

  • Quantification:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow Start Start Prepare_Cytosol Prepare Rat Prostate Cytosol Start->Prepare_Cytosol Assay_Setup Set up Assay Plate: - Cytosol - [3H]R1881 - Competitor Prepare_Cytosol->Assay_Setup Incubation Incubate at 4°C (18-24h) Assay_Setup->Incubation Separation Separate Bound/Free Ligand (HAP or Charcoal) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a competitive androgen receptor binding assay.
Luciferase Reporter Gene Assay for Nuclear Receptor Antagonism

This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of a nuclear receptor in response to its natural ligand.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or a prostate cancer cell line like LNCaP) that does not endogenously express the receptor of interest in high amounts.

  • Expression Plasmids:

    • An expression vector containing the full-length cDNA of the nuclear receptor (e.g., human AR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the hormone response element (e.g., AREs for the AR).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Transfection Reagent: (e.g., Lipofectamine).

  • Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous hormones.

  • Natural Ligand: (e.g., DHT for the AR).

  • Test Compound: this compound, M1, M2, or other compounds.

  • Luciferase Assay Reagents: For both firefly and Renilla luciferase.

  • Equipment: Cell culture incubator, luminometer, multi-well plates.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfection:

    • Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Treatment:

    • Replace the medium with fresh phenol red-free medium containing charcoal-stripped serum.

    • Treat the cells with:

      • Vehicle control (e.g., DMSO).

      • Natural ligand alone (e.g., DHT).

      • Test compound alone (to check for agonistic activity).

      • Natural ligand in combination with increasing concentrations of the test compound (to assess antagonistic activity).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.

    • Calculate the fold induction of luciferase activity by the natural ligand compared to the vehicle control.

    • For antagonist assessment, plot the percentage of inhibition of the ligand-induced luciferase activity against the log concentration of the test compound.

    • Determine the IC50 value for the antagonist.

Reporter_Gene_Assay_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Transfection Co-transfect with: - Receptor Plasmid - Reporter Plasmid - Control Plasmid Cell_Seeding->Transfection Treatment Treat Cells with: - Ligand - Antagonist Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Luciferase_Assay Perform Luciferase Assay (Firefly & Renilla) Incubation->Luciferase_Assay Data_Analysis Data Analysis: - Normalize Data - Determine IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for a luciferase reporter gene assay to assess nuclear receptor antagonism.

Conclusion

The molecular interactions of this compound and its metabolites with nuclear receptors are multifaceted and extend beyond simple androgen receptor antagonism. Their ability to modulate the activity of estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors highlights the complexity of their endocrine-disrupting effects. A thorough understanding of these interactions, supported by robust quantitative data and well-defined experimental protocols, is crucial for accurate risk assessment, the development of predictive models for EDCs, and the design of safer alternatives. This guide provides a foundational resource for researchers and professionals working to unravel the intricate mechanisms of endocrine disruption and to mitigate its potential impact on human and environmental health.

References

Vinclozolin as a model compound for studying endocrine disruption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vinclozolin, a dicarboximide fungicide, has emerged as a critical model compound for investigating the mechanisms and consequences of endocrine disruption. Its well-documented anti-androgenic properties, coupled with its ability to induce transgenerational epigenetic effects, make it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in research, and a summary of its observed effects, presented with clarity and depth to facilitate further investigation into the complex world of endocrine-disrupting chemicals (EDCs).

Mechanism of Action: Androgen Receptor Antagonism and Beyond

This compound's primary mode of action is through its metabolites, M1 and M2, which act as competitive antagonists of the androgen receptor (AR).[1][2][3] This binding prevents endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from activating the receptor, thereby inhibiting the transcription of androgen-dependent genes.[4] This disruption of androgen signaling during critical developmental windows, particularly gonadal sex determination, can lead to a range of abnormalities in reproductive tract development in males.[1][5]

The consequences of this anti-androgenic activity are profound, leading to a spectrum of malformations in male offspring exposed in utero, including hypospadias, cleft phallus, ectopic testes, and atrophy of the prostate and seminal vesicles.[3] Interestingly, while this compound is primarily recognized as an anti-androgen, some studies suggest it may also influence other steroid-signaling pathways, including those involving the progesterone (B1679170) and estrogen receptors.[6]

Beyond its direct interaction with hormone receptors, this compound has been shown to induce lasting epigenetic changes, primarily through alterations in DNA methylation.[7] These epigenetic modifications can be transmitted across generations, a phenomenon known as epigenetic transgenerational inheritance.[7][8][9] This means that the descendants of an exposed individual, who were not directly exposed to the chemical, can still exhibit disease phenotypes.[8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are derived from key studies investigating the effects of this compound.

In Vivo Rodent Model for Transgenerational Studies

This protocol is based on methodologies used to investigate the transgenerational effects of this compound exposure in rats.[5][10]

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.[5][11]

  • Housing: Animals are housed in controlled conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water.

2. This compound Administration:

  • Compound: this compound (99% pure) is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) or corn oil.[5][12]

  • Dosing: A common dosage is 100 mg/kg body weight/day.[5][10]

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage.[5][11]

  • Exposure Window: For transgenerational studies, timed-pregnant dams (F0 generation) are treated during the period of embryonic gonadal sex determination, which in rats is typically embryonic days 8 to 14 (E8-E14).[5][10]

3. Breeding and Generation Advancement:

  • F1 Generation: The offspring of the exposed F0 dams constitute the F1 generation.

  • F2 and Subsequent Generations: F1 generation animals are bred with unrelated, unexposed animals to produce the F2 generation. This process is repeated for subsequent generations (F3, F4) to assess transgenerational effects. Sibling breeding should be avoided to prevent confounding genetic effects.[5]

4. Endpoint Analysis:

  • Reproductive Phenotypes: Assessment of anogenital distance in pups, examination of reproductive organ morphology and weight in adults, analysis of sperm count and motility, and evaluation of fertility.[13][14][15]

  • Histopathology: Microscopic examination of tissues such as the testis, prostate, kidney, and ovaries for abnormalities.[16][17]

  • Molecular Analysis: Evaluation of gene expression changes in target tissues using techniques like RT-PCR or microarrays. Analysis of DNA methylation patterns in sperm or other tissues to investigate epigenetic modifications.[7][18]

In Vitro Testis Cord Formation Assay

This assay is used to assess the direct impact of this compound on early testis development.[14]

1. Tissue Collection:

  • Embryonic day 13 (E13) gonads are dissected from rat embryos.

2. Organ Culture:

  • The isolated gonads are cultured on an agar-coated grid in a suitable culture medium.

  • This compound, dissolved in a vehicle, is added to the culture medium at various concentrations (e.g., 50-500 µM). Control cultures receive the vehicle alone.

3. Analysis:

  • After a defined culture period (e.g., 48-72 hours), the gonads are fixed and processed for histological analysis.

  • The number and morphology of testicular cords are examined and quantified.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's effects.

Endpoint Generation This compound-Exposed Group Control Group Reference
Tumor Incidence (Females) F1-F46.5% (11 out of 170)2% (3 out of 151)[16]
Kidney Glomerular Abnormalities (Females) F2-F367%18%[16]
Prostatic Inflammatory Lesions F117.65 ± 1.41%1.55 ± 0.69%
Apoptotic Germ Cells (Pubertal Males) F1Significantly higher (P < 0.01)Baseline[14]
Adult Sperm Motility F1Significantly lower (P < 0.01)Normal[14]
Parameter This compound Dose Effect Reference
Ventral Prostate Weight (Adult Male Offspring) 6.25, 25, 50, and 100 mg/kg/daySignificantly reduced[15]
Anogenital Distance (Newborn Male Offspring) ≥ 3.125 mg/kg/daySignificantly reduced[15]
Permanent Nipples (Male Offspring) 3.125 mg/kg/day1.4% incidence[15]
100 mg/kg/day100% incidence[15]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental design.

Vinclozolin_Androgen_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_HSP AR-HSP Complex No_Transcription Inhibition of Transcription AR->No_Transcription HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound Metabolites (M1, M2) This compound->AR Competitive Binding AR_HSP->AR HSP Dissociation DHT_AR DHT-AR Complex ARE Androgen Response Element (ARE) DHT_AR->ARE Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription

Caption: this compound's anti-androgenic mechanism of action.

Transgenerational_Epigenetic_Inheritance_Workflow F0 F0 Generation (Pregnant Dam) Exposure This compound Exposure (E8-E14) F0->Exposure F1 F1 Generation (Directly Exposed Fetus) Exposure->F1 F1_Germline F1 Germline (Epigenetic Alteration) F1->F1_Germline Altered DNA Methylation Disease Adult-Onset Disease Phenotypes (Prostate disease, Kidney disease, Tumors) F1->Disease F2 F2 Generation (Germline Exposure) F1_Germline->F2 Transmission F3 F3 Generation (Transgenerational Effects) F2->F3 Transmission F2->Disease F4 F4 Generation F3->F4 Transmission F3->Disease F4->Disease

Caption: Experimental workflow for studying transgenerational effects.

Conclusion

This compound serves as a potent and well-characterized tool for elucidating the multifaceted impacts of endocrine-disrupting chemicals. Its established anti-androgenic mechanism, coupled with the profound discovery of its capacity to induce epigenetic transgenerational inheritance of disease, provides a robust model for investigating fundamental questions in toxicology, reproductive biology, and developmental origins of health and disease. The detailed protocols and summarized data presented in this guide are intended to empower researchers to further explore the intricate pathways through which environmental exposures can influence health across generations, ultimately informing risk assessment and the development of safer chemicals and pharmaceuticals.

References

Methodological & Application

Application Note: Quantitative Analysis of Vinclozolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vinclozolin, a dicarboximide fungicide. The described protocol is suitable for the determination of this compound in various sample matrices, including fungicide formulations and environmental samples, following appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in the accurate quantification of this compound.

Introduction

This compound is a systemic fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Due to its potential endocrine-disrupting effects, monitoring its levels in food products and the environment is of significant importance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable technique for the quantification of pesticide residues like this compound.[1] This application note presents a detailed, validated HPLC method for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance 510 system with a UV/PDA detector or equivalent is suitable.[1]

  • Chromatographic Column: A reversed-phase C18 column is recommended. Specific examples include a Newcrom R1 (100mm x 3.2mm, 3µm) or a Spherisorb ODS2 (250 mm x 4.6 mm, 5 µm).[1][2]

  • Chemicals and Reagents:

    • This compound analytical standard (purity >98%)

    • Methanol (B129727) (HPLC grade)[1]

    • Acetonitrile (HPLC grade)[2]

    • Water (HPLC grade or Milli-Q)[1]

    • Phosphoric acid (analytical grade)[1]

    • Ammonium formate (B1220265) (analytical grade)

  • Sample Preparation Supplies:

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.22 µm or 0.45 µm)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for complex matrices.[2]

Chromatographic Conditions

Two exemplary HPLC methods are presented below. Method 1 is a general method for the analysis of this compound in formulations, while Method 2 is adapted for the analysis in biological matrices.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Newcrom R1 (100mm x 3.2mm, 3µm)[1]Spherisorb ODS2 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water:Phosphoric Acid (55:45:0.1, v/v/v)[1]Acetonitrile:Water (60:40, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Injection Volume 20 µL[1]20 µL[2]
Detection Wavelength 220 nm[1]220 nm[2]
Column Temperature Ambient[1]Ambient
Run Time 15 minutes[1]Approximately 10-15 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (e.g., Methanol:Water, 55:45, v/v). Sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

For Fungicide Formulations:

  • Accurately weigh a portion of the homogenized formulation equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase diluent and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

For Environmental or Biological Samples (e.g., Water, Soil, Urine):

A Solid-Phase Extraction (SPE) cleanup is often necessary for complex matrices.[2]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load a known volume or weight of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase diluent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

References

Application Notes and Protocols for Assessing Vinclozolin's Antiandrogenic Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical with notable antiandrogenic properties. While the parent compound exhibits weak activity, its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent antagonists of the androgen receptor (AR).[1][2] This document provides detailed application notes and protocols for three key in vitro assays used to characterize the antiandrogenic activity of this compound and its metabolites: the Androgen Receptor (AR) Competitive Binding Assay, the AR Transcriptional Activation Assay, and the H295R Steroidogenesis Assay.

The primary mechanism of this compound's antiandrogenic action is through the competitive binding of its metabolites to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-dependent genes.

Antiandrogenic Signaling Pathway of this compound Metabolites

Vinclozolin_Antiandrogenic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Vinclozolin_M This compound Metabolites (M1/M2) Vinclozolin_M->AR Competitively Binds No_Transcription Inhibition of Gene Transcription AR_HSPs AR-HSP Complex AR->AR_HSPs ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization AR->No_Transcription No Translocation HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSPs AR_HSPs->AR Dissociation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Antiandrogenic signaling pathway of this compound metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiandrogenic activity of this compound and its metabolites from various in vitro studies.

Table 1: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki)Species/SystemReference
This compound> 700 µMRat Prostate Cytosol[1]
Metabolite M192 µMRat Prostate Cytosol[1]
Metabolite M29.7 µMRat Prostate Cytosol[1]

Table 2: Inhibition of Androgen-Induced Transcriptional Activation

CompoundIC50Assay SystemReference
This compound0.0049 mM (4.9 µM)Yeast Androgen Screen (YAAS)[3]
Metabolite M1---
Metabolite M250-fold more potent than M1CV1 cells with MMTV promoter[4][5]

Table 3: Effects on Steroidogenesis in H295R Cells

CompoundEffect on Testosterone ProductionEffect on Estradiol ProductionReference
This compoundReducedSlight Increase[6]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Experimental Workflow: AR Competitive Binding Assay

AR_Binding_Workflow start Start prepare_reagents Prepare Reagents: - AR Source (e.g., rat prostate cytosol) - Radioligand ([3H]-R1881) - Test Compound (this compound/Metabolites) - Buffers start->prepare_reagents incubation Incubate: - AR + [3H]-R1881 + Test Compound (various concentrations) - Overnight at 4°C prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., hydroxylapatite precipitation) incubation->separation quantification Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % binding vs. concentration - Calculate IC50 and Ki quantification->analysis end End analysis->end AR_Reporter_Workflow start Start cell_culture Cell Culture: - Select cell line (e.g., T47D, CHO, COS-1) - Plate cells in multi-well plates start->cell_culture transfection Transfection (if necessary): - Co-transfect with AR expression vector and ARE-reporter construct (e.g., MMTV-luciferase) cell_culture->transfection treatment Treatment: - Expose cells to androgen (e.g., DHT) +/- test compound (this compound/Metabolites) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Cell Lysis: - Lyse cells to release reporter protein incubation->cell_lysis reporter_assay Reporter Assay: - Add substrate for reporter enzyme - Measure signal (e.g., luminescence) cell_lysis->reporter_assay analysis Data Analysis: - Normalize reporter activity - Generate dose-response curves - Calculate IC50 reporter_assay->analysis end End analysis->end H295R_Workflow start Start cell_culture H295R Cell Culture: - Plate cells in 24-well plates - Acclimate for 24 hours start->cell_culture exposure Chemical Exposure: - Expose cells to a range of concentrations of the test compound (this compound) for 48 hours cell_culture->exposure media_collection Collect Culture Media exposure->media_collection viability_assay Cell Viability Assay: - Assess cytotoxicity exposure->viability_assay hormone_measurement Hormone Measurement: - Quantify testosterone and estradiol (e.g., ELISA, LC-MS/MS) media_collection->hormone_measurement analysis Data Analysis: - Normalize hormone levels to solvent control - Determine concentration-response relationships hormone_measurement->analysis viability_assay->analysis end End analysis->end

References

Protocol for Long-Term Dietary Exposure of Vinclozolin in Rats: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinclozolin is a dicarboximide fungicide used in agriculture that has been identified as an endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves acting as an androgen receptor (AR) antagonist.[1][2][3][4] This document provides detailed application notes and standardized protocols for conducting long-term dietary exposure studies of this compound in rats. These guidelines are intended for researchers, scientists, and drug development professionals investigating the toxicological and physiological effects of chronic this compound exposure. The protocols outlined below are synthesized from multiple peer-reviewed studies to ensure a comprehensive and robust experimental design.

Core Concepts and Mechanisms of Action

This compound and its primary metabolites, M1 and M2, competitively inhibit the binding of androgens to the AR.[1][2][5] This antagonism disrupts the normal function of androgen-sensitive tissues, leading to a range of reproductive and developmental abnormalities, particularly in males.[1][2][4] The developmental toxicity of this compound is largely attributed to its anti-androgenic metabolites.[5] Furthermore, chronic exposure to this compound has been shown to induce oxidative stress through the downregulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8][9] This can lead to cellular damage in various organs, including the heart and lungs.[6][8][10]

Anti-Androgenic Signaling Pathway

The primary mode of action of this compound's toxicity is through the antagonism of the androgen receptor. This compound and its metabolites, M1 and M2, competitively bind to the androgen receptor, preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) from binding and activating the receptor. This inhibition of androgen receptor signaling disrupts the expression of androgen-dependent genes, leading to adverse effects on male reproductive development and function.[1][2][3]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates This compound This compound & Metabolites (M1, M2) This compound->AR Binds & Inhibits ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Adverse Adverse Reproductive Effects AR->Adverse Inhibition leads to Gene Target Gene Transcription ARE->Gene Initiates Reproductive Normal Male Reproductive Development Gene->Reproductive

Anti-Androgenic Action of this compound
Oxidative Stress Pathway

Chronic exposure to this compound can also induce oxidative stress. It has been shown to deactivate the Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes. This compound exposure can inhibit this process, leading to a weakened antioxidant defense and increased cellular damage from reactive oxygen species (ROS).[6][7][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Oxidative_Damage Oxidative Damage Keap1_Nrf2->Oxidative_Damage Leads to ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocates & Binds ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation This compound This compound This compound->Keap1_Nrf2 Inhibits Nrf2 release Antioxidant_Genes Antioxidant Enzyme Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

This compound-Induced Oxidative Stress

Experimental Protocols

The following protocols are designed for long-term dietary exposure of this compound in rats. The specific design may be adapted based on the research question.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar are commonly used.

  • Sex: Both males and females should be included to assess sex-specific effects.

  • Age: Exposure can begin during gestation (in utero) by treating pregnant dams, or in young adult rats (e.g., 7 weeks old).[11]

  • Housing: Rats should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, with the exception of the diet containing this compound for the treatment groups.

This compound Administration
  • Route of Administration: Dietary administration is the most common and relevant route for long-term exposure studies. This compound is mixed into a soy-free diet to avoid confounding effects from phytoestrogens.[1][12] Oral gavage is another option for precise dosing.[6][11][13]

  • Dosage: A range of doses should be used to establish a dose-response relationship. Doses can be expressed in parts per million (ppm) in the diet or as mg/kg of body weight per day.

    • Dietary Concentrations: 0, 10, 150, and 750 ppm have been used in long-term studies. These correspond to approximate daily doses of 0, 0.8, 12, and 60 mg/kg for an adult rat.[1][12]

    • Oral Gavage Doses: 0, 3.125, 12.5, 50, and 200 mg/kg/day have been used in repeated-dose toxicity studies.[11]

  • Control Group: A control group receiving the same diet without this compound is essential. A vehicle control (e.g., corn oil) should be used for gavage studies.[13]

Experimental Duration

The duration of exposure will depend on the study's objectives.

  • Gestational and Postnatal Exposure: Pregnant dams can be fed the this compound diet starting from a specific gestational day (e.g., GD7 or GD14) and continuing through lactation. The offspring are then continued on the same diets until sacrifice at a predetermined age (e.g., postnatal day 77).[1][4][12]

  • Adult Exposure: Young adult rats can be exposed for a period of 28 days or longer to assess chronic toxicity.[11]

Experimental Workflow

A Animal Selection & Acclimation B Randomization into Treatment Groups A->B C Dietary Exposure (this compound or Control) B->C D In-life Monitoring (Body Weight, Food Intake, Clinical Signs) C->D E Behavioral Assessments (e.g., Locomotor Activity) D->E F Sacrifice & Necropsy E->F G Organ Weight Measurement F->G H Blood Collection (Hormone Analysis) F->H I Tissue Collection (Histopathology, Gene Expression) F->I J Data Analysis G->J H->J I->J

Experimental Workflow for this compound Exposure Study

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from studies on long-term this compound exposure in rats.

Table 1: Effects of Long-Term Dietary this compound Exposure on Body and Organ Weights
ParameterSpecies/StrainExposure DetailsDosageObservationReference
Body WeightSprague-Dawley RatDietary, from GD7 to PND77750 ppm (~60 mg/kg/day)No significant effect[1][12]
Body WeightRatOral gavage, 30 days100 mg/kg/daySignificant decrease[7][13]
Epididymis WeightSD RatOral gavage, 28 days50 and 200 mg/kg/dayReduction[11]
Accessory Sex Organ WeightsSD RatOral gavage, 28 days50 and 200 mg/kg/dayReduction[11]
Ventral Prostate WeightRatOral, GD14 to PND36.25, 25, 50, 100 mg/kg/daySignificant reduction[4]
Heart WeightRatOral gavage, 30 days100 mg/kg/daySignificant increase[7][13]
Table 2: Hormonal and Behavioral Effects of Long-Term this compound Exposure
ParameterSpecies/StrainExposure DetailsDosageObservationReference
Estrous CycleSD RatOral gavage, 28 days50 and 200 mg/kg/daySlight prolongation in females[11]
Luteinizing Hormone (LH)SD RatOral gavage, 28 days50 and 200 mg/kg/dayAltered levels in females[11]
Thyroxin (T4)SD RatOral gavage, 28 days50 and 200 mg/kg/dayDecreased in both sexes[11]
Thyroid-Stimulating Hormone (TSH)SD RatOral gavage, 28 days50 and 200 mg/kg/dayIncreased in both sexes[11]
Running Wheel ActivitySprague-Dawley RatDietary, from GD7 to PND77750 ppm (~60 mg/kg/day)Hypoactivity in high-dose females[1][12]
Saccharin Solution IntakeSprague-Dawley RatDietary, from GD7 to PND77750 ppm (~60 mg/kg/day)Increased intake, more pronounced in females[1][12]

Conclusion

This document provides a comprehensive overview and a set of standardized protocols for conducting long-term dietary exposure studies of this compound in rats. By adhering to these guidelines, researchers can generate robust and reproducible data to better understand the toxicological profile of this endocrine-disrupting fungicide. The provided diagrams and data tables serve as a valuable resource for study design and data interpretation. It is crucial to consider the specific research objectives when adapting these protocols to ensure the generation of meaningful and impactful scientific findings.

References

Application Notes and Protocols for Gene Expression Analysis in Tissues Exposed to Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin is a dicarboximide fungicide used in agriculture, particularly on fruits and vegetables, that is recognized as an endocrine-disrupting chemical (EDC) with anti-androgenic properties.[1][2] Exposure to this compound, especially during critical developmental windows such as gonadal sex determination, has been shown to induce significant and lasting changes in gene expression.[3][4] These alterations can lead to a variety of adult-onset diseases, including prostate and kidney disease, tumor development, and reproductive abnormalities.[2][5] A remarkable aspect of this compound's action is its ability to induce epigenetic transgenerational inheritance, where altered phenotypes and gene expression patterns are transmitted through the germline to subsequent generations that were never directly exposed to the chemical.[5][6][7]

These application notes provide a summary of the effects of this compound on gene expression across various tissues, detailed protocols for analysis, and visualizations to illustrate key concepts and workflows. This information is intended to guide researchers in designing and executing studies to investigate the molecular toxicology of this compound and other EDCs.

Application Notes: Summary of Findings

Exposure to this compound induces widespread changes in the transcriptome of various tissues. The effects are observed not only in the directly exposed F1 generation but also in subsequent, unexposed generations (F2, F3, etc.), highlighting a mechanism of epigenetic transgenerational inheritance.

Key Tissues and Gene Expression Changes
  • Testis: In utero exposure directly alters the transcriptome of the developing F1 generation rat testis, with 576 differentially expressed genes identified across embryonic days 13, 14, and 16.[3][4][8] Transgenerational effects are also prominent, with 196 genes showing altered expression in the embryonic testis of F1-F3 generations.[9] These changes are linked to adult-onset spermatogenic defects.[7]

  • Prostate: Ancestral exposure to this compound leads to a transgenerational adult-onset prostate disease phenotype.[10] In the F3 generation, 954 genes in the whole ventral prostate and 259 genes in isolated prostate epithelial cells were found to have altered expression.[10]

  • Brain: this compound induces transgenerational, sex-specific alterations in the brain transcriptome. In the F3 generation, males exhibit changes in 92 genes in the hippocampus and 276 in the amygdala, while females show changes in 1,301 genes in the hippocampus and 172 in the amygdala.[11] These changes are correlated with alterations in anxiety-like behavior.[1][11]

  • Sperm: The transgenerational effects are transmitted via the male germline. Studies have identified alterations in DNA methylation patterns in the promoter regions of sperm genes in the F3 generation.[12][13] Additionally, over 200 small noncoding RNAs (sncRNAs) were found to be differentially expressed in the sperm of F3 generation rats from the this compound lineage.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on gene expression changes reported in the literature.

Table 1: Summary of Differentially Expressed Genes (DEGs) Following this compound Exposure

TissueGenerationNumber of DEGsSpeciesCommentsReference
Testis (Embryonic)F1576RatDirect exposure during embryonic development.[3][4][8]
Testis (Embryonic)F1-F3196RatTransgenerational effect on the embryonic transcriptome.[9]
Prostate (Ventral)F3954RatTransgenerational effect in whole tissue.[10]
Prostate (Epithelial Cells)F3259RatTransgenerational effect in isolated cells.[10]
Brain (Hippocampus)F392 (Male), 1301 (Female)RatSex-specific transgenerational effects.[11]
Brain (Amygdala)F3276 (Male), 172 (Female)RatSex-specific transgenerational effects.[11]

Table 2: Examples of Genes and Pathways Affected by this compound Exposure

TissueGene/PathwayObserved ChangeGenerationReference
TestisWnt Signaling, Calcium SignalingPathways implicated from DEG analysis.F1[3][8]
ProstateWnt Signaling, Calcium SignalingPathways implicated from DEG analysis.F3[10]
ProstateMsp, FaddExpression altered; associated with prostate disease.F3[10]
BrainMAPK Signaling PathwayCommon pathway affected across brain regions.F3[11]
Brain (mPOA)Ar (Androgen receptor)Decreased expression.F3[14]
Brain (CeA)Tgfa, PtgdsIncreased expression.F3[14]
SpermOlr1624, Olr735, ANXA1Altered DNA methylation in promoter regions.F3[13]

Visualizations

Experimental Workflow for Gene Expression Analysis

G Experimental Workflow for Gene Expression Analysis cluster_0 Sample Preparation cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis Tissue Tissue Collection (e.g., Testis, Brain, Prostate) Homogenization Tissue Homogenization Tissue->Homogenization RNA_Extraction Total RNA Extraction Homogenization->RNA_Extraction QC1 RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation (e.g., RNA-Seq or Microarray) QC1->Library_Prep Sequencing High-Throughput Sequencing (for RNA-Seq) Library_Prep->Sequencing Hybridization Microarray Hybridization & Scanning Library_Prep->Hybridization QC2 Sequencing Data QC (e.g., FastQC) Sequencing->QC2 Normalization Data Normalization Hybridization->Normalization Alignment Read Alignment (to Reference Genome) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification Quantification->Normalization DEA Differential Expression Analysis Normalization->DEA Pathway Pathway & Functional Enrichment Analysis DEA->Pathway G This compound-Induced Transgenerational Epigenetic Inheritance cluster_phenotype Observed Phenotypes F0 F0 Generation (Pregnant female exposed to this compound) F1 F1 Generation (Direct Embryonic Exposure) F0->F1 Exposure during Gonad Development F2 F2 Generation (Direct Germline Exposure) F1->F2 Germline Epigenetic Modification F3 F3 Generation (Transgenerational - No Direct Exposure) F2->F3 Inheritance of Epimutations F4 F4 Generation F3->F4 Stable Inheritance P1 Altered Gene Expression F3->P1 P2 Adult Onset Disease F3->P2 P3 Behavioral Changes F3->P3 G Signaling Pathways Implicated in this compound's Effects cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular & Transcriptional Outcomes This compound This compound Exposure Wnt Wnt Signaling This compound->Wnt Ca Calcium Signaling This compound->Ca MAPK MAPK Signaling This compound->MAPK Epigenetic Epigenetic Reprogramming (e.g., DNA Methylation) Wnt->Epigenetic Transcription Altered Gene Expression (Transcription Factors, etc.) Ca->Transcription MAPK->Transcription Epigenetic->Transcription Disease Adult Onset Disease (Prostate, Kidney, Testis) Transcription->Disease

References

Application Notes and Protocols for Measuring Vinclozolin-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the oxidative stress induced by Vinclozolin, a widely used dicarboximide fungicide. The following sections detail the key signaling pathways affected by this compound and provide detailed protocols for a range of assays to quantify the resulting oxidative stress.

Introduction to this compound-Induced Oxidative Stress

This compound is an endocrine-disrupting chemical that has been shown to induce oxidative stress in various biological systems.[1][2] This toxicity is a significant concern as it can lead to cellular damage, inflammation, and apoptosis in several organs, including the lungs, kidneys, and heart.[1][3][4] The mechanism of this compound-induced toxicity is often linked to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them.[4][5] This imbalance leads to damage to lipids, proteins, and DNA.[1][6]

Key Signaling Pathways

This compound exposure has been demonstrated to impact several critical signaling pathways involved in the cellular response to oxidative stress.

Nrf2-Nf-κB Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes. Studies have shown that this compound exposure can lead to a deactivation of the Nrf2 signaling pathway, resulting in reduced activity of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase-1 (NQO-1).[3][5]

Concurrently, this compound has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[1][2] This activation leads to the increased production of pro-inflammatory cytokines. The interplay between the Nrf2 and NF-κB pathways is crucial in determining the cellular outcome of this compound exposure.

Nrf2_Nf_kB_Pathway cluster_nucleus Nucleus This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Nrf2_inactive Nrf2-Keap1 (Inactive) ROS->Nrf2_inactive disrupts IKK IKK ROS->IKK activates Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus & binds Antioxidant_Enzymes ↓ Antioxidant Enzymes (HO-1, NQO-1) ARE->Antioxidant_Enzymes activates transcription IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB-IκBα (Inactive) NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active IκBα degradation Inflammation ↑ Pro-inflammatory Cytokines NFκB_active->Inflammation translocates to nucleus & activates transcription Nucleus Nucleus

Caption: this compound-induced dysregulation of the Nrf2 and NF-κB pathways.

Apoptosis Pathway

Oxidative stress is a well-known trigger of apoptosis, or programmed cell death. This compound-induced oxidative stress can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[3] This involves the upregulation of pro-apoptotic factors like Bax and Caspase-3, and the downregulation of the anti-apoptotic factor Bcl-2.[3][7]

Apoptosis_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 ↑ Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress as reported in the literature.

Table 1: Effects of this compound on Reactive Oxygen Species (ROS) and Lipid Peroxidation

Tissue/Cell LineSpeciesThis compound DoseParameter MeasuredFold Change vs. ControlReference
LungMouse100 mg/kg/day for 28 daysROS ProductionSignificant Increase[1]
LungMouse100 mg/kg/day for 28 daysH₂O₂Significant Increase[1]
LungMouse100 mg/kg/day for 28 daysRNSSignificant Increase[1]
LungMouse100 mg/kg/day for 28 daysMDA LevelsSignificant Increase[1]
KidneyMouse100 mg/kg/day for 28 daysMDA LevelsSignificant Increase[3]
HeartRat100 mg/kg/day for 30 daysMDA LevelsSignificant Increase[5]
TestisRat1, 5, 10 mg/kg (injected)Lipid PeroxidationSignificant Increase[8]

Table 2: Effects of this compound on Antioxidant Enzyme Activity

TissueSpeciesThis compound DoseEnzyme% Change vs. ControlReference
LungMouse100 mg/kg/day for 28 daysSODSignificant Decrease[6]
LungMouse100 mg/kg/day for 28 daysGPxSignificant Decrease[6]
LungMouse100 mg/kg/day for 28 daysCATSignificant Decrease[6]
KidneyMouse100 mg/kg/day for 28 daysSODSignificant Decrease[3]
KidneyMouse100 mg/kg/day for 28 daysCATSignificant Decrease[3]
KidneyMouse100 mg/kg/day for 28 daysGPxSignificant Decrease[3]
HeartRat100 mg/kg/day for 30 daysSODMarked Decrease[5]
HeartRat100 mg/kg/day for 30 daysCATMarked Decrease[5]
HeartRat100 mg/kg/day for 30 daysGPxMarked Decrease[5]
TestisRat1, 5, 10 mg/kg (injected)SODSignificant Decrease[8]
TestisRat1, 5, 10 mg/kg (injected)CATSignificant Decrease[8]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced oxidative stress are provided below.

Experimental_Workflow Start Sample Preparation (Tissue Homogenate/Cell Lysate) ROS_Assay Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) Start->ROS_Assay Lipid_Peroxidation Lipid Peroxidation Assay (TBARS) Start->Lipid_Peroxidation Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, CAT, GPx) Start->Antioxidant_Enzymes Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Antioxidant_Enzymes->Data_Analysis

Caption: General workflow for assessing oxidative stress markers.

Measurement of Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol for Adherent Cells:

  • Seed cells in a 24-well plate and incubate overnight.

  • Treat cells with this compound at the desired concentrations and for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

  • Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free medium.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[4][9]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 500 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[9]

  • To normalize the results, lyse the cells and perform a protein assay (e.g., Bradford assay).

Measurement of Lipid Peroxidation

Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

Protocol for Tissue Homogenates:

  • Homogenize the tissue sample in ice-cold RIPA buffer.

  • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To 100 µL of the supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add an equal volume of 0.67% (w/v) TBA.

  • Incubate in a boiling water bath for 10 minutes.[5]

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm using a spectrophotometer.

  • Use an MDA standard curve to calculate the concentration of TBARS.

Measurement of Antioxidant Enzyme Activity

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reduction of NBT is measured by the increase in absorbance at 560 nm.

Protocol:

  • Prepare a reaction mixture containing 50 mM sodium phosphate (B84403) buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA.

  • Add a suitable amount of sample (cell lysate or tissue homogenate) to the reaction mixture.

  • Illuminate the tubes for 15 minutes.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is followed by monitoring the decrease in absorbance at 240 nm.

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.

  • Add the sample to the reaction mixture to initiate the reaction.

  • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • Catalase activity is calculated based on the rate of H₂O₂ decomposition.

Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide, and the resulting oxidized glutathione (B108866) (GSSG) is reduced back to glutathione (GSH) by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM sodium azide, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM GSH.

  • Add the sample to the reaction mixture and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding 0.25 mM H₂O₂.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • GPx activity is calculated from the rate of NADPH oxidation.

References

Application Notes and Protocols: Histological Examination of Tissues Affected by Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical (EDC) with significant anti-androgenic properties.[1][2] Its widespread use in agriculture has led to concerns about its potential impact on human and animal health.[3] Exposure to this compound, particularly during critical developmental periods, has been shown to induce a range of histological alterations in various tissues, including the reproductive organs, kidneys, and lungs.[1][3][4] These changes can have long-lasting and even transgenerational effects on organ function and disease susceptibility.[5][6][7]

These application notes provide a comprehensive overview of the histological effects of this compound on key target tissues. Detailed protocols for the preparation and analysis of tissue samples are provided to guide researchers in the assessment of this compound-induced pathology.

Histological Effects of this compound by Tissue

Testis

This compound exposure, particularly during embryonic development, can severely impact testicular morphology and function.[1][2] Histological examination is a critical tool for identifying these abnormalities.

Key Histopathological Findings:

  • Abnormal Seminiferous Tubules: This can include atrophied tubules, the presence of vacuoles in the basal region, and the sloughing of germ cells into the lumen.[7]

  • Impaired Spermatogenesis: A significant reduction in testicular spermatid number and epididymal sperm count and motility is a common finding.[8]

  • Increased Germ Cell Apoptosis: Studies have shown a higher number of apoptotic germ cells in the testes of animals exposed to this compound, both in pubertal and adult stages.[1][2][8]

  • Leydig Cell Hypertrophy: An increase in the size of Leydig cells in the interstitial region of the testis has been observed.[9]

  • Abnormal Testis Cord Formation: In vitro studies have demonstrated that this compound can lead to a significant reduction in the number of testicular cords, with the cords that do form appearing abnormal.[1]

Quantitative Data Summary:

ParameterThis compound-ExposedControlReference
Apoptotic Germ Cells (Pubertal, P20)Significantly higher (P < 0.01)Baseline[1]
Sperm Motility (Adult, P60)Significantly lower (P < 0.01)Normal[1]
Testis Disease Incidence (F3 Generation)Significantly higher (p<0.01)Baseline[7]
Kidney

The kidneys are also susceptible to this compound-induced toxicity, with chronic exposure leading to significant histological changes and functional impairment.[4][10]

Key Histopathological Findings:

  • Tubular Damage: Histological alterations include tubular dilatation, necrosis, and the presence of protein casts.[4][5][6]

  • Impaired Renal Architecture: The overall integrity of the renal-tubular structure can be compromised.[4][10]

  • Fibrosis: Increased collagen deposition, indicative of fibrosis, is a notable feature of chronic this compound exposure.[4][10]

  • Sclerotic Glomeruli: A hardening of the glomeruli can also be observed.[5][6]

Quantitative Data Summary:

ParameterThis compound-ExposedControlReference
Kidney Weight to Body Weight RatioIncreasedNormal[4][10]
Serum Urea Nitrogen (BUN)Prominently higherNormal[4][6][10]
Serum CreatinineProminently higherNormal[4][6][10]
Renal Lesions Incidence~39% of animalsNot observed[5]
Prostate

As an anti-androgenic compound, this compound significantly affects the prostate gland, leading to a spectrum of pathological changes.[6][11]

Key Histopathological Findings:

  • Atrophy and Hyperplasia: The ventral prostate can exhibit both atrophic defects and cystic hyperplasia.[6][11]

  • Prostatitis: Focal prostatitis, characterized by inflammation, is a common finding.[6]

  • Epithelial Cell Degeneration: The secretory epithelial cells of the ventral prostate may show signs of degeneration.[11]

Quantitative Data Summary:

ParameterThis compound-Exposed (F1-F4 Generations)ControlReference
Prostatic Lesion Incidence45-55% of malesNot observed[6]
Lung

Recent studies have indicated that the toxic effects of this compound extend to the lungs, causing inflammation, fibrosis, and apoptosis.[3]

Key Histopathological Findings:

  • Histological Alterations: General changes to the lung architecture have been noted.[3]

  • Collagen Deposition: Increased collagen deposition suggests the development of lung fibrosis.[3]

  • Inflammation and Apoptosis: this compound exposure can induce an inflammatory response and lead to apoptosis in lung tissue.[3]

Experimental Protocols

Protocol 1: General Tissue Preparation for Histological Examination

This protocol outlines the standard procedure for fixing, processing, and embedding tissues for subsequent histological analysis.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Graded series of ethanol (B145695) (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Tissue cassettes

  • Automated tissue processor (optional)

  • Embedding station

  • Microtome

  • Glass slides

  • Water bath

  • Slide warmer

Procedure:

  • Fixation: Immediately after dissection, place the tissue samples in 10% NBF at a volume at least 10 times that of the tissue. Fix for 24-48 hours at room temperature.

  • Trimming and Cassetting: After fixation, trim the tissues to the desired size and place them in labeled tissue cassettes.

  • Dehydration: Transfer the cassettes through a graded series of ethanol to remove water from the tissues. A typical series is:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (2 changes)

  • Clearing: Transfer the cassettes to xylene to remove the ethanol.

    • Xylene: 1 hour (2 changes)

  • Infiltration: Place the cassettes in molten paraffin wax to allow the wax to infiltrate the tissue.

    • Paraffin Wax (60°C): 1-2 hours (2 changes)

  • Embedding: Embed the infiltrated tissues in paraffin blocks using an embedding station. Orient the tissue carefully to ensure the correct plane of sectioning.

  • Sectioning: Once the blocks have solidified, section them at 4-5 µm thickness using a microtome.

  • Mounting: Float the paraffin ribbons on a warm water bath (40-45°C) and mount them onto clean glass slides.

  • Drying: Place the slides on a slide warmer at 60°C for at least 30 minutes to adhere the sections to the slides.

Protocol 2: Hematoxylin (B73222) and Eosin (H&E) Staining

H&E staining is a fundamental histological technique used to visualize the general morphology of tissues.

Materials:

  • Deparaffinized and rehydrated slides

  • Harris's Hematoxylin solution

  • Acid-alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or running tap water)

  • Eosin Y solution

  • Graded series of ethanol (95%, 100%)

  • Xylene

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 5 minutes (2 changes)

    • 100% Ethanol: 3 minutes (2 changes)

    • 95% Ethanol: 3 minutes

    • Distilled water: 3 minutes

  • Hematoxylin Staining:

    • Immerse slides in Harris's Hematoxylin for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Dip slides in acid-alcohol for a few seconds to remove excess stain.

    • Rinse immediately in running tap water.

  • Bluing:

    • Immerse slides in Scott's Tap Water Substitute or running tap water for 1-2 minutes until the sections turn blue.

    • Rinse in distilled water.

  • Eosin Staining:

    • Immerse slides in Eosin Y solution for 1-3 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Clearing:

    • 95% Ethanol: 2 minutes

    • 100% Ethanol: 2 minutes (2 changes)

    • Xylene: 5 minutes (2 changes)

  • Mounting:

    • Apply a drop of mounting medium to the slide and cover with a coverslip, avoiding air bubbles.

    • Allow the slides to dry before microscopic examination.

Protocol 3: Masson's Trichrome Staining for Fibrosis

This staining technique is used to differentiate collagen fibers from other tissue components, making it ideal for assessing fibrosis.

Materials:

  • Deparaffinized and rehydrated slides

  • Bouin's solution (optional, for post-fixation)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% Acetic acid solution

  • Graded series of ethanol (95%, 100%)

  • Xylene

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • (Optional) Mordanting: If tissues were not fixed in Bouin's, mordant the slides in Bouin's solution at 56°C for 1 hour, then rinse thoroughly in running tap water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 10 minutes.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Mordanting:

    • Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining:

    • Transfer slides directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration, Clearing, and Mounting: Follow the same procedure as for H&E staining.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in Kidney Cells

This compound exposure has been shown to induce both the extrinsic and intrinsic apoptotic pathways in kidney cells.[4][10][12] This leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors, ultimately resulting in programmed cell death.

Vinclozolin_Apoptosis_Kidney This compound This compound FasL FasL This compound->FasL Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Fas Fas (Receptor) FasL->Fas Binds to Caspase3 Caspase 3 Fas->Caspase3 Activates Mitochondria Mitochondria Bax->Mitochondria Promotes release of Bcl2->Mitochondria Inhibits release of CytC Cytochrome c Mitochondria->CytC Releases CytC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway in kidney cells.

General Workflow for Histological Examination of this compound Effects

This workflow diagram illustrates the key steps involved in studying the histological impact of this compound on tissues.

Histology_Workflow Animal_Exposure Animal Exposure to this compound Tissue_Collection Tissue Collection & Fixation Animal_Exposure->Tissue_Collection Tissue_Processing Tissue Processing & Embedding Tissue_Collection->Tissue_Processing Sectioning_Mounting Sectioning & Mounting Tissue_Processing->Sectioning_Mounting Staining Staining (H&E, Trichrome, etc.) Sectioning_Mounting->Staining Microscopy Microscopic Examination Staining->Microscopy Data_Analysis Data Analysis & Quantification Microscopy->Data_Analysis Interpretation Interpretation of Findings Data_Analysis->Interpretation

Caption: Experimental workflow for histological analysis of this compound-exposed tissues.

References

Application Notes and Protocols for In Utero Vinclozolin Exposure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing in utero exposure models to investigate the effects of Vinclozolin, a common endocrine-disrupting fungicide. The focus is on transgenerational epigenetic inheritance and the development of adult-onset disease.

Introduction

This compound is a dicarboximide fungicide that acts as an androgen receptor antagonist.[1][2] In utero exposure to this compound during critical periods of embryonic development, particularly gonadal sex determination, has been shown to induce a range of abnormalities and increase the susceptibility to adult-onset diseases not only in the directly exposed F1 generation but also in subsequent, unexposed generations (F2-F4).[3][4][5][6][7] This phenomenon, known as epigenetic transgenerational inheritance, is believed to be mediated through alterations in the germline epigenome, primarily DNA methylation.[3][8][9] These models are crucial for understanding the molecular mechanisms of endocrine disruption and for assessing the long-term health risks of environmental chemical exposure.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on in utero this compound exposure models.

Table 1: Animal Models, Dosing, and Timing of Exposure

Animal ModelStrainThis compound DoseVehicleRoute of AdministrationGestational Exposure WindowReference
RatSprague Dawley100 mg/kg/dayDMSOIntraperitoneal (IP) InjectionEmbryonic Day 8-14 (E8-E14)[3][4][6]
RatSprague Dawley200 mg/kg/dayNot specifiedNot specifiedNot specified[4]
RatSprague Dawley50 mg/kg/day (more variable effects)Not specifiedNot specifiedNot specified[4]
RatWistar40, 200, 1000 ppm in dietDietOral (dietary)Two-generation study[10]
RatLong-Evans3.125, 6.25, 12.5, 25, 50, 100 mg/kg/dayNot specifiedOralGestational Day 14 - Postnatal Day 3[11]
MouseCD1 (outbred)50 mg/kg/dayCorn oilOral gavageGestational Day 13-17 (GD13-17)[12]
Mouse129 (inbred) & CD1 (outbred)Not specifiedNot specifiedIntraperitoneal (IP) InjectionEmbryonic Day 7-13 (E7-E13)[8]

Table 2: Observed Transgenerational Phenotypes and Diseases (F1-F4 Generations)

CategoryPhenotype/DiseaseAnimal ModelReference
Reproductive (Male) Reduced spermatogenic capacity, decreased sperm motility and concentration, testis abnormalities, prostate diseaseRat, Mouse[3][4][13][14]
Reproductive (Female) Polycystic ovarian disease, pregnancy abnormalities (uterine hemorrhage, anemia)Mouse, Rat[6][7][13]
Kidney Kidney disease, glomerular abnormalitiesRat, Mouse[4][6][7][13]
Immune System Immune system abnormalitiesRat[4]
Metabolic Hypercholesterolemia, obesity (females)Rat[4][14]
Oncology Increased tumor development (e.g., breast, skin)Rat[4][6][7]
Developmental Altered anogenital distance (AGD), nipple retention in malesRat[10][11]

Experimental Protocols

In Vivo In Utero Exposure Protocol (Rat Model)

This protocol is based on methodologies described by Anway et al.[4][5]

Materials:

  • Timed-pregnant Sprague Dawley rats (F0 generation)

  • This compound (99% pure)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • Sterile syringes and needles for injection

  • Animal housing and husbandry equipment

Procedure:

  • Animal Acclimation: Upon arrival, house timed-pregnant rats individually under standard vivarium conditions (e.g., 12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for an acclimation period of at least one week.

  • Dose Preparation: Prepare a 100 mg/ml stock solution of this compound in DMSO. The final injection volume should be adjusted based on the animal's body weight to achieve a dose of 100 mg/kg/day. The control group will receive an equivalent volume of DMSO.

  • Dosing: From Embryonic Day 8 (E8) to E14, administer the prepared this compound solution or vehicle to the F0 pregnant dams via intraperitoneal (IP) injection once daily. The day a vaginal plug is observed is considered E0.

  • Monitoring: Monitor the dams daily for any signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of distress.

  • Birth and Pup Rearing: Allow the dams to give birth naturally. Record litter size, sex ratio, and any neonatal mortality.

  • Generation Breeding:

    • F1 Generation: Wean the F1 offspring at postnatal day 21 (PND21). At sexual maturity (around PND60-90), breed F1 males and females from different litters within the same treatment group (this compound or control) to generate the F2 generation.

    • F2 and Subsequent Generations: Repeat the breeding scheme for the F2 generation to produce the F3 generation, and so on, up to the desired generation (e.g., F4). It is crucial to avoid sibling breeding to prevent inbreeding effects.[4]

  • Phenotypic Analysis: At various ages (e.g., 6-14 months), euthanize animals from each generation for tissue collection and pathological analysis to assess for the development of diseases.[4]

Sperm Collection and Epigenetic Analysis

This protocol outlines the general steps for sperm collection and analysis of DNA methylation, a key epigenetic mark altered by this compound exposure.

Materials:

  • Mature male rats or mice from control and this compound-lineage generations

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS)

  • DNA extraction kits

  • Bisulfite conversion kits

  • Reagents and equipment for Methylated DNA Immunoprecipitation (MeDIP) followed by sequencing (MeDIP-Seq) or microarray analysis (MeDIP-Chip)[9]

  • PCR reagents and primers for specific gene analysis

Procedure:

  • Sperm Collection: Euthanize adult male animals and dissect the caudae epididymides. Make small incisions in the epididymis and gently squeeze to release sperm into a petri dish containing PBS.

  • Sperm Purification: Filter the sperm suspension to remove tissue debris. Centrifuge the sperm suspension to pellet the sperm and remove the supernatant. Wash the sperm pellet with PBS.

  • DNA Extraction: Extract genomic DNA from the purified sperm using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Epigenetic Analysis (MeDIP-Seq/Chip):

    • Fragment the genomic DNA by sonication.

    • Perform methylated DNA immunoprecipitation (MeDIP) using an antibody specific for 5-methylcytosine (B146107) to enrich for methylated DNA fragments.

    • Analyze the enriched DNA fragments using next-generation sequencing (MeDIP-Seq) or microarray hybridization (MeDIP-Chip) to identify differentially methylated regions (DMRs) across the genome.[9]

  • Bisulfite Sequencing (for validation):

    • Treat a separate aliquot of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

    • Amplify specific DMRs identified from MeDIP analysis using PCR.

    • Sequence the PCR products to determine the methylation status of individual CpG sites.

Tissue Collection and Histopathological Analysis

Materials:

  • Euthanized animals from all generations

  • Dissection tools

  • 10% neutral buffered formalin

  • Ethanol series for dehydration

  • Xylene for clearing

  • Paraffin (B1166041) wax for embedding

  • Microtome

  • Glass slides and coverslips

  • Hematoxylin (B73222) and eosin (B541160) (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Collection: Perform a complete necropsy on euthanized animals. Collect organs of interest, including testes, epididymides, prostate, kidneys, liver, spleen, and any visible tumors.

  • Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for general morphological evaluation.

  • Histopathological Evaluation: A board-certified veterinary pathologist should examine the stained tissue sections under a light microscope to identify and score any pathological changes or lesions.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_F3 F3 Generation cluster_analysis Analysis (All Generations) F0_dams Timed-Pregnant Dams exposure This compound or Vehicle (DMSO) IP Injection (100 mg/kg/day) E8-E14 F0_dams->exposure F1_offspring F1 Offspring exposure->F1_offspring F1_breeding Breed F1 Male x F1 Female (non-siblings) F1_offspring->F1_breeding pathology Pathology & Histology F1_offspring->pathology epigenetics Sperm Epigenetics (DNA Methylation) F1_offspring->epigenetics phenotyping Disease Phenotyping F1_offspring->phenotyping F2_offspring F2 Offspring F1_breeding->F2_offspring F2_breeding Breed F2 Male x F2 Female (non-siblings) F2_offspring->F2_breeding F2_offspring->pathology F2_offspring->epigenetics F2_offspring->phenotyping F3_offspring F3 Offspring F2_breeding->F3_offspring F3_offspring->pathology F3_offspring->epigenetics F3_offspring->phenotyping

Caption: Experimental workflow for transgenerational studies of in utero this compound exposure.

Proposed Mechanism of this compound-Induced Epigenetic Transgenerational Inheritance

G cluster_exposure F0 Gestational Exposure cluster_germline Germline Effects cluster_inheritance Transgenerational Inheritance cluster_phenotype F1-F4 Phenotype This compound This compound Exposure (E8-E14) ar_antagonism Androgen Receptor Antagonism This compound->ar_antagonism pgc Primordial Germ Cells (PGCs) in F1 Embryo ar_antagonism->pgc epigenetic_reprogramming Altered Epigenetic Reprogramming pgc->epigenetic_reprogramming dmr Differential DNA Methylation Regions (DMRs) in Sperm epigenetic_reprogramming->dmr inheritance Transmission of Altered Epigenome via Sperm dmr->inheritance transcriptome Altered Tissue Transcriptome inheritance->transcriptome disease Increased Susceptibility to Adult-Onset Disease transcriptome->disease

References

Application Notes and Protocols for Investigating the Cellular Effects of Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro cell culture systems and molecular biology techniques to investigate the cellular and molecular effects of the fungicide Vinclozolin and its metabolites. The following protocols and data are intended to facilitate research into the endocrine-disrupting properties of this compound, particularly its anti-androgenic activity.

Introduction

This compound is a dicarboximide fungicide that has been shown to act as an endocrine disruptor, primarily by antagonizing the androgen receptor (AR). Its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are often more potent in their anti-androgenic effects.[1][2][3][4] In vitro cell culture models are invaluable tools for elucidating the mechanisms of action of this compound and its metabolites, assessing their potencies, and identifying their downstream cellular effects, such as apoptosis and altered gene expression.[3][5][6]

This document provides detailed protocols for culturing relevant cell lines, performing key experimental assays, and summarizes quantitative data from published studies. Additionally, it includes diagrams of the signaling pathways affected by this compound to provide a visual representation of its molecular interactions.

Recommended Cell Culture Systems

Several cell lines are suitable for investigating the cellular effects of this compound, each offering unique advantages for studying specific aspects of its activity.

  • LNCaP (Human Prostate Adenocarcinoma Cells): These cells are widely used for studying androgen receptor signaling. They endogenously express a mutated but functional androgen receptor (T877A), which can sometimes exhibit altered ligand specificity.[3][7] LNCaP cells are particularly useful for studying the effects of this compound on androgen-dependent gene expression, such as Prostate-Specific Antigen (PSA).[8][9][10]

  • Sertoli Cells: As the "nurse" cells of the testes, Sertoli cells are a primary target for testicular toxicants. Primary cultures of Sertoli cells are excellent models for studying the direct effects of this compound on testicular function, including its potential to induce apoptosis and alter gene expression related to spermatogenesis.[5][6][11]

  • Other Relevant Cell Lines:

    • PC-3 and 22Rv1 (Human Prostate Cancer Cells): These can be used in reporter gene assays after transfection with an androgen receptor expression vector and a reporter construct.[12][13]

    • CV-1 (Monkey Kidney Fibroblast Cells): Often used for transient transfection assays to study receptor-mediated gene activation due to their low endogenous receptor levels.[7]

Protocol: Culture of LNCaP Cells

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (for androgen-deprivation studies)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • LNCaP cells (ATCC® CRL-1740™)

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For androgen-deprivation experiments, use RPMI-1640 supplemented with 10% charcoal-stripped FBS.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge the cells and resuspend the pellet in fresh medium for seeding into new flasks at a 1:3 to 1:6 split ratio.

Protocol: Isolation and Culture of Primary Sertoli Cells

Materials:

  • Testes from 15- to 20-day-old rats or mice

  • DMEM/F12 medium

  • Collagenase type I

  • Hyaluronidase (B3051955)

  • Trypsin

  • DNase I

  • Soybean trypsin inhibitor

  • Fetal Bovine Serum (FBS)

Procedure:

  • Tissue Preparation: Decapsulate the testes and gently tease apart the seminiferous tubules in DMEM/F12 medium.

  • Enzymatic Digestion (Step 1): Incubate the tubules in DMEM/F12 containing collagenase (1 mg/mL) and DNase I (10 µg/mL) at 37°C for 15-20 minutes with gentle shaking. Allow the tubules to settle and remove the supernatant containing interstitial cells.

  • Enzymatic Digestion (Step 2): Wash the tubules with DMEM/F12 and then incubate in DMEM/F12 containing collagenase (1 mg/mL), hyaluronidase (1 mg/mL), and DNase I (10 µg/mL) at 37°C for 15-20 minutes to remove peritubular cells.

  • Enzymatic Digestion (Step 3): Wash the tubules again and incubate in DMEM/F12 containing trypsin (0.5 mg/mL) and DNase I (10 µg/mL) at 37°C for 10-15 minutes to dissociate the Sertoli cells from the germ cells.

  • Cell Collection and Plating: Add soybean trypsin inhibitor or FBS to stop the trypsin activity. Gently pipette the suspension to further dissociate the cells. Filter the cell suspension through a 70 µm nylon mesh to remove cell clumps. Centrifuge the filtrate and resuspend the pellet in DMEM/F12 supplemented with 10% FBS and antibiotics. Plate the cells in culture dishes. Sertoli cells will adhere to the plate, while germ cells will remain in suspension and can be removed with subsequent media changes.

Investigating Androgen Receptor Antagonism

The primary mechanism of this compound's endocrine-disrupting activity is its antagonism of the androgen receptor. The following assays are fundamental for characterizing this anti-androgenic effect.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound and its metabolites to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol: Androgen Receptor Competitive Binding Assay (using rat prostate cytosol)

Materials:

  • Ventral prostates from adult Sprague-Dawley rats

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled R1881 (for standard curve)

  • This compound, M1, and M2

  • Low-salt TEDG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation: Homogenize rat ventral prostates in ice-cold low-salt TEDG buffer. Centrifuge the homogenate at 105,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosol containing the androgen receptor.

  • Binding Reaction: In triplicate, incubate the cytosol preparation with a fixed concentration of [³H]-R1881 (e.g., 1 nM) and varying concentrations of the competitor (unlabeled R1881 for the standard curve, or this compound/metabolites). Incubate overnight at 4°C.

  • Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at 1,000 x g for 5 minutes at 4°C. Wash the HAP pellets three times with buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Androgen Receptor Binding Affinity of this compound and its Metabolites

CompoundKi (µM)Reference
This compound> 700[2]
Metabolite M192[2]
Metabolite M29.7[2]
Androgen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene. A common system utilizes a luciferase reporter gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains androgen response elements.

Protocol: MMTV-Luciferase Reporter Gene Assay in LNCaP Cells

Materials:

  • LNCaP cells

  • pMMTV-Luc reporter plasmid

  • Transfection reagent

  • RPMI-1640 with charcoal-stripped FBS

  • Dihydrotestosterone (DHT) or R1881

  • This compound, M1, M2

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells in 24-well plates in complete growth medium.

  • Transfection: When cells reach 70-80% confluency, transfect them with the pMMTV-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a β-galactosidase expression vector can be used to normalize for transfection efficiency.

  • Treatment: After 24 hours of transfection, change the medium to RPMI-1640 with charcoal-stripped FBS. Treat the cells in triplicate with a fixed concentration of an androgen (e.g., 0.1 nM DHT) in the presence or absence of varying concentrations of this compound or its metabolites. Include a vehicle control and a positive control (e.g., hydroxyflutamide).

  • Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit. Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein concentration. Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Table 2: Inhibitory Potency of this compound Metabolites in an Androgen-Responsive Reporter Gene Assay

CompoundIC50 (µM)NotesReference
Metabolite M1~5M2 is approximately 50-fold more potent than M1.[3][7]
Metabolite M2~0.1Only 2-fold less potent than hydroxyflutamide (B1664084).[3][7]

Diagram 1: Androgen Receptor Signaling and its Antagonism by this compound

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + HSPs Androgen->AR_HSP Binds This compound This compound / Metabolites This compound->AR_HSP Competitively binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational change, HSP dissociation No Androgen Binding No Androgen Binding AR_HSP->No Androgen Binding Blocks Androgen Binding AR_dimer AR Dimer AR_Androgen->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates

Caption: this compound and its metabolites competitively inhibit androgen binding to the AR, preventing its activation.

Assessment of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cell types. The following assays are commonly used to detect and quantify this programmed cell death.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol: TUNEL Assay for Adherent Cells

Materials:

  • Cells cultured on coverslips or in chamber slides

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash cells with PBS and incubate with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Wash cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Counterstaining and Mounting: Wash cells with PBS. Counterstain the nuclei with DAPI or Hoechst solution. Mount the coverslips onto microscope slides with mounting medium.

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (stained with DAPI/Hoechst) in several random fields.

Western Blot Analysis of Apoptosis Markers

Western blotting can be used to quantify the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.

Protocol: Western Blot for Bax and Bcl-2

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of the apoptotic potential.

Table 3: Effects of this compound on Apoptotic Markers

Cell Type/TissueTreatmentEffect on Bax/Bcl-2 RatioOther Apoptotic ChangesReference
Mice Kidney100 mg/kg this compound for 28 daysIncreasedIncreased Fas, FasL, Caspase 3, Cyt c[14]
Mice Lung100 mg/kg this compound for 28 daysDecreased Bax, Increased Bcl-2Increased TUNEL-positive cells[15]
Rat Germ CellsIn utero exposure to 100 mg/kg/day this compoundNot specifiedIncreased number of apoptotic germ cells[5][6]

Diagram 2: this compound-Induced Apoptosis Pathway

This compound This compound AR_inhibition Androgen Receptor Antagonism This compound->AR_inhibition Bcl2_family Altered Bax/Bcl-2 Ratio AR_inhibition->Bcl2_family Leads to Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Impacts Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_activation Caspase Cascade Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.

Crosstalk with Other Signaling Pathways

The effects of this compound are not limited to direct AR antagonism. There is evidence of crosstalk with other critical signaling pathways, such as the WNT and calcium signaling pathways.

WNT Signaling Pathway

The WNT/β-catenin signaling pathway is crucial for development and is often dysregulated in cancer. There is a complex interplay between the AR and WNT/β-catenin signaling pathways in prostate cancer cells.[1][12][13][16][17] β-catenin can act as a coactivator of the AR.[12][18] Androgen deprivation, which is mimicked by AR antagonists like this compound, can lead to the activation of WNT signaling, promoting cell survival and proliferation.[16]

Diagram 3: Crosstalk between Androgen Receptor and WNT Signaling

cluster_AR AR Signaling cluster_WNT WNT Signaling Androgen Androgen AR Androgen Receptor Androgen->AR AR_target_genes AR Target Genes AR->AR_target_genes Activates WNT WNT AR->WNT GSK3b GSK3β AR->GSK3b May inhibit WNT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation beta_catenin->AR Co-activates WNT_target_genes WNT Target Genes beta_catenin->WNT_target_genes Activates This compound This compound This compound->AR Inhibits

Caption: this compound's inhibition of AR may release the AR-mediated suppression of WNT signaling.

Calcium Signaling Pathway

Androgens have been shown to rapidly increase intracellular calcium concentrations in Sertoli cells, an effect that can be blocked by anti-androgens, suggesting a non-genomic action of the AR at the plasma membrane.[19] Changes in intracellular calcium can affect a multitude of cellular processes, including gene expression, proliferation, and apoptosis. The transgenerational effects of this compound on the prostate transcriptome have been linked to alterations in calcium signaling pathways.[20][21]

Diagram 4: Potential Impact of this compound on Calcium Signaling

This compound This compound Membrane_AR Membrane Androgen Receptor This compound->Membrane_AR Antagonizes Ca_channel Calcium Channel Membrane_AR->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Downstream_effects Downstream Cellular Effects (Gene Expression, Apoptosis) Intracellular_Ca->Downstream_effects

Caption: this compound may interfere with androgen-mediated calcium signaling by antagonizing membrane AR.

Conclusion

The provided application notes and protocols offer a framework for the in vitro investigation of this compound's cellular effects. By employing these cell culture systems and experimental assays, researchers can further elucidate the molecular mechanisms underlying the endocrine-disrupting properties of this fungicide and its metabolites. The quantitative data and signaling pathway diagrams serve as a valuable resource for experimental design and data interpretation. It is recommended to always include appropriate positive and negative controls in all experiments and to consult the original research articles for more specific details.

References

Application Notes and Protocols for Assessing Epigenetic Changes Following Vinclozolin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin, an antiandrogenic fungicide, has been identified as an environmental endocrine disruptor capable of inducing epigenetic transgenerational inheritance of disease states.[1][2] Exposure to this compound during embryonic gonadal sex determination can lead to alterations in the germ line epigenome, resulting in increased susceptibility to various pathologies in subsequent, unexposed generations.[1][2][3] These pathologies include testis, prostate, and kidney diseases, as well as tumor development.[1][3] The molecular basis for this transgenerational inheritance is primarily attributed to epigenetic modifications, including DNA methylation, histone modifications, and alterations in non-coding RNA (ncRNA) expression.[3][4]

These application notes provide detailed protocols for assessing the key epigenetic changes following this compound exposure, focusing on the analysis of DNA methylation, histone modifications, and small non-coding RNAs.

Data Presentation: Summary of Quantitative Epigenetic Alterations

The following tables summarize quantitative data on epigenetic changes observed in sperm of F3 generation rats ancestrally exposed to this compound.

Table 1: Differentially Methylated Regions (DMRs) in F3 Generation Sperm

Analysis MethodNumber of DMRs IdentifiedValidation MethodNumber of Confirmed DMRsReference
MeDIP-Chip52Mass Spectrometry Bisulfite Analysis16[5][6]
MeDIP-SeqVaries by pathologyNot specifiedNot specified[3]

Table 2: Differentially Expressed Small Non-coding RNAs (sncRNAs) in F3 Generation Sperm

| sncRNA Type | Total Observed | Differentially Expressed (Up- or Down-regulated) | Percentage Altered | Reference | | --- | --- | --- | --- | | miRNA | 251 | 21 | ~8% |[7] | | piRNA | Not specified | Not specified | 16% |[7] | | rRNA-derived | Not specified | Not specified | 14% |[7] | | Total sncRNAs | Not specified | 222 | Not specified |[7] |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general experimental workflow for studying the transgenerational epigenetic effects of this compound exposure.

G cluster_F0 F0 Generation cluster_Breeding Breeding Scheme cluster_Analysis Epigenetic Analysis of F3 Sperm F0 Gestating Female Rats Exposure This compound Exposure (E8-E14 of Gestation) F0->Exposure F1 F1 Generation Offspring Exposure->F1 F2 F2 Generation Offspring F1->F2 Breed F1 F3 F3 Generation Offspring F2->F3 Breed F2 Sperm Sperm Collection from F3 Males F3->Sperm DNA_Methylation DNA Methylation Analysis (MeDIP-Seq) Sperm->DNA_Methylation Histone_Mod Histone Modification Analysis (ChIP-Seq) Sperm->Histone_Mod ncRNA Non-coding RNA Profiling (sncRNA-Seq) Sperm->ncRNA

Caption: Experimental workflow for this compound-induced transgenerational epigenetic studies.

Experimental Protocols

DNA Methylation Analysis: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

This protocol is for the genome-wide profiling of DNA methylation in sperm following this compound exposure.

G start Sperm DNA Isolation sonication DNA Sonication (to ~300 bp fragments) start->sonication denaturation Heat Denaturation sonication->denaturation immunoprecipitation Immunoprecipitation with anti-5mC antibody denaturation->immunoprecipitation capture Capture with Magnetic Beads immunoprecipitation->capture washing Wash Beads capture->washing elution Elution of MeDIP DNA washing->elution purification DNA Purification elution->purification library_prep Library Preparation for Sequencing purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing end Data Analysis sequencing->end

Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq).

Protocol:

  • Sperm DNA Isolation: Isolate genomic DNA from sperm samples of control and this compound-lineage F3 generation animals.[8]

  • DNA Sonication: Sonicate the genomic DNA to an average fragment size of 300 bp.[9] Verify the fragment size on an agarose (B213101) gel.[9]

  • DNA Denaturation: Heat the sonicated DNA to 95°C for 10 minutes to denature it into single strands, then immediately place on ice.

  • Immunoprecipitation: Incubate the denatured DNA with a specific antibody against 5-methylcytosine (B146107) (5mC) overnight at 4°C on a rotating platform.

  • Capture of Immunocomplexes: Add magnetic beads (e.g., Protein A/G) to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immunocomplexes.

  • Washing: Wash the beads three times with IP buffer to remove non-specific binding.[9]

  • Elution: Elute the methylated DNA from the antibody-bead complex using an elution buffer.

  • DNA Purification: Purify the eluted DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.[9]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified MeDIP DNA fragments. Perform next-generation sequencing.[9]

  • Data Analysis: Align sequence reads to the reference genome and identify differentially methylated regions (DMRs) between control and this compound-exposed groups.[3]

Histone Modification Analysis: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol outlines the procedure for identifying genome-wide histone modification patterns.

G start Cross-linking of Sperm Cells lysis Cell Lysis and Nuclei Isolation start->lysis sonication Chromatin Sonication lysis->sonication immunoprecipitation Immunoprecipitation with Histone Modification Antibody sonication->immunoprecipitation capture Capture with Magnetic Beads immunoprecipitation->capture washing Wash Beads capture->washing elution Elution of Chromatin washing->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink purification DNA Purification reverse_crosslink->purification library_prep Library Preparation purification->library_prep sequencing Next-Generation Sequencing library_prep->sequencing end Data Analysis sequencing->end

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Protocol:

  • Cross-linking: Cross-link sperm cells with formaldehyde (B43269) to fix protein-DNA interactions.[10]

  • Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei.

  • Chromatin Sonication: Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3, H3K27me3) overnight at 4°C.[10]

  • Capture of Immunocomplexes: Add magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.[11]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction and ethanol precipitation.[10]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align reads to the reference genome and identify regions of histone modification enrichment. Compare profiles between control and this compound-exposed samples.

Non-coding RNA Profiling: Small ncRNA Sequencing (sncRNA-Seq)

This protocol is designed for the identification and quantification of small non-coding RNAs in sperm.

G start Total RNA Extraction from Sperm size_selection Size Selection of Small RNAs start->size_selection adapter_ligation 3' and 5' Adapter Ligation size_selection->adapter_ligation reverse_transcription Reverse Transcription to cDNA adapter_ligation->reverse_transcription pcr_amplification PCR Amplification reverse_transcription->pcr_amplification library_purification Library Purification pcr_amplification->library_purification sequencing Next-Generation Sequencing library_purification->sequencing end Data Analysis sequencing->end

Caption: Workflow for small non-coding RNA sequencing (sncRNA-Seq).

Protocol:

  • Total RNA Extraction: Extract total RNA from sperm samples of control and this compound-lineage animals.

  • Size Selection: Isolate the small RNA fraction (typically 18-40 nucleotides) from the total RNA, often using gel electrophoresis.

  • Adapter Ligation: Sequentially ligate 3' and 5' adapters to the small RNAs.

  • Reverse Transcription: Reverse transcribe the adapter-ligated small RNAs into cDNA.

  • PCR Amplification: Amplify the cDNA using primers that are specific to the adapters. The number of PCR cycles should be optimized to avoid amplification bias.

  • Library Purification: Purify the amplified cDNA library, typically by gel extraction, to remove primer-dimers and other contaminants.

  • Sequencing: Perform next-generation sequencing on the purified library.

  • Data Analysis: Process the raw sequencing reads to remove adapter sequences. Align the clean reads to known ncRNA databases and the reference genome to identify and quantify different classes of sncRNAs. Perform differential expression analysis between control and this compound-exposed groups.[7]

Concluding Remarks

The protocols outlined in these application notes provide a framework for investigating the epigenetic consequences of this compound exposure. The transgenerational nature of these effects underscores the importance of understanding how environmental factors can impact the health of future generations through epigenetic mechanisms. The use of genome-wide techniques such as MeDIP-Seq, ChIP-Seq, and sncRNA-Seq is crucial for a comprehensive assessment of the epigenetic alterations induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vinclozolin Solubility Issues in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fungicide Vinclozolin in in vitro assays, its low aqueous solubility can present significant challenges, leading to precipitation and impacting experimental reproducibility and accuracy. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic compound with very low solubility in water (approximately 2.6 mg/L at 20°C)[1]. It is, however, soluble in various organic solvents. For successful in vitro studies, it is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it to the final working concentration in your aqueous cell culture medium.

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays due to its high solvating power for hydrophobic compounds[2]. Other organic solvents in which this compound is soluble include acetone, chloroform, and ethyl acetate[1]. However, the compatibility of these solvents with your specific cell line and experimental setup must be considered.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term exposure studies[3][4]. It is highly recommended to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cell line.

Q4: What should I do if my this compound precipitates after being added to the cell culture medium?

A4: Precipitation upon addition to the aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. This is often due to the final concentration exceeding its solubility limit in the medium or "solvent shock." To address this, you can try several strategies outlined in the troubleshooting guide below, such as pre-warming the media, adding the stock solution dropwise while vortexing, or using a lower final concentration.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent, other options can be explored if DMSO is incompatible with your experimental system. Ethanol is another potential solvent, though its volatility and potential for cytotoxicity should be carefully evaluated[5]. Newer, greener solvent alternatives like Cyrene™ are also emerging and have shown promise as replacements for DMSO in some biological assays[6][7]. However, the solubility of this compound in these alternatives would need to be empirically determined.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media
  • Question: I am observing immediate cloudiness or precipitate formation as soon as I add my this compound stock solution to the cell culture medium. What is causing this and how can I fix it?

  • Answer: This is likely due to "solvent shock," where the rapid dilution of the organic stock solution in the aqueous medium causes the compound to crash out of solution.

    • Solution 1: Optimize the Dilution Process:

      • Pre-warm your cell culture medium to 37°C.

      • While gently vortexing or swirling the medium, add the this compound stock solution dropwise and slowly. This helps to disperse the compound more evenly and quickly.

    • Solution 2: Reduce the Final Concentration: The desired final concentration of this compound may be too high for its solubility in the final medium. Try performing a serial dilution to a lower final concentration.

    • Solution 3: Prepare an Intermediate Dilution: Before the final dilution into your culture vessel, create an intermediate dilution of your stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.

Issue 2: this compound Precipitates Over Time in the Incubator
  • Question: My media with this compound is clear initially, but after a few hours of incubation, I see a precipitate has formed. Why is this happening?

  • Answer: This can be due to several factors, including temperature changes, interactions with media components, or the final concentration being close to the solubility limit.

    • Solution 1: Verify the Maximum Soluble Concentration: It's possible your working concentration is at the edge of solubility and over time, the compound falls out of solution. Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and observing it over your experimental timeframe to determine the highest stable concentration.

    • Solution 2: Consider Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, solubility challenges may be more pronounced. If your experimental design allows, a slight increase in serum concentration might help.

    • Solution 3: pH Stability: Ensure your cell culture medium is properly buffered, as changes in pH during incubation due to cellular metabolism can affect the solubility of your compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water2.6 mg/L20
Acetone435 g/kgNot Specified
Benzene146 g/kgNot Specified
Chloroform319 g/kgNot Specified
Dichloromethane47.5 g/100 mL20
Ethyl Acetate253 g/kgNot Specified
n-Heptane0.45 g/100 mL20
Methanol1.54 g/100 mL20
Toluene10.9 g/100 mL20
DMSO8 mg/mL (27.96 mM)Not Specified

Data sourced from PubChem and TargetMol[1][2].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 286.11 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical tube (e.g., 15 mL)

    • Vortex mixer

    • Sterile, single-use aliquoting tubes

  • Procedure:

    • Weigh out 2.86 mg of this compound powder and place it in the 15 mL conical tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Intermediate Dilution (Recommended):

      • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube.

      • Gently vortex to mix. This results in a 1 mM intermediate solution.

    • Final Dilution:

      • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium in your experimental vessel (e.g., a well of a 24-well plate containing 990 µL of medium).

      • Gently swirl the vessel to ensure thorough mixing.

      • This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM this compound Stock in 100% DMSO working_prep Prepare Working Solution (e.g., 10 µM in Media) stock_prep->working_prep Dilution treatment Treat Cells with This compound Working Solution working_prep->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis

Caption: Workflow for in vitro assays using this compound.

solvent_selection_workflow Solvent Selection and Preparation Workflow start Start: Need to dissolve This compound for in vitro assay check_solubility Consult Solubility Table start->check_solubility dmso_option Is DMSO a suitable solvent? check_solubility->dmso_option prepare_dmso_stock Prepare high-concentration stock in DMSO dmso_option->prepare_dmso_stock Yes alternative_solvent Consider alternative solvents (e.g., Ethanol, Cyrene) dmso_option->alternative_solvent No check_dmso_tolerance Determine max non-toxic final DMSO concentration for your cell line (e.g., <=0.1%) prepare_dmso_stock->check_dmso_tolerance proceed_with_dmso Proceed with experiment using appropriate final DMSO concentration check_dmso_tolerance->proceed_with_dmso Tolerated check_dmso_tolerance->alternative_solvent Not Tolerated end_success Successful Solubilization proceed_with_dmso->end_success test_alternative Test this compound solubility and cell compatibility of alternative solvent alternative_solvent->test_alternative test_alternative->prepare_dmso_stock If successful, prepare stock

Caption: Decision workflow for solvent selection.

androgen_receptor_pathway This compound's Anti-Androgenic Mechanism of Action androgen Androgen (e.g., Testosterone, DHT) ar Androgen Receptor (AR) (in cytoplasm) androgen->ar Binds to ar_complex Androgen-AR Complex ar->ar_complex This compound This compound Metabolites (M1 and M2) This compound->ar Competitively binds to inhibition Inhibition translocation Nuclear Translocation ar_complex->translocation are Androgen Response Element (ARE) (on DNA) translocation->are Binds to gene_expression Androgen-Dependent Gene Expression are->gene_expression Activates inhibition->translocation Blocks nrf2_nfkb_pathway This compound's Effect on Nrf2 and NF-κB Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound Exposure nrf2_activation Nrf2 Activation This compound->nrf2_activation Alters ikb_degradation IκBα Degradation This compound->ikb_degradation Induces antioxidant_response Antioxidant Response (e.g., HO-1, SOD, CAT) nrf2_activation->antioxidant_response nfkb_translocation NF-κB Nuclear Translocation nrf2_activation->nfkb_translocation Inhibits ikb_degradation->nfkb_translocation nfkb_translocation->nrf2_activation Can inhibit inflammatory_response Pro-inflammatory Gene Expression nfkb_translocation->inflammatory_response crosstalk Crosstalk

References

Technical Support Center: Optimizing Vinclozolin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinclozolin in animal studies. The information is designed to address common issues and assist in the optimization of experimental protocols.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound exposure experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High incidence of toxicity and mortality in treated animals.

  • Question: We are observing significant weight loss, lethargy, and mortality in our this compound-treated group. What could be the cause and how can we mitigate this?

  • Answer: High doses of this compound can lead to systemic toxicity. The acute oral LD50 for this compound in rats is greater than 10,000 mg/kg, indicating low acute toxicity. However, chronic exposure to high doses can have adverse effects.[1] For instance, general toxicity was observed in rats given a combined dose of 200 mg/kg this compound and procymidone (B1679156).[2]

    Potential Causes:

    • Dosage is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD) for the specific animal model and strain. Doses of 100 mg/kg/day have been shown to induce significant adverse effects, including reproductive tract malformations.[3][4][5]

    • Vehicle or route of administration: The vehicle used to dissolve this compound or the route of administration could contribute to toxicity. Oral gavage is a common method.[6][7][8][9]

    • Animal health status: Pre-existing health conditions in the animals can increase their susceptibility to toxic effects.

    Solutions:

    • Conduct a dose-range finding study: Start with a wide range of doses, including very low doses (e.g., 1 mg/kg), to determine the MTD in your specific animal model. Studies have used doses as low as 3.125 mg/kg to observe subtle effects.[3][4][10]

    • Review existing literature for appropriate dose levels: Refer to studies using similar animal models and endpoints to inform your dose selection. For example, a No-Observed-Adverse-Effect-Level (NOAEL) of 1.2 mg/kg/day has been identified in a rat chronic/carcinogenicity study.[11]

    • Consider a different vehicle: Corn oil is a commonly used vehicle for this compound administration.[6][7] Ensure the vehicle itself is not causing adverse effects.

    • Monitor animals closely: Implement a robust monitoring plan to track body weight, food and water consumption, and clinical signs of toxicity. This will allow for early intervention if adverse effects are observed.

Issue 2: Lack of a clear dose-response relationship.

  • Question: We are not observing a consistent, linear dose-response for our measured endpoints. Why might this be happening?

  • Answer: The dose-response relationship for this compound can be complex and non-linear for different endpoints.[3] Some effects may appear to have a threshold, while others may not.[10]

    Potential Causes:

    • Hormesis or non-monotonic dose-response: Some endocrine-disrupting chemicals exhibit non-monotonic dose-response curves, where low doses may have effects that are not observed at higher doses.

    • Endpoint sensitivity: Different biological endpoints have varying sensitivities to this compound. For example, changes in anogenital distance (AGD) and the presence of areolas in male rat offspring have been observed at very low doses (3.125 mg/kg), while reproductive tract malformations occur at higher doses (50 and 100 mg/kg/day).[3][4]

    • Metabolism and pharmacokinetics: this compound is extensively metabolized into active and inactive compounds.[6][12][13] The kinetics of these metabolites can influence the dose-response relationship. The primary active metabolites, M1 and M2, are more potent androgen receptor antagonists than the parent compound.[5]

    Solutions:

    • Expand the range of doses: Include a wider and more granular range of doses, especially at the lower end of the spectrum, to better characterize the dose-response curve.

    • Measure multiple endpoints: Assess a variety of endpoints with different sensitivities to get a more complete picture of this compound's effects.

    • Consider the timing of exposure: The developmental stage at which exposure occurs is critical. For example, exposure during the period of sexual differentiation (gestational day 14 to postnatal day 3 in rats) is crucial for observing reproductive effects.[3][4]

Issue 3: High variability in results between animals in the same dose group.

  • Answer: Variability is inherent in biological systems, but several factors can exacerbate it in this compound studies.

    Potential Causes:

    • Genetic differences: Even within the same strain, there can be genetic variations that influence an animal's response to this compound.

    • Inconsistent dosing: Inaccurate or inconsistent administration of this compound can lead to variability in exposure levels.

    • Environmental factors: Differences in housing conditions, diet, or stress levels can impact the animals' physiological responses.

    • Metabolic differences: Individual variations in the metabolism of this compound to its active metabolites can contribute to different effect levels.

    Solutions:

    • Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.

    • Standardize experimental procedures: Ensure that all procedures, including animal handling, dosing, and data collection, are performed consistently across all animals and groups.

    • Control environmental conditions: Maintain consistent temperature, humidity, light-dark cycles, and diet throughout the experiment.

    • Randomize animal allocation: Randomly assign animals to treatment groups to minimize bias.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for a this compound study in rats?

A1: The optimal starting dose depends on the research question and the specific endpoints being investigated. Based on the literature:

  • For reproductive and developmental effects: Doses ranging from 3.125 mg/kg/day to 100 mg/kg/day have been used in rats during perinatal exposure.[3][4][10] A dose of 100 mg/kg/day is known to produce significant malformations.[3][4][5]

  • For general toxicity studies: Higher doses may be used, but it is crucial to first determine the MTD. Chronic studies in dogs showed effects at doses as low as 2.5 mg/kg.[1]

  • No-Observed-Adverse-Effect-Level (NOAEL): The EPA has cited a NOAEL of 1.2 mg/kg/day from a chronic rat study.[11]

It is highly recommended to conduct a pilot study with a range of doses to determine the most appropriate concentrations for your specific experimental design.

Q2: How should this compound be prepared and administered?

A2: this compound is typically dissolved in a vehicle like corn oil and administered via oral gavage.[6][7] It is important to ensure that the this compound is completely dissolved and the solution is homogenous to ensure accurate dosing. Fresh gavage solutions should be prepared regularly.[14]

Q3: What are the main metabolites of this compound and are they active?

A3: this compound is metabolized into several compounds, with 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) being the primary active metabolites.[12][13] Both M1 and M2 are more potent antagonists of the androgen receptor than this compound itself, and they are believed to mediate the antiandrogenic effects of the parent compound.[5] Another significant metabolite, M5, has been suggested as a potential biomarker for exposure.[6][12]

Q4: What are the key considerations for the timing and duration of this compound exposure?

A4: The timing and duration of exposure are critical, especially for developmental and reproductive toxicity studies.

  • Critical Window for Reproductive Effects: For studying effects on sexual differentiation in rats, exposure from gestational day 14 to postnatal day 3 is a commonly used and effective window.[3][4]

  • Chronic Exposure: For assessing long-term health effects, chronic exposure studies are necessary. Studies have administered this compound for 28 or 30 days to investigate effects on various organs.[8][9][15]

Q5: What animal models are most commonly used for this compound studies?

A5: Rats, particularly Sprague-Dawley and Wistar strains, are the most common models for studying the effects of this compound, especially its antiandrogenic and reproductive effects.[2][3][6][16] Mice (e.g., CD-1 strain) have also been used to investigate its effects on genital development and to study transgenerational epigenetic inheritance.[7][17]

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rat Studies

Dose (mg/kg/day)Animal ModelDuration/Timing of ExposureKey FindingsReference
100Adult Male RatsSingle Oral DosePeak serum concentration at 2 hours; extensively metabolized.[6][12]
3.125 - 100Pregnant Rats (GD14-PND3)Gestational Day 14 to Postnatal Day 3Reduced anogenital distance and increased areolas in male offspring at ≥3.125 mg/kg. Reproductive malformations at ≥50 mg/kg.[3]
10, 25, 50, 100, 200Castrated Male RatsNot specifiedDose-dependent decrease in reproductive organ weight starting at 10 mg/kg.[18]
1, 30, 100Male Rats30 daysDecreased body weight and increased heart weight at 100 mg/kg.[8]
0.8, 12, 60Pregnant Rats (from GD7) & OffspringGestational Day 7 through Postnatal Day 77Hypoactivity in high-dose females; no severe toxicological consequences on nonreproductive behaviors.[16][19]
1.2RatsChronicNo-Observed-Adverse-Effect-Level (NOAEL).[11]

Table 2: Summary of this compound Dosage and Effects in Mouse Studies

Dose (mg/kg/day)Animal ModelDuration/Timing of ExposureKey FindingsReference
10, 50Pregnant CD1 MiceGestational Day 13 until birthFeminization of males (hypospadias) and masculinization of females (longer urethras).[7]
100, 200Pregnant CD-1 MiceEmbryonic Day 7-13Transgenerational adult onset disease in F3 generation.[17]
100Male CD1 Mice28 daysDecreased body weight, increased kidney weight to body weight ratio, and induced kidney fibrosis and apoptosis.[9]
100Mice28 daysInduced histological alterations and collagen depositions in the lung.[15]

Experimental Protocols

Protocol 1: Dose-Response Study for Developmental Toxicity in Rats

  • Animal Model: Time-mated Sprague-Dawley rats.

  • Housing: House animals individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Dose Preparation: Prepare this compound solutions in corn oil at concentrations of 0, 3.125, 6.25, 12.5, 25, 50, and 100 mg/kg/day.[3][4]

  • Dosing: Administer the prepared solutions daily via oral gavage to pregnant dams from gestational day (GD) 14 to postnatal day (PND) 3. The volume should be consistent across all groups (e.g., 1 ml/kg).

  • Monitoring: Monitor dams daily for clinical signs of toxicity, body weight, and food/water consumption.

  • Pups Examination: On PND 1, record the number of live and dead pups, sex ratio, and individual pup weights. Measure the anogenital distance (AGD) of all male and female pups.

  • Post-weaning Evaluation: Wean pups on PND 21. Continue to monitor their development. At adulthood, assess for reproductive malformations, such as hypospadias, cleft phallus, and retained nipples in males.[3][4]

  • Organ Weight and Histopathology: At the end of the study, euthanize the animals and collect reproductive organs (testes, epididymides, ventral prostate, seminal vesicles) for weight measurement and histopathological analysis.

Protocol 2: Pharmacokinetic Analysis of this compound in Adult Male Rats

  • Animal Model: Adult male Long-Evans rats.[12]

  • Dosing: Administer a single oral dose of 100 mg/kg this compound in corn oil.[6][12]

  • Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture at termination). Euthanize subsets of animals at each time point to collect tissues of interest (e.g., liver, kidney, fat).[12]

  • Sample Processing: Separate serum from blood samples. Homogenize tissue samples.

  • Analytical Method: Analyze the concentrations of this compound and its major metabolites (M1, M2, M5) in serum and tissue homogenates using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][12]

  • Data Analysis: Use pharmacokinetic modeling software to determine key parameters such as peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).

Mandatory Visualization

Vinclozolin_Metabolism_and_Action cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_action Mechanism of Action This compound This compound M1 Metabolite 1 (M1) (Active) This compound->M1 CYP450 M2 Metabolite 2 (M2) (Active) This compound->M2 CYP450 M5 Metabolite 5 (M5) This compound->M5 CYP450 AR Androgen Receptor (AR) M1->AR Binds and blocks M2->AR Binds and blocks Binding Androgen Binding AR->Binding Androgen Androgen (e.g., Testosterone) Androgen->AR Binds and activates GeneExpression Altered Gene Expression Binding->GeneExpression Effects Antiandrogenic Effects (e.g., Reproductive Malformations) GeneExpression->Effects

Caption: Metabolic activation and antiandrogenic action of this compound.

Dose_Finding_Workflow start Start: Define Study Objectives lit_review Literature Review: Existing Dosage Data start->lit_review dose_selection Select Wide Range of Doses (High, Medium, Low) lit_review->dose_selection pilot_study Conduct Pilot Study (Small Animal Groups) dose_selection->pilot_study monitor Monitor for Toxicity and Efficacy Endpoints pilot_study->monitor data_analysis Analyze Data: Determine MTD and Effective Dose Range monitor->data_analysis dose_optimization Optimize Dose for Definitive Study data_analysis->dose_optimization definitive_study Proceed with Definitive Study dose_optimization->definitive_study

Caption: Workflow for optimizing this compound dosage in animal studies.

References

Troubleshooting inconsistent results in Vinclozolin toxicity testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vinclozolin toxicity testing. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of toxic action?

This compound is a dicarboximide fungicide used in agriculture.[1][2] Its principal toxic effect is due to its anti-androgenic activity, acting as a competitive antagonist at the androgen receptor.[3][4] This can lead to a range of adverse health effects, including reproductive and developmental problems.[4][5]

Q2: I am seeing weak or no anti-androgenic effects of this compound in my in vitro assay. Why might this be?

The parent compound, this compound, is a relatively weak binder to the androgen receptor.[4][5] The primary anti-androgenic activity comes from its two main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[3][5] If your in vitro system lacks metabolic activation (e.g., liver microsomes or S9 fraction), you may not be seeing the full toxic potential as the conversion of this compound to its more active metabolites is limited.[1][2][6][7]

Q3: My results are not consistent across different experiments, even with the same cell line. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability: this compound can undergo non-enzymatic hydrolysis to its active metabolites M1 and M2 in aqueous solutions.[1][2] The stability of your this compound stock and working solutions can be a source of variability. It has been shown that analytical solutions of this compound are stable for up to 48 hours at room temperature.[8]

  • Metabolism: Even in cell lines with some metabolic capacity, the rate of conversion to active metabolites can vary based on cell passage number, confluency, and culture conditions.

  • Dose and Exposure Time: The toxic effects of this compound and its metabolites are dose-dependent and can be influenced by the duration of exposure.[9][10][11]

  • Low-Dose Effects: Endocrine-disrupting chemicals can sometimes exhibit non-monotonic dose-response curves, where low doses may have effects that are not observed at higher doses.[12]

Q4: What are the key metabolites of this compound I should be aware of?

The two primary and most studied metabolites are M1 and M2.[1][2][5] These are formed through the hydrolysis of the parent this compound molecule.[1][2] Further metabolism of this compound can occur via cytochrome P450 enzymes, leading to other metabolites like M4 and M7, which can be unstable.[1][2][6][7] For assessing anti-androgenic effects, quantifying M1 and M2 is often crucial.

Q5: What analytical methods are recommended for quantifying this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods for the detection and quantification of this compound and its metabolites in various matrices, including biological samples and environmental media.[8][13][14][15]

Troubleshooting Guide

Issue 1: High variability in replicate wells of an in vitro assay.
Potential Cause Troubleshooting Step
Uneven cell plating Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping.
Edge effects in plates Avoid using the outer wells of microplates or fill them with a buffer to maintain humidity.
Inconsistent compound concentration Ensure thorough mixing of stock and working solutions before application to the cells.
Contamination Regularly check for microbial contamination in cell cultures.
Issue 2: Discrepancy between in vitro and in vivo results.
Potential Cause Troubleshooting Step
Lack of metabolic activation in in vitro model Consider incorporating a metabolic activation system (e.g., S9 fraction, liver microsomes) into your in vitro assay to better mimic in vivo metabolism.[1][2][6][7]
Pharmacokinetic differences The absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in vivo can lead to different target tissue concentrations than those used in vitro.
Different endpoints measured Ensure that the endpoints measured in vitro (e.g., receptor binding, gene expression) are relevant to the toxicological outcomes observed in vivo (e.g., organ weight changes, histopathology).[9][10][16]
Issue 3: Unexpected cell death or cytotoxicity at low concentrations.
Potential Cause Troubleshooting Step
Oxidative stress This compound-induced toxicity is often associated with the generation of reactive oxygen species (ROS) and oxidative stress.[17][18][19] Consider co-treatment with an antioxidant to see if it rescues the phenotype.
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a solvent control.
Compound degradation Degradation products of this compound other than M1 and M2 could have cytotoxic effects. Analyze the purity and stability of your test compound.

Data Presentation

Table 1: In Vitro Michaelis-Menten Kinetics of this compound Metabolism
Metabolite System KM app (μM) VMax app (nmol/min/mg protein) CLint app (mL/min/g protein)
M4/DTMBA (co-eluted)Human Liver Microsomes24.2 ± 5.60.280 ± 0.01511.5
M7Human Liver Microsomes116.0 ± 52.60.180 ± 0.0601.5
M4/M5 (co-eluted)Rat Liver Microsomes53.70.81215.1
[M7]Rat Liver Microsomes135.40.6694.9
Data sourced from[1][2][6][7][20]
Table 2: Inhibitory Constants (Ki) of this compound Metabolites for Androgen Receptor Binding
Compound Ki (μM)
This compound> 700
Metabolite M192
Metabolite M29.7
Data sourced from[5]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is a generalized procedure based on methodologies described in the literature.[2][6]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-generating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the pre-incubated mixture to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for this compound and its metabolites using a validated HPLC or LC-MS/MS method.[8][15]

Protocol 2: Androgen Receptor Competitive Binding Assay

This is a conceptual protocol based on the principles of competitive binding assays.

  • Prepare Receptor Source: Use a source of androgen receptors, such as rat prostate cytosol or a cell line engineered to express the androgen receptor.

  • Incubate with Radioligand: Incubate the receptor source with a radiolabeled androgen (e.g., ³H-R1881) in the presence of varying concentrations of the test compound (this compound or its metabolites).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separate Bound from Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal or filtration.

  • Quantify Radioactivity: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ and Ki values to determine the binding affinity.

Visualizations

Vinclozolin_Metabolism_Pathway This compound This compound M1 Metabolite M1 (Active) This compound->M1 Non-enzymatic Hydrolysis M2 Metabolite M2 (More Active) This compound->M2 Non-enzymatic Hydrolysis Further_Metabolites Further Metabolites (e.g., M4, DTMBA) This compound->Further_Metabolites Metabolism Androgen_Receptor Androgen Receptor M1->Androgen_Receptor Binds and Inhibits M2->Androgen_Receptor Binds and Inhibits (Higher Affinity) CYP450 Cytochrome P450 Enzymes Anti_Androgenic_Effects Anti-Androgenic Effects Androgen_Receptor->Anti_Androgenic_Effects Leads to

Caption: Metabolic activation and mechanism of action of this compound.

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Vinclozolin Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in improving the sensitivity of Vinclozolin detection in environmental samples.

Troubleshooting Guide

This guide addresses common challenges encountered during the analysis of this compound, offering step-by-step solutions to enhance detection sensitivity and accuracy.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize Extraction Method: For complex matrices like soil or sediment, consider techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). For aqueous samples, Solid-Phase Extraction (SPE) with appropriate cartridges (e.g., C18) can improve recovery.[1][2] Ensure the pH of the sample is adjusted to optimize the extraction of this compound. Solvent Selection: Use a solvent mixture that matches the polarity of this compound. For instance, an n-hexane-acetone mixture has been shown to be effective.[1]
Matrix Interference Co-elution of interfering compounds from the sample matrix with this compound.Sample Cleanup: Incorporate a cleanup step after extraction. Dispersive SPE (dSPE) with adsorbents like Primary Secondary Amine (PSA) or Graphitized Carbon Black (GCB) can remove interfering substances.[2] Selective Detection: Utilize a more selective detector, such as a mass spectrometer (MS), which can differentiate this compound from matrix components based on its mass-to-charge ratio. Gas Chromatography with Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are highly selective techniques.[1][3]
Poor Signal-to-Noise Ratio Low concentration of this compound in the sample or high background noise in the analytical instrument.Sample Pre-concentration: Concentrate the sample extract using techniques like nitrogen evaporation or rotary evaporation to increase the analyte concentration before injection into the analytical instrument. Instrument Optimization: Optimize the parameters of your analytical instrument (e.g., injection volume, column temperature, detector settings) to enhance the signal for this compound. For LC-MS/MS, optimizing the collision energy can improve the fragmentation of this compound and increase the signal of its product ions.[4]
Inconsistent Results Variability in sample preparation, instrument performance, or standard preparation.Method Validation: Ensure your analytical method is properly validated for linearity, precision, accuracy, and robustness.[5] Internal Standards: Use an internal standard to correct for variations in sample preparation and instrument response. Quality Control: Regularly analyze quality control samples with known concentrations of this compound to monitor the performance of your method.
Peak Tailing or Fronting Issues with the chromatographic column or mobile phase composition.Column Maintenance: Check the column for contamination or degradation. If necessary, clean or replace the column. Mobile Phase Adjustment: For liquid chromatography, ensure the mobile phase is properly prepared and degassed.[5] Adjusting the mobile phase composition can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for sensitive this compound detection?

A1: For high sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.[1][3] GC-MS is a robust technique, particularly with an electron-capture detector for chlorinated compounds like this compound.[1] LC-MS/MS offers excellent sensitivity and is well-suited for complex environmental matrices.[3] High-Performance Liquid Chromatography with a UV/PDA detector (HPLC-UV/PDA) can also be used, but it may have limitations in terms of sensitivity and selectivity in complex samples.[5]

Q2: How can I prepare environmental samples for this compound analysis?

A2: The choice of sample preparation method depends on the matrix.

  • Water Samples: Solid-Phase Extraction (SPE) is a common and effective method for extracting and concentrating this compound from water samples.

  • Soil and Sediment: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for its efficiency in extracting a broad range of pesticides, including this compound, from solid matrices.[2]

  • Biota (e.g., honey, bee larvae): Both solvent extraction (e.g., with n-hexane-acetone) and SPE have been successfully used.[1]

Q3: What are the key parameters to validate for a this compound detection method?

A3: According to ICH and other guidelines, the following parameters should be validated:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Precision (Method and Intermediate): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Q4: How can I minimize contamination during sample preparation and analysis?

A4: To avoid contamination, it is crucial to use high-purity solvents and reagents. All glassware should be scrupulously cleaned, for example, by washing with soap and water followed by rinsing with appropriate solvents.[6] The use of trip blanks during sample collection and transport can help monitor for contamination introduced during these steps.[6]

Experimental Protocols

Protocol 1: this compound Extraction from Honey using SPE

This protocol is adapted from a method for determining this compound in honey.[1]

Materials:

Procedure:

  • Sample Preparation: Weigh 10 g of honey and dissolve it in 20 mL of deionized water.

  • SPE Cartridge Conditioning: Condition the ODS SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and acetone).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: this compound Analysis by HPLC-UV/PDA

This protocol provides a general procedure for the analysis of this compound using HPLC-UV/PDA.[5]

Instrumentation and Conditions:

  • HPLC System: Waters Alliance 510 system or equivalent.

  • Detector: UV/PDA detector set at 220 nm.

  • Column: Newcrom R1 - 100mm x 3.2mm x 3µm or equivalent.

  • Mobile Phase: Methanol, Phosphoric Acid, and water in a ratio of 55:0.1:45 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: 15 minutes.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 25 ppm to 75 ppm.

  • Sample Preparation: Prepare the sample extract as described in a relevant extraction protocol. The final extract should be in a solvent compatible with the mobile phase.

  • Injection: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and peak area with those of the standards.

Quantitative Data Summary

Analytical Method Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Reference
GC-MSHoney, Bee Larvae> 903.5 - 4.5[1]
HPLC-UV/PDAFungicide FormulationN/A (Assay)0.23 - 0.56 (for robustness testing)[5]

Note: N/A indicates that the specific data point was not available in the cited literature.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Biota) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Inject Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification

Caption: A generalized workflow for the detection of this compound in environmental samples.

Troubleshooting_Tree Start Low Sensitivity Issue CheckRecovery Check Analyte Recovery Start->CheckRecovery LowRecovery Low CheckRecovery->LowRecovery Result GoodRecovery Good CheckRecovery->GoodRecovery Result OptimizeExtraction Optimize Extraction/ Cleanup Protocol LowRecovery->OptimizeExtraction CheckSignalNoise Check Signal-to-Noise Ratio GoodRecovery->CheckSignalNoise OptimizeExtraction->CheckRecovery PoorSignalNoise Poor CheckSignalNoise->PoorSignalNoise Result GoodSignalNoise Good CheckSignalNoise->GoodSignalNoise Result OptimizeInstrument Optimize Instrument Parameters/ Pre-concentrate Sample PoorSignalNoise->OptimizeInstrument CheckMethodValidation Review Method Validation Data GoodSignalNoise->CheckMethodValidation OptimizeInstrument->CheckSignalNoise Resolved Issue Resolved CheckMethodValidation->Resolved

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

References

Technical Support Center: Addressing Variability in Epigenetic Responses to Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the epigenetic effects of Vinclozolin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Encountering variability in your experimental results when studying this compound's epigenetic effects is a common challenge. This guide will help you identify potential sources of this variability and provide solutions to ensure more consistent and reproducible data.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable transgenerational epigenetic effects (e.g., in F3 generation). Animal Strain and Genetic Background: Inbred mouse strains (e.g., 129) may be less susceptible to this compound-induced epigenetic transgenerational inheritance compared to outbred strains (e.g., CD-1).[1][2]Use an outbred animal model, such as the CD-1 mouse or Sprague-Dawley rat, which has been shown to exhibit more robust transgenerational phenotypes in response to this compound.[1][3]
Timing and Dosage of Exposure: The critical window for inducing transgenerational epigenetic changes is during embryonic gonadal sex determination.[1][3][4] Incorrect timing or suboptimal dosage can lead to a lack of effects. A dose of 100 mg/kg/day during embryonic days 8-14 in rats has been shown to be effective.[3][5]Ensure this compound administration occurs during the specific window of gonadal sex determination for your chosen animal model (e.g., E8-E14 in rats).[3] Use a previously validated dosage and administration route (e.g., intraperitoneal injection).[1][3]
Breeding Scheme: Inbreeding of subsequent generations can introduce confounding genetic variables and may mask epigenetic effects.Avoid sibling or cousin breedings when generating subsequent generations (F1, F2, F3).[1]
High variability in DNA methylation patterns between biological replicates. Tissue and Cell Type Specificity: Epigenetic modifications are highly cell-type-specific. Analysis of whole tissues can introduce variability due to differing cellular compositions.If possible, isolate specific cell populations for analysis (e.g., sperm, prostate epithelial cells) to reduce heterogeneity.[6]
Low Number of Animals: Insufficient sample size may not provide enough statistical power to identify significant, consistent epigenetic changes, especially given the inherent biological variability.[7]Increase the number of animals per group to ensure robust statistical analysis.
Technical Variability in Epigenetic Assays: Techniques like MeDIP-Chip/Seq and bisulfite sequencing have inherent technical challenges that can introduce variability. For instance, bisulfite conversion limitations can make some genomic regions difficult to analyze.[3][8]Include appropriate positive and negative controls in your assays. Validate findings from genome-wide screens (e.g., MeDIP-Chip) with a targeted method like bisulfite sequencing or pyrosequencing.[3]
Discrepancy between epigenetic changes and observed phenotype. Complex Disease Etiology: The observed diseases are often complex, and a single epigenetic mark may not be solely responsible. Multiple epigenetic modifications (DNA methylation, histone modifications, non-coding RNAs) and their interactions likely contribute to the phenotype.[4][7][9]In addition to DNA methylation, consider investigating other epigenetic mechanisms like histone modifications and the expression of small non-coding RNAs (sncRNAs) in your model.[9]
Incomplete Penetrance of the Phenotype: Not all animals from a this compound-lineage will exhibit a specific disease, even with the presence of epigenetic alterations.[10]Characterize the full spectrum of potential phenotypes and correlate them with specific epigenetic signatures. This may require analyzing a larger cohort of animals.[7]

Frequently Asked Questions (FAQs)

General Questions

What is this compound and why is it studied for its epigenetic effects?

This compound is a fungicide with anti-androgenic properties, meaning it can interfere with the function of male hormones.[7] It is studied as a model endocrine-disrupting chemical (EDC) because transient exposure during a critical period of embryonic development has been shown to cause epigenetic changes, primarily in the germline, that can be passed down through multiple generations, a phenomenon known as epigenetic transgenerational inheritance.[1][4][11] This can lead to adult-onset diseases in subsequent, unexposed generations.[4][10]

What are the most commonly observed transgenerational effects of this compound exposure?

Exposure of a gestating female rat (F0 generation) to this compound has been shown to lead to a range of diseases in the F3 generation, which has had no direct exposure. These include:

  • Male Reproductive Issues: Testis abnormalities, including increased spermatogenic cell apoptosis.[1][7]

  • Prostate Disease: Increased incidence of prostate abnormalities.[1][7]

  • Kidney Disease: Pathologies in the kidney.[1][7]

  • Tumor Development: An increased incidence of various tumors.[4][10][11]

  • Immune System Abnormalities [4][10]

  • Female Reproductive Issues: Ovarian disease and pregnancy abnormalities.[1][7][11]

What is the primary molecular mechanism behind this compound-induced epigenetic inheritance?

The primary mechanism is the alteration of DNA methylation patterns in the male germ line (sperm).[1][4][11] These changes, referred to as differential DNA methylation regions (DMRs), occur during a sensitive period of embryonic development when the germline epigenome is being established.[1][3] These altered methylation patterns are then stably transmitted to subsequent generations, influencing gene expression and leading to disease susceptibility.[4] Other epigenetic mechanisms, such as changes in histone modifications and small non-coding RNAs (sncRNAs), are also thought to be involved.[4][7][9]

Experimental Design and Protocols

What is a typical experimental workflow for studying this compound's transgenerational epigenetic effects?

A common workflow involves exposing pregnant female rats or mice (F0 generation) to this compound during gonadal sex determination. The offspring (F1 generation) are then bred to produce the F2 generation, and the F2 generation is bred to produce the F3 generation. The F3 generation is then analyzed for disease phenotypes and epigenetic alterations, typically in sperm DNA.

G cluster_0 F0 Generation cluster_1 F1 Generation (Direct Fetal Exposure) cluster_2 F2 Generation (Direct Germline Exposure) cluster_3 F3 Generation (Transgenerational) F0 Gestating Female Exposure This compound Exposure (E8-E14) F0->Exposure F1 F1 Offspring Exposure->F1 F1_Breed Breed F1 Male x F1 Female F1->F1_Breed F2 F2 Offspring F1_Breed->F2 F2_Breed Breed F2 Male x F2 Female F2->F2_Breed F3 F3 Offspring F2_Breed->F3 Analysis Phenotypic and Epigenetic Analysis F3->Analysis

Caption: Experimental workflow for this compound transgenerational studies.

How are differential DNA methylation regions (DMRs) identified?

A common method is Methylated DNA Immunoprecipitation (MeDIP) followed by either microarray analysis (MeDIP-Chip) or next-generation sequencing (MeDIP-Seq).[1][3][7] In this technique, an antibody that specifically recognizes methylated cytosines is used to enrich for methylated DNA fragments. These fragments are then identified and compared between control and this compound-lineage animals to find regions with statistically significant differences in methylation.

How can I validate the DMRs identified from a genome-wide screen?

It is crucial to validate findings from MeDIP-based methods using a different technique. The gold standard for validation is bisulfite sequencing.[3] This method involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracils (read as thymines during sequencing), while methylated cytosines remain unchanged. By sequencing the treated DNA, the precise methylation status of individual CpG sites within a region of interest can be determined.[12]

Data Interpretation

What signaling pathways are known to be affected by this compound-induced epigenetic changes?

Studies on transgenerational prostate disease induced by this compound have identified alterations in the WNT signaling pathway and the calcium signaling pathway .[6] In other tissues, such as the lung, chronic exposure to this compound has been shown to alter the Nrf2-Nf-kb pathway , which is involved in the response to oxidative stress.[13]

G This compound This compound Exposure Germline Germline Epigenetic Reprogramming (e.g., DNA Methylation) This compound->Germline Transgenerational Transgenerational Inheritance Germline->Transgenerational AlteredPathways Altered Signaling Pathways Transgenerational->AlteredPathways WNT WNT Signaling AlteredPathways->WNT Calcium Calcium Signaling AlteredPathways->Calcium Nrf2 Nrf2-Nf-kb Pathway AlteredPathways->Nrf2 Disease Adult Onset Disease WNT->Disease Calcium->Disease Nrf2->Disease

Caption: this compound-induced epigenetic inheritance and affected pathways.

Is there a consensus DNA sequence or motif associated with this compound-induced DMRs?

One study identified a consensus DNA sequence motif that was present in 75% of the promoter regions showing altered DNA methylation in the F3 generation sperm of this compound-lineage rats.[3] This suggests that certain genomic regions may be more susceptible to epigenetic alterations due to their underlying DNA sequence.

Experimental Protocols

This compound Exposure in Rats (F0 Generation)
  • Animal Model: Use timed-pregnant Sprague-Dawley rats.[3]

  • This compound Preparation: Prepare a solution of this compound (100 mg/kg/day) in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and sesame oil.[3][5]

  • Administration: Administer the this compound solution or vehicle control via intraperitoneal injection daily from embryonic day 8 (E8) to E14 of gestation.[3][6] The day a sperm-positive vaginal smear is observed is considered E0.

  • Monitoring: Monitor the health of the gestating females daily.

  • Post-Natal Care: Allow the F0 females to give birth and wean their F1 offspring.

Methylated DNA Immunoprecipitation (MeDIP)
  • Sample Collection: Isolate sperm from F3 generation control and this compound-lineage males.

  • DNA Isolation: Extract high-quality genomic DNA from the sperm samples.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 200-800 bp using sonication.

  • Denaturation: Denature the fragmented DNA by heating.

  • Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine.

  • Capture: Capture the antibody-DNA complexes using magnetic beads coupled to a secondary antibody.

  • Washes: Perform a series of washes to remove non-specifically bound DNA.

  • Elution and Purification: Elute the methylated DNA from the beads and purify it.

  • Analysis: The enriched methylated DNA is now ready for downstream analysis, such as microarray hybridization (MeDIP-Chip) or next-generation sequencing (MeDIP-Seq).[1][3]

Bisulfite Sequencing (for Validation)
  • DNA Isolation: Isolate genomic DNA from the same samples used for MeDIP.

  • Bisulfite Conversion: Treat the DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines are protected from conversion.

  • PCR Amplification: Design PCR primers specific to the converted DNA sequence of your target DMR. Amplify the region of interest.

  • Sequencing: Sequence the PCR products.

  • Analysis: Align the sequences to a reference and quantify the percentage of methylation at each CpG site by comparing the number of cytosine reads to thymine (B56734) reads.[3][12]

References

Technical Support Center: Assessing Vinclozolin-Induced Behavioral Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for assessing behavioral changes induced by Vinclozolin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems researchers may face during the planning and execution of behavioral experiments involving this compound.

Question Answer
Problem: High variability in behavioral data between animals in the same treatment group. Possible Causes & Solutions: 1. Inconsistent Handling: Rodents are sensitive to handling. Ensure all experimenters handle animals consistently and gently. It is recommended to habituate the animals to the experimenter for several days before testing.[1][2]2. Environmental Factors: Subtle changes in the testing environment, such as lighting, noise, and temperature, can significantly impact behavior. Maintain a consistent and controlled environment for all testing sessions.[3]3. Social Hierarchy: For group-housed animals, social dominance can affect anxiety and depressive-like behaviors.[4] Consider single housing for a period before testing or ensure a balanced distribution of dominant and subordinate animals across groups.4. Circadian Rhythm: Test animals at the same time each day to minimize variability due to natural fluctuations in activity and hormone levels.
Problem: Animals are not exploring the apparatus in the Open Field Test or Elevated Plus Maze. Possible Causes & Solutions: 1. Anxiety Levels: High levels of anxiety, potentially induced by the novel environment or the compound itself, can lead to freezing behavior. Allow for a habituation period in the testing room before placing the animal in the apparatus.[3]2. Apparatus Aversion: The material, color, or cleanliness of the apparatus might be aversive. Ensure the maze is cleaned thoroughly between each animal to remove olfactory cues.[1][3]3. Lighting Conditions: Inappropriate lighting can increase anxiety. For the Elevated Plus Maze, ensure the open arms are well-lit but not excessively bright, while the closed arms are darker.
Problem: Difficulty in interpreting conflicting results from different anxiety tests (e.g., Open Field vs. Elevated Plus Maze). Possible Causes & Solutions: 1. Different Dimensions of Anxiety: These tests measure different aspects of anxiety-like behavior. The Open Field Test assesses anxiety in a novel, open environment, while the Elevated Plus Maze adds the component of height.[5][6] It is not uncommon to see effects in one test but not another.2. Locomotor Effects: this compound may alter general locomotor activity, which can confound the interpretation of anxiety tests.[7] Always analyze locomotor parameters (e.g., total distance traveled) alongside anxiety-related measures (e.g., time in the center/open arms).3. Dose-Response Effects: The observed behavioral changes can be dose-dependent. A comprehensive dose-response study is recommended to fully characterize the behavioral profile of this compound.
Problem: Observing unexpected or paradoxical behavioral effects. Possible Causes & Solutions: 1. Non-Monotonic Dose-Response: Endocrine-disrupting chemicals like this compound can exhibit non-monotonic dose-response curves, where low doses may have different or even opposite effects compared to high doses.[8]2. Transgenerational Effects: this compound is known to have transgenerational effects, meaning the behavior of offspring may be influenced by the exposure of their ancestors.[9][10][11] Ensure the breeding history of the animals is well-documented.3. Metabolite Activity: The metabolites of this compound are known to be active and may contribute to the observed behavioral phenotype.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action for this compound-induced behavioral changes? This compound is an anti-androgenic compound. Its metabolites act as androgen receptor antagonists, inhibiting the binding of androgens and disrupting normal endocrine signaling, which can lead to alterations in the development and function of the nervous system and behavior.[9]
What are the most common behavioral domains affected by this compound exposure? Research has shown that this compound exposure can lead to changes in anxiety-like behavior, locomotor activity, social behavior (including play and affiliative behaviors), and preference for rewarding substances like saccharin (B28170).[7]
At what developmental stage is this compound exposure most critical for inducing behavioral changes? Exposure during critical periods of brain development, particularly the prenatal and early postnatal periods, is thought to have the most significant and lasting impact on behavior.[12]
Are the behavioral effects of this compound sexually dimorphic? Yes, several studies have reported sex-specific behavioral effects of this compound. For example, females may show hypoactivity in running wheel tests, while males may exhibit alterations in play and sexual behaviors.[7]
How can I control for experimenter bias in behavioral studies? It is crucial to blind the experimenter to the treatment groups during testing and data analysis. This prevents unconscious biases from influencing the results.[1]
What is the importance of considering the animal's strain? Different strains of rats and mice can have varying baseline levels of anxiety and activity, and they may respond differently to chemical exposures. It is important to select an appropriate strain and report it in the methodology.[4]

Experimental Protocols

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square arena (e.g., 100 cm x 100 cm for rats) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone".[8][13]

Procedure:

  • Habituate the animal to the testing room for at least 60 minutes before the test.[13]

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).[14][15]

  • Record the session using an overhead video camera.

  • After the session, return the animal to its home cage.

  • Clean the arena thoroughly with a mild cleaning solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[16]

Parameters to Measure:

  • Locomotor Activity: Total distance traveled, number of grid lines crossed.

  • Anxiety-Like Behavior: Time spent in the center zone, latency to enter the center zone, number of entries into the center zone, frequency of rearing and grooming behaviors.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[17][18]

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-100 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.[17][18]

Procedure:

  • Habituate the animal to the testing room for at least one hour prior to testing.[3]

  • Place the animal on the central platform of the maze, facing an open arm.[16]

  • Allow the animal to explore the maze for a set duration (typically 5 minutes).[1]

  • Record the session using a video camera positioned above the maze.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly between each animal.[3]

Parameters to Measure:

  • Time spent in the open arms.

  • Time spent in the closed arms.

  • Number of entries into the open arms.

  • Number of entries into the closed arms.

  • Total number of arm entries.

  • Ethological measures such as head dips over the sides of the open arms and stretched-attend postures.

Light-Dark Box Test

Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[19]

Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.[20][21]

Procedure:

  • Habituate the animal to the testing room.

  • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Allow the animal to freely explore both compartments for a specified duration (e.g., 5-10 minutes).[22]

  • Record the session with a video camera.

  • After the session, return the animal to its home cage.

  • Clean the apparatus thoroughly between each trial.

Parameters to Measure:

  • Time spent in the light compartment.

  • Time spent in the dark compartment.

  • Latency to enter the dark compartment for the first time.[20]

  • Number of transitions between the two compartments.[20]

Quantitative Data Summary

The following table summarizes this compound dosages and their observed behavioral effects from various studies. Note that experimental designs, species, and strains can vary, affecting the outcomes.

Dose Route of Administration Species/Strain Behavioral Effects Observed Reference
1 mg/kg/dayOral gavageSprague-Dawley RatDecreased anxiety-like behavior in the F3 paternal line.[23]
10, 150, 750 ppm in diet (approx. 0.8, 12, 60 mg/kg/day)DietarySprague-Dawley RatHigh-dose females were hypoactive; increased saccharin intake in high-dose animals.[7]
100 mg/kg/dayIntraperitoneal injectionSprague-Dawley RatTransgenerational effects on prostate disease; behavioral abnormalities reported.[12]
3.125 - 100 mg/kg/dayOral gavage to damLong-Evans Hooded RatDose-dependent reduction in anogenital distance and increased nipple retention in male offspring.[24]

Visualizations

This compound's Anti-Androgenic Signaling Pathway

Vinclozolin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds This compound This compound (Metabolites) This compound->AR Antagonizes HSP Heat Shock Proteins Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Behavioral_Changes Altered Neuronal Development & Behavioral Changes Gene_Transcription->Behavioral_Changes Leads to

Caption: this compound's anti-androgenic mechanism of action.

General Workflow for a this compound Behavioral Study

Vinclozolin_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Hypothesis Formulation A2 Animal Model Selection (Species, Strain, Sex) A1->A2 A3 Dose & Route Selection A2->A3 A4 Behavioral Test Selection A3->A4 B1 Animal Acclimation & Handling A4->B1 B2 This compound Administration B1->B2 B3 Behavioral Testing (e.g., OFT, EPM) B2->B3 C1 Video Tracking & Scoring B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3 C4 Conclusion & Reporting C3->C4

Caption: A generalized workflow for this compound behavioral studies.

References

Technical Support Center: Mitigating Confounding Factors in Vinclozolin Transgenerational Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Vinclozolin transgenerational studies. Our goal is to help you identify and mitigate common confounding factors to ensure the rigor and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate animal model for this compound transgenerational studies?

A1: Outbred rat strains, such as Sprague-Dawley, are commonly used and recommended.[1][2] Inbred strains may have confounding factors like inbreeding depression that can influence phenotypes, potentially masking or altering the transgenerational effects of this compound.[3] One study noted that an inbred line of rat was less responsive than an outbred line.[3]

Q2: What is the critical window of exposure to this compound to induce transgenerational effects?

A2: The critical window for inducing transgenerational effects is during embryonic gonadal sex determination.[1][3][4][5] For rats, this corresponds to embryonic days 8 to 14 (E8-E14) of gestation.[1][4][5] Exposure during this period can lead to epigenetic reprogramming of the germline.[3][4]

Q3: What is the recommended dose and route of administration for this compound?

A3: A commonly used and effective dose is 100 mg/kg/day administered via intraperitoneal (IP) injection to the gestating F0 female.[1][2] This dose has been shown to induce a consistent transgenerational phenotype.[1] While higher doses have been used, 100 mg/kg/day is a well-established dose for these studies. The vehicle typically used for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][5]

Q4: How are the different generations (F1, F2, F3) defined in a transgenerational study?

A4:

  • F0 Generation: The directly exposed pregnant female.

  • F1 Generation: The offspring of the F0 female (direct fetal exposure).

  • F2 Generation: The offspring of the F1 generation (direct germline exposure, as the germ cells of the F1 fetus were exposed).

  • F3 Generation: The first generation with no direct exposure to the environmental insult. This is the critical generation for assessing epigenetic transgenerational inheritance.[3][5]

Q5: What are the most common confounding factors in this compound transgenerational studies?

A5: The most common confounding factors include:

  • Inbreeding: Using inbred strains can introduce confounding genetic predispositions to certain phenotypes.[3]

  • Multiple Diseases: A single animal may present with multiple pathologies, which can complicate the analysis of specific disease etiologies.

  • Animal Husbandry: Consistent and controlled environmental conditions, including diet and housing, are crucial to minimize variability.

  • Statistical Analysis: Inappropriate statistical methods that do not account for the unique structure of transgenerational data can lead to incorrect interpretations.

Troubleshooting Guides

Problem 1: High variability in F3 generation phenotypes.
Possible Cause Troubleshooting Step
Litter Effects Not Accounted For Statistically account for litter as a variable in your analysis. Use statistical models that can handle nested data structures (e.g., generalized linear mixed models).[6] It is crucial to identify the litter as the statistical experimental unit.
Inconsistent Animal Husbandry Ensure all animals (control and this compound-lineage) are housed under identical conditions (diet, light-dark cycle, temperature, cage density). Document all animal husbandry procedures meticulously.
Genetic Drift in Outbred Strains While outbred strains are recommended, some genetic drift can occur. Ensure a sufficiently large breeding colony and randomly assign animals to breeding pairs to maintain genetic diversity. Avoid sibling or cousin breeding.[2][3]
Low Sample Size Increase the number of litters and animals per group to enhance statistical power and reduce the impact of individual outliers.
Problem 2: Low sperm count or poor sperm quality in control animals.
Possible Cause Troubleshooting Step
Age of Animals Ensure that male animals are at an appropriate age for sperm collection (typically post-pubertal, e.g., 90-120 days old for rats).
Stress Minimize stress on the animals, as it can negatively impact spermatogenesis. Handle animals consistently and gently.
Dietary Factors Use a standardized and consistent diet for all animals. Some dietary components can influence reproductive health.
Sperm Collection Technique Optimize your sperm collection and processing protocol to maximize yield and viability. Ensure all reagents are fresh and of high quality.
Problem 3: Inconsistent or failed MeDIP-Seq results.
Possible Cause Troubleshooting Step
Low DNA Input Ensure you have a sufficient amount of high-quality genomic DNA for the MeDIP procedure. Start with a higher number of sperm if necessary.
Inefficient DNA Shearing Verify the size of your sheared DNA fragments using gel electrophoresis. Optimize sonication conditions to achieve the desired fragment size range (typically 200-800 bp).
Antibody Quality Use a validated antibody specific for 5-methylcytosine (B146107) (5mC). Test different antibody concentrations to optimize the immunoprecipitation.
Incomplete DNA Denaturation Ensure complete denaturation of the DNA by heating to 95°C and immediately cooling on ice before antibody incubation.
Insufficient Washing Perform the recommended number of washes after immunoprecipitation to remove non-specific binding and reduce background noise.

Data Presentation

Table 1: Summary of Transgenerational Phenotypes Observed in Male Rats Exposed to this compound (100 mg/kg/day)

Phenotype F1 Generation F2 Generation F3 Generation F4 Generation Reference
Testis Abnormalities (e.g., increased apoptosis) IncreasedIncreasedIncreasedIncreased[2]
Prostate Disease IncreasedIncreasedIncreasedIncreased[2]
Kidney Disease IncreasedIncreasedIncreasedIncreased[2]
Tumor Development IncreasedIncreasedIncreasedIncreased[2]
Immune System Abnormalities IncreasedIncreasedIncreasedIncreased[2]

Table 2: Summary of Transgenerational Phenotypes Observed in Female Rats Exposed to this compound (100 mg/kg/day)

Phenotype F1 Generation F2 Generation F3 Generation Reference
Pregnancy Abnormalities (e.g., uterine hemorrhage) IncreasedIncreasedIncreased[4]
Kidney Abnormalities (glomerular) Not ReportedIncreasedIncreased[4]
Tumor Development (mammary) IncreasedIncreasedIncreased[4]

Experimental Protocols

Protocol 1: this compound Exposure in Pregnant Rats
  • Animal Model: Use timed-pregnant outbred Sprague-Dawley rats.[1]

  • This compound Preparation: Prepare a 100 mg/ml stock solution of this compound in DMSO.

  • Dosing: From embryonic day 8 (E8) to E14 of gestation, administer a daily intraperitoneal (IP) injection of this compound at a dose of 100 mg/kg body weight.[1] For control animals, administer an equivalent volume of the DMSO vehicle.

  • Breeding Scheme:

    • Breed F1 generation males and females from different litters to generate the F2 generation.

    • Breed F2 generation males and females from different litters to generate the F3 generation.

    • Continue this breeding scheme for subsequent generations as needed.

    • Crucially, avoid any sibling or cousin breeding to prevent inbreeding artifacts. [2][3]

Protocol 2: Sperm Collection and DNA Isolation from Rat Cauda Epididymis
  • Euthanasia and Dissection: Euthanize adult male rats (e.g., 90-120 days old) and dissect the cauda epididymides in a sterile environment.

  • Sperm Collection: Place the cauda epididymides in a petri dish with an appropriate buffer (e.g., PBS). Make several incisions to allow the sperm to swim out.

  • Sperm Purification: Filter the sperm suspension to remove tissue debris. Centrifuge the sperm suspension to pellet the sperm and remove the supernatant. Wash the sperm pellet with buffer to remove any remaining somatic cells.

  • DNA Extraction:

    • Resuspend the sperm pellet in a lysis buffer containing a reducing agent (e.g., DTT or TCEP) to break down the disulfide bonds in the sperm head.

    • Treat with Proteinase K to digest proteins.

    • Perform phenol-chloroform extraction or use a commercial DNA extraction kit to purify the genomic DNA.

    • Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

Protocol 3: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
  • DNA Fragmentation: Shear genomic DNA to a fragment size of 200-800 bp using sonication. Verify the fragment size on an agarose (B213101) gel.

  • DNA Denaturation: Denature the sheared DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.

  • Immunoprecipitation:

    • Incubate the denatured DNA with a specific anti-5-methylcytosine (5mC) antibody overnight at 4°C with rotation.

    • Add magnetic beads coated with Protein A/G to the DNA-antibody mixture and incubate to capture the complexes.

  • Washing: Wash the beads several times with IP buffer to remove non-specifically bound DNA.

  • Elution and DNA Purification:

    • Elute the methylated DNA from the beads using a digestion buffer with Proteinase K.

    • Purify the eluted DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a suitable DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.

Mandatory Visualizations

Experimental_Workflow F0 F0 Generation (Pregnant Rats) Exposure This compound (100 mg/kg/day) or Vehicle (DMSO) E8-E14 Gestation F0->Exposure F1 F1 Generation (Direct Fetal Exposure) Exposure->F1 F2 F2 Generation (Direct Germline Exposure) F1->F2 Breeding F3 F3 Generation (Transgenerational) F2->F3 Breeding Phenotyping Phenotypic Analysis (e.g., Disease, Behavior) F3->Phenotyping Epigenetic Epigenetic Analysis (Sperm MeDIP-Seq) F3->Epigenetic

Caption: Experimental workflow for this compound transgenerational studies.

Epigenetic_Inheritance_Pathway Exposure This compound Exposure (E8-E14) Germline F1 Germline Epigenetic Reprogramming (Sperm) Exposure->Germline Imprint Establishment of Altered DNA Methylation (Epimutations) Germline->Imprint Transmission Transmission of Epimutations to Subsequent Generations Imprint->Transmission F3_Soma Altered Epigenome in F3 Somatic Tissues Transmission->F3_Soma Gene_Expression Altered Gene Expression and Signaling Pathways F3_Soma->Gene_Expression Phenotype Transgenerational Disease Phenotype Gene_Expression->Phenotype

Caption: Proposed signaling pathway for this compound-induced epigenetic inheritance.

Confounding_Factors Study This compound Transgenerational Study Litter Litter Effects Study->Litter Inbreeding Inbreeding Depression Study->Inbreeding Husbandry Animal Husbandry (Diet, Stress) Study->Husbandry Stats Inappropriate Statistics Study->Stats Variability Increased Phenotypic Variability Litter->Variability Inbreeding->Variability Husbandry->Variability Conclusion Erroneous Conclusions Stats->Conclusion Variability->Conclusion

Caption: Logical relationships of confounding factors in transgenerational studies.

References

Enhancing the reproducibility of Vinclozolin metabolomics studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of Vinclozolin metabolomics studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolomic profile significant?

A1: this compound is a dicarboximide fungicide known for its antiandrogenic properties, which can disrupt the endocrine system. Its effects are primarily mediated by its metabolites, which are more potent in binding to the androgen receptor than the parent compound.[1][2][3] Understanding the metabolic fate of this compound is crucial for assessing its toxicological impact and for the development of drugs that may interact with similar pathways.

Q2: What are the major metabolites of this compound?

A2: The primary and most studied metabolites of this compound are M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][4][5] These metabolites are formed through the hydrolysis of the parent compound.[5] Other identified metabolites include M3 (3,5-dichloroaniline), M4, M5, and M6.[6][7][8]

Q3: How do this compound and its metabolites exert their antiandrogenic effects?

A3: this compound itself has a weak affinity for the androgen receptor. However, its metabolites, particularly M1 and M2, act as competitive antagonists to the androgen receptor.[1][2] They bind to the receptor, preventing natural androgens like testosterone (B1683101) from binding and activating it. This inhibition of androgen receptor signaling disrupts normal male reproductive development and function.[2] M2 has been shown to be a significantly more potent inhibitor than M1.[4][5]

Q4: What are the key challenges in this compound metabolomics studies?

A4: Common challenges include:

  • Low concentrations of metabolites: Metabolites are often present at very low levels in complex biological matrices, requiring sensitive analytical methods for detection and quantification.

  • Sample stability: this compound and its metabolites can be prone to degradation during sample collection, storage, and preparation.

  • Matrix effects: Components of biological samples (e.g., salts, lipids) can interfere with the ionization of target analytes in mass spectrometry, leading to inaccurate quantification.

  • Isomer differentiation: Distinguishing between structurally similar metabolites can be challenging.

  • Data analysis: Processing and interpreting large and complex metabolomics datasets require specialized bioinformatics tools and expertise.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound metabolomics experiments.

Sample Preparation
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound and its metabolites. Inefficient extraction from the biological matrix.Optimize the extraction solvent and method. A common approach for serum/plasma is protein precipitation with acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE) for cleanup.[8][9] For tissues, homogenization is a critical step.
Degradation of analytes during sample processing.Keep samples on ice throughout the preparation process. Use of acidic conditions (e.g., pH 3.3) can help limit the hydrolysis of this compound.[9]
High variability between replicate samples. Inconsistent sample handling and extraction.Standardize all steps of the sample preparation protocol, including precise volume/weight measurements and consistent timing for each step.
Incomplete homogenization of tissue samples.Ensure tissue is thoroughly homogenized to achieve a uniform consistency before extraction.
Chromatographic Separation & Mass Spectrometry
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape or resolution in HPLC/LC-MS. Inappropriate column chemistry or mobile phase composition.For this compound and its metabolites, a C18 column is commonly used.[6][9] Optimize the mobile phase gradient (e.g., methanol/acetonitrile and water with a buffer like ammonium (B1175870) bicarbonate or sodium phosphate) to achieve better separation.[6][9]
Column overloading.Reduce the injection volume or dilute the sample.
Inconsistent retention times. Fluctuations in column temperature or mobile phase flow rate.Use a column oven to maintain a stable temperature. Ensure the HPLC/LC system is properly maintained and delivering a consistent flow rate.
Low signal intensity or no detectable peaks in MS. Poor ionization of the analytes.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).
Matrix suppression.Improve sample cleanup using techniques like SPE. Dilute the sample to reduce the concentration of interfering matrix components.
Inaccurate mass measurements. Mass spectrometer requires calibration.Calibrate the mass spectrometer according to the manufacturer's recommendations.

Quantitative Data

Table 1: HPLC Retention Times of this compound and its Metabolites

CompoundRetention Time (minutes)Chromatographic Conditions
This compound12.8XTerra MS C18 column with a mobile phase of 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.[6]
M18.1XTerra MS C18 column with a mobile phase of 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.[6]
M211.6XTerra MS C18 column with a mobile phase of 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.[6]
M311.1XTerra MS C18 column with a mobile phase of 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.[6]

Note: Retention times can vary depending on the specific HPLC/LC system, column, and mobile phase conditions.

Table 2: Androgen Receptor Binding Affinity of this compound Metabolites

CompoundKi (µM)
This compound> 700
M192
M29.7

Ki represents the inhibitor constant; a lower value indicates a higher binding affinity. Data from competitive binding assays with the androgen receptor.[1]

Experimental Protocols

Detailed Methodology for Serum/Plasma Sample Preparation for LC-MS Analysis

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Thawing: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortexing and Centrifugation: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Detailed Methodology for Tissue Sample Preparation for LC-MS Analysis
  • Thawing and Weighing: Thaw frozen tissue samples on ice and weigh approximately 50 mg.

  • Homogenization: Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol) and homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Incubation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins and aid in extraction.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortexing and Centrifugation: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Vinclozolin_Metabolic_Pathway This compound This compound M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy] -2-methyl-3-butenoic acid) This compound->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy-2- methylbut-3-enanilide) This compound->M2 Hydrolysis Further_Metabolites Further Metabolites (M4, M5, M6, etc.) M1->Further_Metabolites M2->Further_Metabolites

Caption: Metabolic pathway of this compound to its primary active metabolites, M1 and M2.

Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_inactive Inactive Androgen Receptor (AR) Testosterone->AR_inactive Binds AR_bound_T Active AR-Testosterone Complex AR_bound_M Inactive AR-Metabolite Complex M1_M2 This compound Metabolites (M1 & M2) M1_M2->AR_inactive Competitively Binds DNA DNA (Androgen Response Element) AR_bound_T->DNA Translocates & Binds No_Gene_Expression Inhibition of Gene Expression AR_bound_M->No_Gene_Expression Translocates but Fails to Activate Gene_Expression Androgen-Dependent Gene Expression DNA->Gene_Expression Activates

Caption: Mechanism of androgen receptor antagonism by this compound metabolites.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, etc.) Sample_Preparation 2. Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis (Separation & Detection) Sample_Preparation->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Multivariate Analysis) Data_Processing->Statistical_Analysis Metabolite_Identification 6. Metabolite Identification (Database Searching) Statistical_Analysis->Metabolite_Identification Pathway_Analysis 7. Pathway Analysis & Biological Interpretation Metabolite_Identification->Pathway_Analysis

Caption: A typical experimental workflow for a this compound metabolomics study.

References

Best practices for long-term storage of Vinclozolin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Vinclozolin solutions, troubleshooting guides, and frequently asked questions (FAQs) to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is recommended to prepare this compound stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide.[1] this compound is readily soluble in these solvents, with a solubility of at least 30 mg/mL.[1]

Q2: How should I store my this compound stock solution for long-term use?

A2: this compound stock solutions prepared in a suitable organic solvent, such as DMSO, should be stored at -20°C.[1][2] Under these conditions, the solution is expected to be stable for at least two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: How long are aqueous dilutions of this compound stable?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best practice to prepare fresh aqueous dilutions from your stock solution for each experiment.

Q4: I am using this compound for HPLC analysis. How long is my prepared solution stable?

A4: A this compound solution prepared for HPLC analysis has been shown to be stable for up to 48 hours at room temperature without significant changes in assay percentage.[3]

Q5: What are the primary degradation products of this compound?

A5: The primary and more persistent metabolite of this compound is 3,5-dichloroaniline. Other degradation products can also be formed depending on the conditions.

Data Presentation: Stability of this compound Solutions

The following table summarizes the known stability data for this compound solutions under different storage conditions. Researchers should note that stability can be influenced by the specific experimental conditions, including the purity of the solvent and the presence of other chemicals.

SolventConcentrationTemperatureDurationStability Notes
DMSO, Ethanol, Dimethylformamide≥ 30 mg/mL-20°C≥ 2 yearsStable for long-term storage.[1]
Aqueous Buffer (e.g., PBS)VariesRoom Temperature≤ 24 hoursNot recommended for storage beyond one day.[1]
HPLC Diluent (Methanol/Phosphoric Acid/Water)25-75 ppmRoom TemperatureUp to 48 hoursNo significant change in assay percentage observed.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₂H₉Cl₂NO₃) is 286.11 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 286.11 g/mol * 1000 mg/g = 2.8611 mg.

  • Weigh the this compound:

    • Using a calibrated analytical balance, accurately weigh out the calculated mass of this compound powder.

  • Dissolve in DMSO:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the serial dilution of a high-concentration this compound stock solution for use in cell culture experiments, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Vortex the stock solution:

    • Vortex the thawed stock solution for 10-15 seconds to ensure it is homogeneous.

  • Perform serial dilutions (Example for a 10 µM final concentration):

    • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting up and down. This creates a solution with 1% DMSO.

    • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate or tube. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Final DMSO concentration:

    • It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Cause: The final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. This can also be caused by improper dilution techniques.

  • Solution:

    • Review Final Concentration: Ensure your target concentration is achievable. If precipitation persists, consider lowering the final concentration.

    • Optimize Dilution: Always perform a serial dilution. Add a small volume of a less concentrated stock directly to your pre-warmed cell culture medium with rapid mixing. Never add aqueous medium directly to a highly concentrated DMSO stock.[4]

    • Check DMSO Concentration: The final DMSO concentration should be sufficient to maintain solubility but low enough to not be toxic to the cells (ideally <0.5%).

    • Temperature: Use pre-warmed (37°C) cell culture medium, as adding a cold stock solution to warm media can decrease solubility.[5]

Issue 2: Inconsistent Experimental Results

  • Cause: This could be due to degradation of the this compound solution or inaccurate concentrations.

  • Solution:

    • Use Fresh Dilutions: Always prepare fresh aqueous working solutions from a frozen stock for each experiment. Do not store aqueous dilutions.[1]

    • Proper Stock Storage: Ensure your stock solution is stored correctly at -20°C in single-use aliquots to prevent degradation from freeze-thaw cycles.

    • Verify Stock Concentration: If you suspect an issue with the stock solution, its concentration can be verified using a validated HPLC method.

Issue 3: Potential for Crystallization in Stored Solutions

  • Cause: Some pesticide formulations can form crystals if stored at low temperatures.

  • Solution:

    • While pure this compound in DMSO is generally stable at -20°C, if you are using a commercial formulation, check the product label for specific storage temperature recommendations. Some formulations advise against storage below certain temperatures to prevent crystallization.[6] If crystals form, gentle warming and agitation may be required to redissolve them.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final Prepare Final Dilution in Pre-warmed Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_workflow start Precipitation Observed in Cell Culture Media check_stock Is the stock solution fully dissolved in 100% DMSO? start->check_stock check_dilution Was a serial dilution performed in pre-warmed media with rapid mixing? check_stock->check_dilution Yes reprepare_stock Re-prepare stock solution check_stock->reprepare_stock No check_conc Is the final concentration too high for aqueous solubility? check_dilution->check_conc Yes adjust_dilution Adjust dilution technique check_dilution->adjust_dilution No check_dmso Is the final DMSO concentration optimal (<0.5%)? check_conc->check_dmso No lower_conc Lower final concentration check_conc->lower_conc Yes solution_found Problem Resolved check_dmso->solution_found Yes adjust_dmso Adjust final DMSO concentration check_dmso->adjust_dmso No reprepare_stock->start adjust_dilution->start lower_conc->start adjust_dmso->start

References

Validation & Comparative

A Comparative Analysis of the Antiandrogenic Effects of Vinclozolin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antiandrogenic properties of the dicarboximide fungicide Vinclozolin and its primary metabolites, 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2). The in vivo antiandrogenic effects of this compound are primarily attributed to the actions of these metabolites, which function as competitive antagonists of the androgen receptor (AR).[1][2][3] This document summarizes key experimental data, outlines the methodologies used for their determination, and illustrates the underlying molecular pathways and experimental workflows.

Data Presentation: Comparative Antiandrogenic Potency

The antiandrogenic potency of this compound and its metabolites has been quantified through various in vitro assays. The following table summarizes their comparative ability to bind to the androgen receptor and inhibit its function. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher potency.

CompoundAndrogen Receptor Binding Affinity (Ki)Relative PotencyNotes
This compound > 700 µM[1]Very LowThe parent compound exhibits weak affinity for the androgen receptor.[1]
Metabolite M1 92 µM[1]ModerateAn effective antagonist of androgen receptor binding.[1]
Metabolite M2 9.7 µM[1]HighThe most potent of the three, with an affinity approximately 9.5 times greater than M1.[1] It is about 50-fold more potent than M1 in inhibiting androgen-induced transactivation.[4][5]

In vivo studies have demonstrated that perinatal exposure to this compound at doses of 100 mg/kg/day leads to significant demasculinizing effects in male rat offspring, including hypospadias, cleft phallus, ectopic testes, and atrophy of the seminal vesicles and prostate gland.[1][6][7] These effects are a direct consequence of the antiandrogenic activity of its metabolites, M1 and M2.[1]

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the assessment of antiandrogenic compounds.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + HSP Complex Androgen->AR_HSP Binds V_M1_M2 This compound Metabolites (M1, M2) V_M1_M2->AR_HSP Competitively Binds AR_Ligand Activated AR-Ligand Complex AR_HSP->AR_Ligand Conformational Change & HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization & Nuclear Translocation AR_Antagonist Inactive AR-Antagonist Complex Blocked Transcription Blocked AR_Antagonist->Blocked Prevents Dimerization & DNA Binding ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Androgen Receptor Signaling and Antagonism by this compound Metabolites.

cluster_workflow Experimental Workflow for Antiandrogenicity Assessment cluster_binding AR Competitive Binding Assay cluster_reporter AR Reporter Gene Assay start Start: Prepare Test Compounds (this compound, M1, M2) binding_setup Incubate AR with Labeled Androgen & Test Compound start->binding_setup reporter_setup Treat AR-Reporter Cells with Androgen & Test Compound start->reporter_setup binding_measure Measure Displacement of Labeled Androgen binding_setup->binding_measure binding_result Determine Binding Affinity (Ki) binding_measure->binding_result analysis Data Analysis & Comparison binding_result->analysis reporter_measure Measure Reporter Gene Activity (e.g., Luciferase) reporter_setup->reporter_measure reporter_result Determine Inhibitory Concentration (IC50) reporter_measure->reporter_result reporter_result->analysis end Conclusion: Compare Potency of this compound, M1, and M2 analysis->end

Workflow for In Vitro Antiandrogenicity Assessment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiandrogenic effects of this compound and its metabolites.

This assay quantifies the ability of a test compound to compete with a natural androgen for binding to the AR.

  • Objective: To determine the binding affinity (Ki) of this compound, M1, and M2 for the androgen receptor.

  • Principle: This assay measures the displacement of a radiolabeled or fluorescently labeled androgen from the AR ligand-binding domain (LBD) by a test compound. The concentration of the test compound that displaces 50% of the labeled ligand is the IC50, which can be used to calculate the Ki.

  • Materials:

    • Source of AR: Recombinant rat AR-LBD or cytosol preparations from androgen target tissues (e.g., rat prostate).

    • Labeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT) or a fluorescent androgen ligand (e.g., Fluormone™ AL Green).

    • Test Compounds: this compound, M1, M2, and a reference antiandrogen (e.g., hydroxyflutamide).

    • Assay Buffer: Typically contains HEPES, NaCl, DTT, BSA, and glycerol (B35011) to maintain protein stability.

    • 96-well or 384-well microplates.

    • Scintillation counter or fluorescence polarization reader.

  • Procedure:

    • Preparation: A dilution series of the test compounds and reference compounds is prepared in the assay buffer.

    • Binding Reaction: In each well of the microplate, the AR preparation is incubated with a fixed concentration of the labeled androgen and varying concentrations of the test compound. Control wells for total binding (labeled androgen + AR) and non-specific binding (labeled androgen + AR + a high concentration of unlabeled androgen) are included.

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures vary depending on the specific protocol but are typically for several hours at room temperature or 4°C.

    • Separation (for radioligand assays): Unbound labeled ligand is separated from the AR-bound ligand. This can be achieved through methods like hydroxylapatite precipitation or filtration.

    • Detection:

      • For radioligand assays, the amount of radioactivity in the bound fraction is measured using a scintillation counter.

      • For fluorescence polarization assays, the polarization value is read directly from the plate. Displacement of the fluorescent ligand leads to a decrease in polarization.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR.

  • Objective: To determine the functional antagonist activity (IC50) of this compound, M1, and M2.

  • Principle: This assay utilizes a host cell line (e.g., human prostate cancer cells like 22RV1 or engineered CHO cells) that contains two key genetic components: an expression vector for the human AR and a reporter vector with a luciferase gene under the control of an androgen-responsive promoter. When an androgen binds to the AR, the complex activates the promoter, leading to luciferase production. An antiandrogen will compete with the androgen, thereby reducing luciferase expression.[8][9][10]

  • Materials:

    • Cell Line: A suitable mammalian cell line stably or transiently transfected with an AR expression plasmid and an androgen-responsive reporter plasmid (e.g., containing a Mouse Mammary Tumor Virus (MMTV) promoter).

    • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

    • Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.

    • Test Compounds: this compound, M1, M2.

    • 96-well white, clear-bottom cell culture plates.

    • Luciferase Assay Reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells per well) and allowed to attach overnight.[8][9]

    • Compound Treatment: The cell culture medium is replaced with a medium containing a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) and varying concentrations of the test compound (this compound, M1, or M2).

    • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression, typically 18-24 hours.

    • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added to each well.

    • Luminescence Measurement: The light produced by the luciferase reaction is quantified using a luminometer.

    • Data Analysis: The luminescence readings are normalized to a positive control (agonist alone). The percentage of inhibition is plotted against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Conclusion

Experimental data consistently demonstrate that while the parent compound this compound has a very weak affinity for the androgen receptor, its metabolites, M1 and particularly M2, are potent antiandrogens.[1] Metabolite M2 is the primary driver of this compound's antiandrogenic activity, exhibiting a binding affinity and functional inhibitory potency that is significantly higher than M1.[1][4][5] These findings, derived from robust experimental protocols such as competitive binding and reporter gene assays, are crucial for understanding the mechanism of toxicity of this compound and for the risk assessment of endocrine-disrupting chemicals.

References

Validation of Vinclozolin-Induced Disease Models with Human Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vinclozolin-induced disease models with corresponding human pathologies, supported by experimental data and detailed methodologies. The focus is on prostate and kidney diseases, for which this compound models have been most extensively studied. This document aims to objectively assess the relevance and utility of these models in preclinical research.

Introduction to this compound-Induced Disease Models

This compound, an endocrine-disrupting fungicide, has been shown to induce a range of pathologies in animal models, primarily rats and mice. A key characteristic of this compound's effect is the induction of epigenetic transgenerational inheritance of disease. This means that exposure of a gestating female (F0 generation) can lead to disease in subsequent, unexposed generations (F1-F4).[1][2][3][4][5][6][7][8][9] The primary mechanism is believed to be the alteration of DNA methylation patterns in the germline.[1][2][3][6] This transgenerational effect makes this compound a unique tool for studying the fetal origins of adult disease.

The confidence in the human relevance of the anti-androgenic mode of action of this compound is high, as its metabolites have been shown to inhibit both rat and human androgen receptors, and other anti-androgenic compounds produce similar malformations.[10] While direct evidence of transgenerational epigenetic inheritance of complex diseases in humans is still an emerging field, there are instances of epimutations being associated with human diseases like cancer, suggesting the biological plausibility of such mechanisms.[2][3]

Comparative Analysis of Disease Pathology

Prostate Disease

This compound exposure in rats leads to a transgenerational adult-onset prostate disease phenotype.[7][11] The observed abnormalities include epithelial cell atrophy, glandular dysgenesis, prostatitis, and hyperplasia.[7] These pathologies share some features with human prostate diseases, notably benign prostatic hyperplasia (BPH) and chronic prostatitis.

FeatureThis compound-Induced Rat ModelHuman Prostate Pathology
Histopathology Epithelial cell atrophy, glandular dysgenesis, inflammation (prostatitis), stromal and epithelial hyperplasia.[7]BPH: Glandular and stromal hyperplasia. Chronic Prostatitis: Infiltration of inflammatory cells. Prostate Cancer: Glandular atypia, loss of basal cell layer, invasion.
Molecular Markers Altered expression of genes involved in calcium and WNT signaling, Msp (beta-microseminoprotein), and Fadd (Fas-associated death domain).[7]Alterations in WNT and other signaling pathways are implicated in both BPH and prostate cancer.
Transgenerational Yes, observed up to the F4 generation.[7][11]Evidence for epigenetic inheritance of cancer susceptibility exists for some genes (e.g., MLH1), but transgenerational inheritance of prostate disease is not established.[2][3]

Alternative Models for Prostate Cancer:

Model TypeDescriptionAdvantagesDisadvantages
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic alterations (e.g., PTEN knockout, TRAMP model) that spontaneously develop prostate cancer.[12]Mimic the genetic progression of human cancer; allow for studying specific pathways.Can be time-consuming and expensive to develop; may not fully recapitulate the heterogeneity of human tumors.
Xenograft Models Implantation of human prostate cancer cell lines or patient-derived tumor tissue into immunocompromised mice.[11]Use of human cells; valuable for testing therapies on human-derived tumors.Lack of a complete immune system; tumor microenvironment is of mouse origin.
Kidney Disease

Chronic exposure to this compound has been shown to induce nephrotoxicity in mice.[12][13][14][15] The observed pathologies include tubular dilatation and necrosis, fibrosis, and impaired renal function.[12][14][15] These features are characteristic of chronic kidney disease (CKD) in humans.

FeatureThis compound-Induced Mouse ModelHuman Chronic Kidney Disease (CKD)
Histopathology Tubular dilatation and necrosis, interstitial fibrosis (increased collagen deposition), impaired integrity of the renal-tubular architecture.[12][14][15]Tubulointerstitial fibrosis, glomerulosclerosis, tubular atrophy, and inflammatory cell infiltration are hallmarks of CKD.
Biochemical Markers Increased serum urea (B33335) nitrogen (BUN) and creatinine (B1669602).[13][14][15]Elevated BUN and creatinine are key indicators of reduced kidney function in humans.
Molecular Pathways Altered Nrf2 signaling, oxidative stress, and apoptosis (upregulation of Bax, Caspase 3, FasL; downregulation of Bcl-2).[14][15]Oxidative stress, inflammation, and apoptosis are central to the pathophysiology of human CKD.

Signaling Pathways and Experimental Workflows

This compound's Anti-Androgenic Signaling

This compound and its metabolites act as androgen receptor antagonists.[10] This interference with androgen signaling is a key initiating event, particularly in the context of reproductive tract abnormalities and prostate disease.

G This compound This compound/Metabolites ar Androgen Receptor (AR) This compound->ar Binds and Inhibits are Androgen Response Element (ARE) in DNA ar->are Binds to androgen Androgens (e.g., Testosterone) androgen->ar Binds and Activates gene_expression Altered Gene Expression are->gene_expression Regulates prostate_dev Abnormal Prostate Development/Function gene_expression->prostate_dev

This compound's Anti-Androgenic Mechanism of Action.

This compound-Induced Nephrotoxicity Pathway

In the kidney, this compound-induced toxicity appears to be mediated through oxidative stress and apoptosis, involving the Nrf2 pathway.

G This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros nrf2 Nrf2 Pathway Inhibition ros->nrf2 Inhibits apoptosis Apoptosis Induction (↑Bax, Casp3; ↓Bcl-2) ros->apoptosis antioxidants Decreased Antioxidant Enzymes (SOD, CAT) nrf2->antioxidants Leads to injury Renal Tubular Injury apoptosis->injury fibrosis Kidney Fibrosis injury->fibrosis

Signaling Pathway of this compound-Induced Nephrotoxicity.

Experimental Workflow for Transgenerational Studies

G f0 F0 Pregnant Female (this compound Exposure during E8-14) f1 F1 Generation (Directly Exposed) f0->f1 Gives birth to f2 F2 Generation f1->f2 Breeding f3 F3 Generation (Transgenerational) f2->f3 Breeding analysis Phenotypic and Epigenetic Analysis (e.g., Histopathology, Sperm DNA Methylation) f3->analysis

Workflow for this compound Transgenerational Disease Models.

Experimental Protocols

This compound Administration in Rodents (Transgenerational Model)
  • Animal Model: Timed-pregnant Sprague-Dawley rats or CD-1 mice.[11][16]

  • This compound Preparation: this compound (99% pure) is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).[11][16]

  • Dosage and Administration:

    • Rats: 100 mg/kg/day administered via intraperitoneal (IP) injection to the pregnant F0 female from embryonic day 8 to 14 (E8-E14).[11]

    • Mice: 100 or 200 mg/kg/day via IP injection from E7-E13.[16]

  • Breeding for Transgenerational Analysis:

    • F1 generation animals are bred with animals from a different litter of the same treatment group to generate the F2 generation.

    • This process is repeated to generate F3 and F4 generations.

  • Tissue Collection: Tissues (prostate, kidney, etc.) are collected from aging adult animals (e.g., 6-12 months) for analysis.

Histopathological Analysis of Prostate and Kidney in Mice
  • Tissue Fixation: Immediately following euthanasia, organs are dissected and fixed in 10% neutral buffered formalin or Bouin's fixative.[17][18]

  • Tissue Processing: Fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.[17][18]

  • Sectioning: 4-6 micron thick sections are cut using a microtome.[17][18]

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of tissue structure, inflammation, and cellular changes.[17]

    • Masson's Trichrome Staining: To visualize collagen deposition and assess the degree of fibrosis, particularly in the kidney.[12]

    • Periodic acid-Schiff (PAS) Staining: To evaluate the integrity of basement membranes and tubular architecture in the kidney.[12]

  • Immunohistochemistry (IHC): To detect specific protein markers (e.g., α-smooth muscle actin for fibrosis, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[12]

  • Microscopic Analysis: Stained sections are examined under a light microscope by a trained pathologist, and histopathological changes are scored based on severity and distribution.

Conclusion

This compound-induced disease models, particularly for prostate and kidney pathologies, offer a unique platform to study the epigenetic and transgenerational basis of adult-onset disease. While there are histopathological and mechanistic similarities to human conditions, it is crucial to acknowledge the inherent differences between rodent models and human patients. These models are not intended to perfectly replicate human disease but rather to provide valuable insights into fundamental disease mechanisms and to serve as a tool for hypothesis testing and preclinical drug evaluation. When used in conjunction with other models, such as GEMMs and xenografts, this compound-induced models can significantly contribute to our understanding of the environmental and epigenetic factors in disease etiology.

References

Comparative Analysis of Vinclozolin's Effects Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of the fungicide Vinclozolin across a range of biological species. As a known endocrine disruptor with anti-androgenic properties, understanding its species-specific impacts is crucial for toxicological research, environmental risk assessment, and the development of new therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present a summary of the quantitative effects of this compound exposure across various species, categorized by organism type. These tables are designed for easy comparison of toxicological endpoints.

Table 1: Effects of this compound on Mammals (Rat)
EndpointDose/ConcentrationSpeciesEffectReference
Reproductive Malformations 100-200 mg/kg/dayRatFemale-like anogenital distance, retained nipples, cleft phallus with hypospadias, ectopic testes, vaginal pouch, epididymal granulomas, and small or absent sex accessory glands in male offspring.[1][2]
Reduced Anogenital Distance (AGD) ≥ 3.125 mg/kg/dayRatSignificantly reduced AGD in newborn male offspring.[1][3]
Increased Areolas/Nipples ≥ 3.125 mg/kg/dayRatIncreased incidence of areolas in male offspring.[1][3]
Reduced Ventral Prostate Weight ≥ 6.25 mg/kg/dayRatSignificantly reduced ventral prostate weight in one-year-old male offspring.[1][3]
Reduced Sperm Number & Fertility 50-100 mg/kg/dayRatInduced reproductive tract malformations and reduced ejaculated sperm numbers and fertility.[1][3]
No Observed Adverse Effect Level (NOAEL) 4 mg/kg/dayRatCurrent NOAEL for reproductive toxicity.[4]
Lowest Observed Adverse Effect Level (LOAEL) 20 mg/kg/dayRatDose representing a clear effect level for anti-androgenic changes.[4]
Transgenerational Effects (F1-F3) 100 mg/kg/day (to F0)RatIncreased incidence of pregnancy abnormalities, kidney disease, and tumors in subsequent generations.[5]
Table 2: Effects of this compound on Fish
EndpointDose/ConcentrationSpeciesEffectReference
Altered Sex Ratio 400 µg/LZebrafish (Danio rerio)Waterborne exposure during sex differentiation (21-35 days post-fertilization) permanently shifted sex ratios towards females.[6]
Reduced Fecundity & Fertility 400 µg/LZebrafish (Danio rerio)Reduced egg production and fertilization success.[6]
Reduced Sperm Count & Display 1.8 - 180 mg/kg (dietary)Guppy (Poecilia reticulata)Significantly reduced male sperm count and intensity of sexual display behavior.[7]
Reduced Fertility (via male) 1.8 - 180 mg/kg (dietary)Guppy (Poecilia reticulata)Reduced fertility, measured as the size of the female's first clutch, was mediated through the male.[7]
Upregulation of Androgen Receptor (AR) mRNA Not specifiedZebrafish (Danio rerio)Embryos exposed to this compound showed an 8-fold increase in AR mRNA expression at 48 and 72 hours post-fertilization.[8]
Table 3: Effects of this compound on Invertebrates
EndpointDose/ConcentrationSpeciesEffectReference
Acute Immobilization (48h EC50) > 3 mg/LDaphnia magnaThis compound showed relatively low acute toxicity compared to other tested endocrine disruptors.[9]
Altered Sex Ratio of Neonates 1 mg/LDaphnia magnaDecreased number of neonate males in a 4-6 day assay.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound exerts its endocrine-disrupting effects is through the antagonism of the androgen receptor (AR). This compound itself has a weak affinity for the AR. However, its metabolites, primarily M1 and M2, are potent competitive antagonists of the AR.[10] This binding prevents endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from activating the receptor, thereby inhibiting the transcription of androgen-dependent genes. This disruption of androgen signaling during critical developmental periods leads to the observed reproductive and developmental abnormalities.

Some studies also suggest that this compound and its metabolites can interact with other steroid hormone receptors, including the progesterone (B1679170) receptor (PR) and estrogen receptors (ERs), although with lower affinity.[11]

Androgen Receptor Signaling Pathway and this compound Interference Androgen Receptor Signaling & this compound Interference cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a_reductase 5α-reductase Testosterone->5a_reductase Enters cell This compound This compound M1_M2 Metabolites M1 & M2 This compound->M1_M2 Metabolized in vivo AR_HSP Androgen Receptor (AR) + HSPs AR_DHT AR-DHT Complex AR_HSP->AR_DHT AR_M1M2 AR-M1/M2 Complex (Inactive) AR_HSP->AR_M1M2 DHT DHT 5a_reductase->DHT Converts DHT->AR_HSP Binds to AR, HSPs dissociate M1_M2->AR_HSP Competitively Binds to AR ARE Androgen Response Element (ARE) AR_DHT->ARE Translocates to Nucleus No_Transcription Inhibition of Transcription AR_M1M2->No_Transcription Prevents binding to ARE or recruits co-repressors Gene_Transcription Gene Transcription ARE->Gene_Transcription Binds and Activates

Androgen Receptor Signaling and this compound Interference.

Experimental Protocols

This section details generalized methodologies for key experiments cited in the comparative analysis of this compound. These protocols are intended to provide a foundational understanding of the experimental designs used to generate the presented data.

Mammalian Reproductive and Developmental Toxicity Study (Rat Model)

This protocol is a composite based on studies investigating the effects of in utero and lactational exposure to this compound on rat offspring.

  • Test Organism: Wistar or Sprague-Dawley rats.

  • Experimental Design:

    • Acclimation: Adult female rats are acclimated for at least one week before mating.

    • Mating: Females are housed with males, and day 0 of gestation is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.

    • Dosing: Pregnant dams are administered this compound daily by oral gavage from gestational day (GD) 14 to postnatal day (PND) 3. Doses typically range from 3.125 to 200 mg/kg body weight/day, dissolved in a vehicle like corn oil. A control group receives the vehicle only.

    • Offspring Examination (PND 1): Pups are sexed, weighed, and the anogenital distance (AGD) is measured.

    • Postnatal Observations: Offspring are monitored for developmental milestones, including the presence of nipples/areolas in males.

    • Adult Phenotyping: At maturity (e.g., 1 year of age), male offspring are examined for reproductive organ weights (testes, epididymides, ventral prostate, seminal vesicles), sperm count and motility, and the presence of malformations (e.g., hypospadias, ectopic testes).

  • Key Endpoints: Anogenital distance, nipple retention, reproductive organ weights, sperm parameters, incidence of malformations.

Fish Short-Term Reproduction Assay (Zebrafish Model)

This protocol is based on studies assessing the impact of this compound on fish reproduction, aligned with principles from OECD Test Guideline 229.

  • Test Organism: Adult zebrafish (Danio rerio).

  • Experimental Design:

    • Acclimation: Adult male and female zebrafish are acclimated to laboratory conditions.

    • Exposure: Fish are exposed to various concentrations of this compound (e.g., up to 400 µg/L) in a flow-through or static-renewal system for a period of 21 days. A control group is maintained in clean water.

    • Breeding: Breeding pairs or groups are established, and egg production (fecundity) is monitored daily.

    • Fertilization Assessment: A subset of eggs is examined to determine the fertilization rate.

    • Adult Examination: At the end of the exposure period, adult fish are examined for secondary sexual characteristics, and gonads are dissected for histological analysis (gonad staging).

  • Key Endpoints: Fecundity (eggs/female/day), fertilization rate, gonad histology, secondary sexual characteristics.

Invertebrate Acute and Chronic Toxicity Test (Daphnia magna Model)

This protocol outlines the assessment of this compound's toxicity to a key aquatic invertebrate species.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Experimental Design:

    • Acute Immobilization Test (48 hours):

      • Daphnids are exposed to a range of this compound concentrations in a static system.

      • After 48 hours, the number of immobilized daphnids is recorded.

      • The EC50 (the concentration causing immobilization in 50% of the population) is calculated.

    • Chronic Reproduction Test (21 days):

      • Individual daphnids are exposed to sublethal concentrations of this compound.

      • The total number of offspring produced per adult is counted.

      • The sex of the neonates can also be determined to assess impacts on sex determination.

  • Key Endpoints: 48-hour EC50 for immobilization, total offspring per female, sex ratio of offspring.

Generalized Experimental Workflow for this compound Toxicity Assessment Generalized Experimental Workflow cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Exposure cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Select_Species Species Selection (e.g., Rat, Zebrafish, Daphnia) Acclimation Acclimation to Lab Conditions Select_Species->Acclimation Dose_Prep Dose/Concentration Preparation Acclimation->Dose_Prep Exposure Exposure to this compound (Oral, Waterborne, Dietary) Dose_Prep->Exposure Control Control Group (Vehicle/Clean Water) Dose_Prep->Control In_Life_Obs In-Life Observations (e.g., Fecundity, Behavior, Developmental Milestones) Exposure->In_Life_Obs Control->In_Life_Obs Terminal_Endpoints Terminal Endpoints (e.g., Necropsy, Organ Weights, Histopathology, Gene Expression) In_Life_Obs->Terminal_Endpoints Data_Analysis Statistical Analysis (e.g., Dose-Response Modeling, NOAEL/LOAEL/EC50 Calculation) Terminal_Endpoints->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Generalized Experimental Workflow for this compound Toxicity.

References

Cross-Validation of In Vitro and In Vivo Findings for Vinclozolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for the fungicide Vinclozolin, a known endocrine disruptor. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate a deeper understanding of the correlations and discrepancies between laboratory assays and whole-organism responses to this compound exposure.

Summary of In Vitro and In Vivo Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its primary metabolites, M1 and M2.

Table 1: In Vitro Receptor Binding and Functional Assay Data

CompoundReceptorAssay TypeSpeciesKey FindingCitation
This compoundAndrogen Receptor (AR)Competitive BindingRatWeak antagonist (Ki > 700 µM)[1]
Metabolite M1Androgen Receptor (AR)Competitive BindingRatEffective antagonist (Ki = 92 µM)[1]
Metabolite M2Androgen Receptor (AR)Competitive BindingRatPotent antagonist (Ki = 9.7 µM)[1]
This compoundAndrogen Receptor (AR)Reporter Gene AssayHumanAntiandrogenic activity at ≥ 10⁻⁶ M[2]
Metabolite M1Progesterone (B1679170) Receptor (PR)Competitive BindingRatCompetes with endogenous ligand (Ki = 400 µM)[3]
Metabolite M2Progesterone Receptor (PR)Competitive BindingRatCompetes with endogenous ligand (Ki = 60 µM)[3]
This compound, M1, M2Estrogen Receptor (ERα, ERβ)Reporter Gene AssayHumanAgonistic activity, with lower affinity for ERβ[4]
This compoundAndrogen Receptor (AR)Transactivation AssayCHO CellsIC50 = 0.1 µM[5]

Table 2: In Vivo Effects of this compound Exposure

SpeciesExposure Dose & DurationKey FindingsCitation
Rat (male)100 mg/kg/day (perinatal)Hypospadias, cleft phallus, ectopic testes, atrophic seminal vesicles and prostate[1]
Rat (male)200 mg/kg/day (4 days)Decreased seminal vesicle and prostate weight; altered androgen-dependent gene expression[6]
Rat (male)10-200 mg/kg/dayDose-dependent decrease in reproductive organ weights[7]
Mouse (female)10 and 50 mg/kg/day (gestational)Virilization (longer urethras), down-regulated estrogen receptor α mRNA, up-regulated progesterone receptor mRNA[8]
Rat (female)Short-term exposureNo alteration of estrogen-dependent uterine weight gain or progesterone receptor distribution; no disruption of ovulation[3]
Rat (embryonic)100 mg/kg/day (E8-E14)Increased apoptotic germ cells in pubertal and adult testis; reduced sperm motility in adults[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound's effects.

In Vitro Experimental Protocols

1. Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the binding affinity of this compound and its metabolites to the androgen receptor.

  • Methodology:

    • Prepare cytosol from the ventral prostates of rats as a source of androgen receptors.

    • Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881).

    • Add varying concentrations of the test compound (this compound, M1, or M2).

    • After incubation, separate the receptor-bound from the unbound radioligand using a method like hydroxylapatite precipitation.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]

2. Steroid Receptor Transactivation Assay (Reporter Gene Assay)

  • Objective: To assess the ability of this compound and its metabolites to activate or inhibit steroid hormone receptor-mediated gene transcription.

  • Methodology:

    • Use a cell line (e.g., Chinese Hamster Ovary - CHO, or a human cell line) that is transiently or stably transfected with two plasmids:

      • An expression vector for the human steroid receptor of interest (e.g., AR, ERα, PR).

      • A reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV for AR).

    • Culture the cells in a multi-well plate.

    • Expose the cells to varying concentrations of this compound or its metabolites, either alone (to test for agonistic activity) or in the presence of a known receptor agonist (e.g., dihydrotestosterone (B1667394) for AR) to test for antagonistic activity.

    • After an incubation period (e.g., 22 hours), lyse the cells and measure the luciferase activity using a luminometer.

    • Data are expressed as a percentage of the maximal response induced by the reference agonist.[2][4]

In Vivo Experimental Protocols

1. Perinatal Exposure Study in Rats

  • Objective: To evaluate the effects of this compound exposure during critical developmental periods on the reproductive system of male offspring.

  • Methodology:

    • Administer this compound (e.g., 100 mg/kg/day) or a vehicle control (e.g., corn oil) to pregnant dams via oral gavage during a specific gestational window (e.g., Gestational Day 14 to Postnatal Day 3).[1]

    • Allow the dams to give birth and raise their litters.

    • At various postnatal stages (e.g., weaning, puberty, adulthood), euthanize the male offspring.

    • Conduct a thorough examination of the reproductive tract, noting any gross malformations (e.g., hypospadias, cryptorchidism).

    • Dissect and weigh reproductive organs (e.g., testes, epididymides, seminal vesicles, prostate).

    • Collect tissues for histological analysis to assess for abnormalities at the cellular level.[1][9]

2. Hershberger Assay (Short-Term Assay for Androgen Agonists/Antagonists)

  • Objective: To screen for androgenic or anti-androgenic activity of a substance in a short-term in vivo model.

  • Methodology:

    • Use castrated peripubertal male rats.

    • Administer a reference androgen (e.g., testosterone (B1683101) propionate) to all animals to maintain the size of androgen-dependent tissues.

    • Concurrently, treat groups of animals with varying doses of the test substance (e.g., this compound) or a vehicle control for a specified period (e.g., 10 days).

    • At the end of the treatment period, euthanize the animals.

    • Dissect and weigh specific androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, and glans penis.

    • A decrease in the weights of these tissues compared to the testosterone-only control group indicates anti-androgenic activity.[7]

Visualizations

Signaling Pathway Diagram

Vinclozolin_AR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound M1_M2 Metabolites M1 & M2 This compound->M1_M2 Metabolism Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR_HSP Androgen Receptor (AR) + HSPs M1_M2->AR_HSP Competitively Binds (Antagonist) AR_DHT AR-DHT Complex AR_HSP->AR_DHT Conformational Change & HSP Dissociation AR_M1M2 AR-M1/M2 Complex (Inactive) AR_HSP->AR_M1M2 Forms Inactive Complex DHT Dihydrotestosterone (DHT) DHT->AR_HSP Binds Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_DHT->ARE Translocates & Binds AR_M1M2->ARE Prevents Binding Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates No_Transcription Inhibition of Transcription ARE->No_Transcription

Caption: Androgen Receptor signaling pathway disruption by this compound metabolites.

Experimental Workflow Diagram

Cross_Validation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_crossval Cross-Validation invitro_start Hypothesis: This compound interacts with steroid receptors binding_assay Receptor Binding Assays (e.g., competitive binding) invitro_start->binding_assay functional_assay Functional Assays (e.g., reporter gene) invitro_start->functional_assay invitro_results Quantitative Data: Ki, IC50 values, agonist/antagonist activity binding_assay->invitro_results functional_assay->invitro_results comparison Comparison of In Vitro and In Vivo Data invitro_results->comparison invivo_start Hypothesis from In Vitro: This compound causes antiandrogenic and other endocrine effects animal_model Animal Model Selection (e.g., rat, mouse) invivo_start->animal_model dosing Dosing Regimen (dose, duration, route) animal_model->dosing endpoints Endpoint Measurement (organ weights, histology, gene expression, behavior) dosing->endpoints invivo_results Quantitative & Qualitative Data: Morphological changes, physiological responses endpoints->invivo_results invivo_results->comparison correlation Correlation: In vitro antagonism predicts in vivo antiandrogenic effects comparison->correlation discrepancy Discrepancy: In vitro PR binding does not correlate with in vivo PR effects comparison->discrepancy conclusion Refined Mechanistic Understanding & Improved Risk Assessment correlation->conclusion discrepancy->conclusion

Caption: Workflow for the cross-validation of this compound's in vitro and in vivo findings.

References

A Comparative Guide to the Epigenetic Inheritance of Endocrine-Disrupting Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous compounds that interfere with the body's hormonal systems, posing significant health risks, particularly during critical developmental windows. A growing body of evidence demonstrates that the effects of some EDCs are not limited to the directly exposed individual but can be passed down to subsequent generations through non-genetic mechanisms. This phenomenon, known as epigenetic transgenerational inheritance, involves modifications to the germline epigenome—primarily DNA methylation and non-coding RNAs—that alter gene expression and predispose future generations to adult-onset diseases.

Vinclozolin, an anti-androgenic fungicide, is one of the most extensively studied EDCs for its capacity to induce a transgenerational disease phenotype.[1][2][3] This guide provides an objective comparison of the epigenetic inheritance patterns induced by this compound with those of other prominent EDCs: a mixture of plastics-derived compounds (Bisphenol A and Phthalates), the pesticide DDT, and the industrial pollutant Dioxin (TCDD). The comparison is supported by quantitative data from key animal studies, detailed experimental methodologies, and visual diagrams of the underlying processes.

Comparative Analysis of Transgenerational Epigenetic Effects

The primary mechanism for transmitting epigenetic information across generations is through stable alterations in the epigenome of germ cells (sperm or eggs).[4] Ancestral exposure to EDCs during the critical window of embryonic gonadal sex determination can permanently reprogram the germline epigenome, leading to the inheritance of disease susceptibility.[1][4][5]

This compound: The Archetype

Transient exposure of gestating female rats to this compound (F0 generation) induces a cascade of adult-onset diseases in the unexposed F3 generation (great-grandchildren), including prostate disease, kidney abnormalities, testicular defects, and an increased incidence of tumors.[2][5][6][7][8] This inheritance is mediated primarily through alterations in DNA methylation patterns in the male germline (sperm).[1][7] Studies have also identified significant changes in the expression of small non-coding RNAs (sncRNAs) in the sperm of this compound-lineage animals, suggesting a multi-faceted epigenetic mechanism.[9]

Other Key Endocrine Disruptors
  • Plastics (BPA & Phthalates): A mixture of Bisphenol A (BPA), bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and dibutyl phthalate (DBP) has been shown to induce transgenerational inheritance of obesity, testis disease, and ovarian disease in F3 generation rats.[4][10] The underlying mechanism is the induction of differential DNA methylation regions (DMRs), or "epimutations," in sperm.[4][10]

  • DDT (Dichlorodiphenyltrichloroethane): Ancestral exposure to the pesticide DDT is linked to the transgenerational inheritance of obesity and associated pathologies like testis, prostate, and kidney diseases in the F3 generation.[11][12] This phenotype is transmitted via the germline and is associated with a unique signature of sperm epimutations.[11][12]

  • Dioxin (TCDD): The highly toxic compound 2,3,7,8-tetrachlorodibenzo[p]dioxin (TCDD) promotes the transgenerational inheritance of kidney disease, pubertal abnormalities in females, and ovarian diseases.[8][13][14] These pathologies are linked to the induction of dozens of DMRs in the promoter regions of sperm DNA.[8][13]

Data Presentation: Quantitative Comparison of F3 Generation Sperm Epimutations

The following tables summarize the quantitative findings from key rat model studies, focusing on the transgenerational (F3 generation) effects on the sperm epigenome and the resulting disease phenotypes.

Table 1: Comparison of Transgenerationally Inherited Sperm DNA Methylation Changes (DMRs)

Endocrine Disruptor(s)Number of F3 Sperm DMRs IdentifiedTechnology UsedKey Reference(s)
This compound 981MeDIP-Seq[15]
Plastics Mixture (BPA, DEHP, DBP) 197MeDIP-Chip[4][10]
DDT >100 (Pathology-specific sets)MeDIP-Seq[11][12][16]
Dioxin (TCDD) 50 (in promoter regions)MeDIP-Chip[8][13][14]

Note: The number of DMRs can vary based on the technology (e.g., microarray vs. sequencing) and the statistical thresholds used in the analysis.

Table 2: Comparison of Prevalent Transgenerational (F3) Disease Phenotypes

Disease CategoryThis compoundPlastics (BPA+)DDTDioxin (TCDD)
Testis Disease ✔️✔️✔️
Prostate Disease ✔️✔️
Kidney Disease ✔️✔️✔️
Obesity ✔️✔️✔️
Ovarian Disease ✔️✔️✔️✔️
Pubertal Abnormalities ✔️✔️✔️✔️
Tumor Incidence ✔️

(✔️ indicates a significantly increased incidence of the disease was reported in F3 generation animals in key studies).[6][10][11][13]

Experimental Protocols

The methodologies outlined below are representative of the key experiments used to generate the comparative data in this guide.

Protocol 1: Transgenerational EDC Exposure Animal Model
  • Animal Model: Timed-pregnant Sprague-Dawley rats are used as the F0 generation.

  • Exposure Window: On embryonic days 8 through 14 (E8-E14), which coincides with the period of primordial germ cell migration and gonadal sex determination, the F0 dams are given daily intraperitoneal (IP) injections.[1][6][10][13]

  • Treatment: The treatment group receives the EDC (e.g., 100 mg/kg/day this compound) dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO). The control group receives only the vehicle.[1]

  • Generation Breeding: The resulting F1 generation is bred (avoiding sibling mating) to produce the F2 generation. The F2 generation is subsequently bred to produce the transgenerational F3 generation, which has no direct exposure to the initial EDC.[6][7]

  • Phenotyping: Animals from each generation are aged (typically to 1 year) and then euthanized for histopathological analysis of various tissues (testis, prostate, kidney, ovaries, etc.) to identify adult-onset disease.[6][11][13]

Protocol 2: Sperm Collection and DNA Methylation Analysis (MeDIP-Seq)
  • Sperm Collection: Cauda epididymides are dissected from adult male rats (F3 generation). Sperm is collected by making incisions in the epididymis and allowing the sperm to disperse into a buffer solution.[17][18]

  • DNA Isolation: High-quality genomic DNA is isolated from the purified sperm using specialized kits and protocols designed to handle the tightly compacted chromatin of sperm cells.[19]

  • DNA Fragmentation: The isolated DNA is fragmented into smaller, manageable sizes (typically 100-500 bp) using sonication.

  • Methylated DNA Immunoprecipitation (MeDIP): The fragmented DNA is denatured, and an antibody specific to 5-methylcytosine (B146107) (5mC) is used to bind and pull down the methylated DNA fragments.[20][21]

  • Library Preparation & Sequencing: The enriched methylated DNA fraction is prepared into a sequencing library and sequenced using a next-generation sequencing (NGS) platform. A parallel "input" library (from the fragmented DNA before immunoprecipitation) is also sequenced as a control.

  • Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Statistical analysis is performed to identify regions with a significant enrichment of methylated DNA in the EDC-lineage animals compared to the control lineage. These regions are designated as Differential DNA Methylation Regions (DMRs).[15]

Visualizing Pathways and Workflows

Workflow for Transgenerational Epigenetic Studies

The following diagram illustrates the typical experimental workflow for investigating the transgenerational epigenetic effects of an EDC.

G cluster_F0 F0 Generation cluster_F1 F1 Generation (Direct Fetal Exposure) cluster_F2 F2 Generation (Direct Germline Exposure) cluster_F3 F3 Generation (Transgenerational) cluster_Analysis Analysis F0_Exposure Gestating Dam Exposure (E8-E14) F1_Animal F1 Offspring F0_Exposure->F1_Animal F1_Germline F1 Germline (Direct Exposure) F2_Animal F2 Offspring F1_Animal->F2_Animal Breeding F3_Animal F3 Offspring F2_Animal->F3_Animal Breeding Phenotype Adult-Onset Disease Phenotyping F3_Animal->Phenotype Epigenome Sperm Epigenome Analysis (MeDIP-Seq) F3_Animal->Epigenome

Caption: Experimental workflow for studying epigenetic transgenerational inheritance.

Mechanism of Germline Epigenetic Reprogramming

This diagram outlines the proposed mechanism by which EDC exposure leads to a heritable epigenetic change.

G Proposed Mechanism of EDC-Induced Epigenetic Inheritance Exposure EDC Exposure (During Gonadal Development) Reprogramming Disruption of Germline Epigenetic Reprogramming Exposure->Reprogramming Epimutation Permanent Epimutation (e.g., DMR in Sperm) Reprogramming->Epimutation Transmission Germline Transmission to Subsequent Generations Epimutation->Transmission Gene_Dysregulation Altered Gene Expression in Offspring Tissues Transmission->Gene_Dysregulation Disease Adult Onset Disease Susceptibility Gene_Dysregulation->Disease

Caption: Logical flow from EDC exposure to transgenerational disease.

Conclusion and Future Directions

The evidence strongly indicates that this compound and other EDCs like BPA, DDT, and TCDD can induce epigenetic transgenerational inheritance of adult-onset disease. While the specific disease phenotypes can vary, the underlying mechanism consistently involves the induction of stable epimutations, particularly DNA methylation changes, in the male germline. Each EDC appears to generate a unique "signature" of epimutations, which could serve as biomarkers for ancestral exposures and disease susceptibility.[14]

For researchers and drug development professionals, these findings have profound implications. They highlight the need to consider developmental and transgenerational effects in toxicological screening and risk assessment. The discovery of specific sperm epimutations as biomarkers opens the door for novel diagnostic strategies to identify individuals at risk for disease due to their ancestors' environmental exposures. Future research should continue to elucidate the complex interplay between different epigenetic marks (DNA methylation, histone modifications, and non-coding RNAs) and explore potential interventions to mitigate or reverse these inherited epigenetic changes.

References

A Comparative Analysis of Vinclozolin and Flutamide on Testis Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Vinclozolin, a dicarboximide fungicide, and Flutamide (B1673489), a nonsteroidal antiandrogen medication, on the development and function of the testes. Both compounds are recognized for their anti-androgenic properties, primarily acting as antagonists to the androgen receptor (AR). However, the nuances of their mechanisms and the extent of their impact on testicular morphology and function, particularly across generations, exhibit notable differences. This document synthesizes experimental data to offer a clear comparison, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

Both this compound and Flutamide exert their anti-androgenic effects by competitively binding to the androgen receptor, thereby inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2]

This compound , a fungicide, is metabolized in vivo into more potent anti-androgenic compounds, primarily M1 and M2.[3] These metabolites are the active agents that compete with androgens for AR binding, leading to the inhibition of androgen-dependent gene transcription.[3] This disruption of normal androgen signaling during critical periods of development can lead to a range of abnormalities in the male reproductive system.[3]

Flutamide is a pure nonsteroidal antiandrogen that directly and competitively binds to the androgen receptor.[2][4] Its mechanism is a direct blockade of androgen action at the receptor level.[5] This property has led to its clinical use in the treatment of prostate cancer.[6]

Comparative Effects on Testis Development and Function

Experimental studies, primarily in rat models, have demonstrated significant and often overlapping effects of both this compound and Flutamide on testis development. However, a key distinction lies in the transgenerational impact of this compound, an effect not observed with Flutamide.[7][8]

In utero and early postnatal exposure to both compounds can result in a spectrum of developmental abnormalities in the male reproductive tract, including:

  • Reduced Anogenital Distance (AGD): A sensitive indicator of prenatal androgen action.[9]

  • Nipple Retention: The failure of nipple buds to regress in males, a process normally driven by androgens.[9]

  • Hypospadias: A condition where the opening of the urethra is on the underside of the penis.[3]

  • Cryptorchidism: The failure of one or both testes to descend into the scrotum.[10]

  • Prostate and Seminal Vesicle Agenesis or Atrophy: Underdevelopment or shrinking of these androgen-dependent glands.[3][11]

In adult animals exposed during development, both compounds have been shown to increase spermatogenic cell apoptosis and decrease epididymal sperm number and motility.[7][8]

A pivotal comparative study revealed that while the adverse effects on the F1 generation were similar for both this compound (100 mg/kg/day) and Flutamide (5 or 20 mg/kg/day) when administered to gestating rats, only this compound induced a transgenerational phenotype of increased spermatogenic cell apoptosis and decreased sperm count in the F2 and F3 generations.[7][8] This suggests that this compound may induce epigenetic modifications in the germline that are heritable.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the effects of this compound and Flutamide on key parameters of testis development and function.

ParameterThis compound ExposureFlutamide ExposureReference
Testicular Cord Formation (in vitro) Significantly fewer cords (P < 0.05) with 50-500µM this compound.Not explicitly compared in the same study.[12][13]
Spermatogenic Cell Apoptosis (F1 Generation) Significantly increased.Significantly increased.[7][8]
Epididymal Sperm Number (F1 Generation) Decreased.Decreased.[7][8]
Transgenerational Effects (F2 & F3 Generations) Increased spermatogenic cell apoptosis and decreased sperm number.No significant effects observed.[7][8]
Testis Weight Not significantly affected at P20 with 100 mg/kg/day in utero exposure.Significantly lower in adult rats with 100 mg/kg prenatal exposure.[10][12]
Seminiferous Tubule Diameter Not explicitly quantified in the provided search results.Significantly lower in adult rats with 100 mg/kg prenatal exposure.[10]
Testicular Testosterone Levels No drastic increase detected 8 days post-administration of 100 mg/kg/day for six days.Drastic increase (4.2-fold over control) detected 8 days post-administration of 25 mg/kg/day for six days.[14][15]
Sperm Motility (Adult) Significantly lower in adult males exposed to 100 mg/kg/day in utero.Not explicitly quantified in the provided search results.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Utero Exposure and Testis Development Analysis in Rats

This protocol is based on studies investigating the developmental effects of in utero exposure to this compound or Flutamide.

  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Compound Administration:

    • This compound: Administer 100 mg/kg/day of this compound dissolved in a suitable vehicle (e.g., corn oil) via oral gavage to pregnant dams from gestational day (GD) 8 to 14.[7][8]

    • Flutamide: Administer 5 or 20 mg/kg/day of Flutamide dissolved in a suitable vehicle via oral gavage to pregnant dams from GD 8 to 14.[7][8]

    • A control group receiving only the vehicle should be included.

  • Offspring Examination:

    • At birth (Postnatal Day 0), examine male pups for anogenital distance and the presence of areolas/nipples.[9]

    • Monitor for the age of preputial separation as an indicator of puberty.[16]

    • At adulthood (e.g., Postnatal Day 60 or 90), euthanize the male offspring.

  • Tissue Collection and Analysis:

    • Dissect and weigh the testes, epididymides, ventral prostate, and seminal vesicles.[16]

    • Collect epididymal sperm and analyze for count and motility using a hemocytometer and computer-assisted sperm analysis (CASA) system.[12]

    • Fix one testis in Bouin's solution for histological analysis. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on testicular sections to quantify apoptotic germ cells.[7][8]

    • Collect blood for serum hormone analysis (e.g., testosterone, luteinizing hormone) using enzyme-linked immunosorbent assays (ELISAs).[16]

Androgen Receptor Binding Assay (In Vitro)

This protocol assesses the ability of a compound to compete with a natural androgen for binding to the androgen receptor.

  • Receptor Source: Prepare cytosol from the ventral prostate of adult male rats, which is rich in androgen receptors.

  • Radioligand: Use a radiolabeled androgen, such as [³H]R1881 (a synthetic androgen).

  • Competitive Binding:

    • Incubate the prostate cytosol with a constant concentration of [³H]R1881.

    • Add increasing concentrations of the test compound (this compound metabolites M1/M2 or Flutamide) or a known unlabeled competitor (e.g., dihydrotestosterone) to different reaction tubes.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound [³H]R1881 from the free radioligand using a method like dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound.[3]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the study of this compound and Flutamide on testis development.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Antiandrogens Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_complex Binding AR_DHT AR-DHT Complex AR_complex->AR_DHT Conformational Change & HSP Dissociation AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators This compound This compound (Metabolites M1/M2) This compound->AR_complex Competitive Antagonism Flutamide Flutamide Flutamide->AR_complex Competitive Antagonism

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound and Flutamide.

Experimental_Workflow cluster_exposure In Vivo Exposure cluster_f1_analysis F1 Generation Analysis cluster_transgenerational Transgenerational Analysis Animal_Model Pregnant Rats (F0) Treatment Daily Gavage during Gestation (this compound, Flutamide, or Vehicle) Animal_Model->Treatment Offspring Male Offspring (F1) Treatment->Offspring Developmental_Endpoints Anogenital Distance, Nipple Retention Offspring->Developmental_Endpoints Adult_Analysis Adult Necropsy: Organ Weights, Sperm Analysis, Histopathology, Hormone Levels Offspring->Adult_Analysis Breeding_F1 Breed F1 Males with Untreated Females Offspring->Breeding_F1 F2_Generation Analyze F2 Generation (Adult Necropsy) Breeding_F1->F2_Generation Breeding_F2 Breed F2 Males with Untreated Females F2_Generation->Breeding_F2 F3_Generation Analyze F3 Generation (Adult Necropsy) Breeding_F2->F3_Generation

References

Validating Computational Models for Predicting Vinclozolin Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational models and experimental data for validating the predictive power of in silico methods in assessing the toxicity of Vinclozolin, a widely used dicarboximide fungicide. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer an objective resource for researchers in toxicology and drug development.

Introduction to this compound and its Toxicological Profile

This compound is an endocrine-disrupting chemical known for its anti-androgenic properties.[1][2] Its toxicity is primarily mediated through its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), which act as competitive antagonists to the androgen receptor (AR).[3][4][5] This antagonism disrupts normal androgen signaling, leading to a range of adverse effects on the male reproductive system, particularly during development.[4] In vivo studies in rats have demonstrated that exposure to this compound can lead to reduced anogenital distance, nipple retention in males, decreased weights of androgen-dependent tissues, and malformations of the reproductive tract.[6]

Computational Models for Toxicity Prediction

In recent years, computational toxicology has emerged as a valuable tool for screening and predicting the potential toxicity of chemicals, reducing the reliance on animal testing.[4] For endocrine disruptors like this compound, several in silico approaches are employed:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity.[7][8] By analyzing the physicochemical properties and structural features of molecules, QSAR models can predict their potential to bind to receptors like the AR.

  • Molecular Docking: This method simulates the binding of a ligand (e.g., this compound metabolite) to the three-dimensional structure of a protein (e.g., the androgen receptor), predicting the binding affinity and mode of interaction.

  • Machine Learning Models: Algorithms such as Random Forest and Support Vector Machines are trained on large datasets of chemicals with known toxicological properties to develop predictive models for various toxicity endpoints.[7][9]

Comparison of Predicted and Experimental Data

A critical aspect of computational toxicology is the validation of its predictive models against robust experimental data. The following tables summarize the comparison between in silico predictions and experimental findings for this compound.

In Vitro Androgen Receptor Binding Affinity

The primary mechanism of this compound's toxicity is the competitive binding of its metabolites to the androgen receptor. The following table compares the experimentally determined binding affinities (Ki) with the performance of a computational model designed to predict androgen receptor antagonism.

CompoundExperimental Ki (µM)Computational Model Performance (Balanced Accuracy for AR Antagonism)
This compound> 700[3]97.5% (for a model trained on a set of AR antagonists including this compound)
Metabolite M192[3]Not explicitly tested in the model
Metabolite M29.7[3]Not explicitly tested in the model

Note: While a direct computationally predicted Ki value for this compound was not found in the literature, the high balanced accuracy of the computational model indicates its strong ability to correctly classify compounds with anti-androgenic activity.

In Vivo Developmental and Reproductive Toxicity in Rats

The anti-androgenic effects of this compound observed in vitro translate to measurable adverse outcomes in vivo. The following table summarizes key findings from a two-generation reproductive toxicity study in rats, providing a benchmark for the predictive capacity of computational models for systemic toxicity.

EndpointDose (ppm in diet)Observed Effect in Male Offspring
Anogenital Distance (AGD) 200Shortened AGD in F2 males
1000Shortened AGD in F1 and F2 males
Nipple Retention 40Nipple/areola remnants in F2 males
200Nipple/areola remnants in F1 and F2 males
1000Nipple/areola remnants in F1 and F2 males
Reproductive Organ Weights 200Decreased prostate and epididymis weights in F1 males
1000Decreased prostate, epididymis, and seminal vesicle weights in F1 males
Fertility 1000Marked decrease in fertility index in F1 males

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for assessing this compound's toxicity.

Competitive Androgen Receptor Binding Assay

This in vitro assay determines the ability of a test compound to compete with a known androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity (Ki or IC50) of this compound and its metabolites to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors) or recombinant human androgen receptor.

  • Radiolabeled androgen (e.g., [3H]-R1881) as the ligand.

  • Test compounds (this compound, M1, M2) at various concentrations.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: Isolate cytosol from the ventral prostate of rats or use a commercially available recombinant androgen receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound. Include control wells with only the radiolabeled androgen (for maximum binding) and with an excess of a non-labeled potent androgen (for non-specific binding).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound from the free radiolabeled androgen. This can be achieved through methods like hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen). The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Generation Reproductive Toxicity Study (Following OECD Test Guideline 416)

This in vivo study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.[10][11][12][13]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) for parental and offspring toxicity and to characterize the reproductive and developmental effects of this compound.[11]

Animals: Sprague-Dawley rats are commonly used.

Procedure:

  • Parental (F0) Generation:

    • Young adult male and female rats are randomly assigned to control and treatment groups.

    • The test substance (this compound) is administered daily in the diet at different dose levels (e.g., 0, 40, 200, 1000 ppm).

    • Dosing begins before mating and continues throughout mating, gestation, and lactation.

  • First Filial (F1) Generation:

    • The F0 animals are mated to produce the F1 generation.

    • Offspring are examined for clinical signs, body weight, and developmental landmarks (e.g., anogenital distance, nipple retention).

    • Selected F1 offspring are chosen to become the parents of the F2 generation and are continued on the same treatment as their parents.

  • Second Filial (F2) Generation:

    • The F1 parents are mated to produce the F2 generation.

    • The F2 offspring are observed for the same endpoints as the F1 generation.

  • Terminal Examinations:

    • At the end of the study, all animals are euthanized.

    • A full necropsy is performed, and organ weights (especially reproductive organs) are recorded.

    • Histopathological examination of reproductive and endocrine tissues is conducted.

Endpoints Measured:

  • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and parturition observations.

  • Offspring: Viability, sex ratio, clinical signs, body weight, developmental landmarks (anogenital distance, nipple development, age at sexual maturation), and organ weights.

Visualizing Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams were generated using Graphviz.

G cluster_in_silico Computational Modeling cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_validation Model Validation qsar QSAR Model Development compare Compare Predicted vs. Experimental Data qsar->compare Predicted Binding Affinity / Toxicity docking Molecular Docking Simulation docking->compare ml Machine Learning Model Training ml->compare ar_binding Androgen Receptor Binding Assay ar_binding->compare Experimental Binding Affinity (Ki, IC50) dev_tox Developmental Toxicity Study (e.g., OECD 416) dev_tox->compare Experimental Toxicity Data (NOAEL, LOAEL) refine Refine Computational Models compare->refine refine->qsar refine->docking refine->ml

Figure 1. Experimental workflow for validating computational models.

Testosterone Testosterone / DHT AR Androgen Receptor (AR) (inactive) Testosterone->AR Binds to AR_active Active AR Complex AR->AR_active Conformational Change AR_blocked Blocked AR Complex AR->AR_blocked This compound This compound Metabolites (M1, M2) This compound->AR Competitively Binds to ARE Androgen Response Element (ARE) in DNA AR_active->ARE Binds to AR_blocked->ARE Prevents Binding Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Activates ARE->Gene_Expression Biological_Response Normal Male Development Gene_Expression->Biological_Response Leads to Adverse_Outcome Adverse Reproductive Outcomes Gene_Expression->Adverse_Outcome

Figure 2. this compound's anti-androgenic signaling pathway.

Conclusion

The validation of computational models for predicting the toxicity of endocrine disruptors like this compound is a continuous process that relies on the integration of in silico predictions with high-quality experimental data. While computational models show great promise in identifying potential hazards and prioritizing chemicals for further testing, experimental validation through in vitro and in vivo assays remains essential. The data presented in this guide demonstrates a good correlation between the predicted anti-androgenic activity of this compound and the observed experimental outcomes. As computational methods become more sophisticated and are trained on larger, more diverse datasets, their predictive power is expected to increase, further enhancing their role in chemical risk assessment and drug development.

References

Unraveling Cellular Responses: A Comparative Transcriptomic Guide to Vinclozolin and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of fungicide action is paramount for developing safer, more effective compounds and assessing potential off-target effects. This guide provides a comparative analysis of the transcriptomic impact of the anti-androgenic fungicide Vinclozolin against other classes of fungicides, supported by experimental data and detailed methodologies.

This compound, an endocrine disruptor, primarily impacts reproductive tissues by acting as an androgen receptor antagonist.[1] Its transcriptomic signature reflects this mechanism, with profound alterations in genes related to hormone signaling and reproductive development. In contrast, other fungicides, such as Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs), exert their effects through different mechanisms, primarily targeting mitochondrial respiration and sterol biosynthesis, respectively. These differences are clearly reflected in their distinct transcriptomic profiles in target and non-target organisms.

Comparative Analysis of Gene Expression Changes

The transcriptomic responses to fungicide exposure are diverse and depend on the compound's mode of action, the organism, and the tissue being analyzed. While direct comparative studies are limited, a synthesis of available data reveals key distinctions.

This compound's Impact on Mammalian Reproductive Tissues:

Studies on rats exposed to this compound have demonstrated significant alterations in the transcriptome of the testis and prostate.[1][2] Notably, embryonic exposure to this compound leads to transgenerational epigenetic changes, affecting the transcriptome of subsequent generations.[2][3][4] The primary mechanism involves the inhibition of the androgen receptor (AR), leading to changes in the expression of genes crucial for male reproductive development.[1] Key affected gene categories include those involved in transcription, signaling, and cytoskeletal and extracellular matrix organization.[1] Furthermore, pathways such as calcium and WNT signaling have been shown to be influenced in the prostate of F3 generation animals following ancestral this compound exposure.[2]

Transcriptomic Effects of Other Fungicides:

In contrast to this compound, fungicides like fluazinam (B131798), pyraclostrobin (B128455) (a QoI), and prochloraz (B1679089) (a DMI) induce transcriptomic changes related to metabolic detoxification, stress responses, and their specific molecular targets.

  • Fluazinam: In the non-target pest, the Colorado potato beetle, repeated exposure to fluazinam altered the expression of genes involved in metabolic detoxification, insecticide resistance, and stress tolerance, including cytochrome P450s and heat shock proteins.[5][6]

  • QoI Fungicides (e.g., Pyraclostrobin): These fungicides inhibit mitochondrial respiration. A study on Magnaporthe oryzae treated with pyraclostrobin identified 564 differentially expressed genes, with a significant upregulation of the alternative oxidase pathway to compensate for the blocked mitochondrial electron transport chain.[7]

  • DMI Fungicides (e.g., Prochloraz): DMIs block ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. In Penicillium digitatum, prochloraz treatment led to the differential expression of 224 genes in a susceptible strain, with a much larger response (1100 DEGs) in a resistant strain, indicating complex resistance mechanisms involving the upregulation of the ergosterol biosynthesis pathway and drug efflux pumps.[7][8]

The following table summarizes the key transcriptomic changes induced by this compound and other representative fungicides.

Fungicide ClassRepresentative Fungicide(s)Model Organism/TissuePrimary Mechanism of ActionKey Upregulated Gene Categories/PathwaysKey Downregulated Gene Categories/PathwaysReference(s)
Anti-androgenic This compoundRat Testis, Rat ProstateAndrogen Receptor AntagonistTranscription Factors, Signaling Molecules (e.g., WNT, Calcium), Cytoskeletal & ECM componentsGenes involved in normal reproductive development (context-dependent)[1][2]
Various FluazinamColorado Potato Beetle (larvae)Not specified in transcriptomic contextMetabolic Detoxification (Cytochrome P450), Insecticide Resistance, Stress Tolerance (Hsp70)Metabolic Detoxification (Ugt1, Gs)[5][6]
Quinone outside Inhibitor (QoI) PyraclostrobinMagnaporthe oryzaeInhibition of Mitochondrial RespirationAlternative Oxidase PathwayGenes related to mitochondrial respiration[7]
Demethylation Inhibitor (DMI) ProchlorazPenicillium digitatumInhibition of Ergosterol BiosynthesisErgosterol Biosynthesis Pathway, Drug Efflux PumpsNot specified[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are summaries of experimental protocols from the cited literature.

This compound Exposure and Transcriptome Analysis in Rat Testis
  • Animal Model and Exposure: Timed pregnant Sprague-Dawley rats were administered this compound (100 mg/kg/day) or a vehicle control (sesame oil) via intraperitoneal injection from embryonic day 8 (E8) to E14.[9]

  • Tissue Collection: F1 generation embryonic testes were collected at E13, E14, and E16.[1]

  • RNA Extraction and Microarray Analysis: Total RNA was isolated from the testes, and its quality was assessed. The RNA was then processed for microarray analysis using Affymetrix Rat Gene 1.0 ST arrays to identify differentially expressed genes between this compound-treated and control groups.[1]

  • Data Analysis: Microarray data was normalized, and statistical analysis was performed to identify genes with significant changes in expression. Functional annotation and pathway analysis were conducted to determine the biological processes affected.[1]

Fungicide Exposure and Transcriptome Analysis in Fungi
  • Fungal Culture and Treatment: Magnaporthe oryzae or Penicillium digitatum were grown in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase. The cultures were then treated with the respective fungicide (e.g., pyraclostrobin, prochloraz) at a specific concentration or with a solvent control.[7]

  • RNA Extraction and Sequencing: Fungal mycelia were harvested after a defined exposure time (e.g., 6 hours). Total RNA was extracted, and its integrity was verified. RNA-sequencing (RNA-seq) libraries were prepared and sequenced using an Illumina platform.[8]

  • Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adaptors. The clean reads were then mapped to the reference genome of the fungus. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in response to the fungicide treatment.[8]

Visualizing Molecular Mechanisms and Workflows

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.

experimental_workflow cluster_exposure Exposure Phase cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis model_organism Model Organism (e.g., Rat, Fungus) treatment Fungicide Treatment (this compound or Other) model_organism->treatment control Vehicle Control model_organism->control tissue_collection Tissue/Cell Collection treatment->tissue_collection control->tissue_collection rna_extraction RNA Extraction & QC tissue_collection->rna_extraction library_prep Library Preparation (Microarray or RNA-seq) rna_extraction->library_prep sequencing Sequencing / Hybridization library_prep->sequencing data_processing Data Pre-processing & QC sequencing->data_processing deg_analysis Differential Gene Expression Analysis data_processing->deg_analysis pathway_analysis Functional Annotation & Pathway Analysis deg_analysis->pathway_analysis

Generalized experimental workflow for comparative transcriptomics.

androgen_receptor_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Inhibition HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression Target Gene Expression (e.g., for Male Development) ARE->Gene_Expression Regulation

This compound's disruption of androgen receptor signaling.

fungicide_stress_response cluster_cellular_targets Cellular Targets cluster_transcriptomic_response Transcriptomic Response Fungicide Fungicide Exposure (e.g., QoI, DMI) Mitochondria Mitochondrial Respiration (Target for QoIs) Fungicide->Mitochondria Inhibition Ergosterol Ergosterol Biosynthesis (Target for DMIs) Fungicide->Ergosterol Inhibition Detox Upregulation of Detoxification Genes (e.g., P450s) Fungicide->Detox Induces Stress Efflux Upregulation of Drug Efflux Pumps Fungicide->Efflux Induces Stress AOX Upregulation of Alternative Oxidase (AOX) Mitochondria->AOX Induces Erg_pathway Upregulation of Ergosterol Pathway Genes Ergosterol->Erg_pathway Induces

References

Unraveling Vinclozolin's Legacy: A Comparative Guide to Transgenerational Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence surrounding the transgenerational inheritance of pathologies induced by the fungicide Vinclozolin. This guide critically examines the foundational research and subsequent replication efforts, providing researchers, scientists, and drug development professionals with a balanced overview of the key findings, conflicting data, and detailed experimental protocols.

The fungicide this compound has been the subject of extensive research and debate since initial studies reported its capacity to induce transgenerational epigenetic inheritance of disease in rodents. Seminal work by Dr. Michael Skinner and his research group suggested that transient exposure of pregnant rats to this compound during a critical window of embryonic development could lead to a range of pathologies in subsequent, unexposed generations. These effects, proposed to be mediated through epigenetic alterations in the germline, include reproductive abnormalities, kidney and prostate disease, and an increased incidence of tumors.

This guide provides a comparative analysis of the key findings from the original research and subsequent studies, including a notable industrial study that did not replicate the initial findings on sperm parameters. By presenting the quantitative data, experimental methodologies, and proposed mechanisms side-by-side, this guide aims to offer an objective resource for understanding the complex and controversial topic of this compound's transgenerational effects.

Comparative Analysis of Key Transgenerational Findings

The following tables summarize the quantitative data from key studies on the transgenerational effects of this compound exposure.

Table 1: Comparison of Experimental Designs

ParameterOriginal Studies (Skinner et al.)Conflicting Study (Schneider et al., 2013 - BASF)
Animal Model Sprague-Dawley rats, Fisher rats, CD-1 miceWistar rats
This compound Dose 100 mg/kg/day4 mg/kg/day and 100 mg/kg/day
Route of Administration Intraperitoneal (IP) injectionIntraperitoneal (IP) injection
Exposure Window Gestational days 8 to 14Gestational days 6 to 15
Generations Studied F1 - F4F1 - F4

Table 2: Comparison of Reported Transgenerational Pathologies (F3 Generation)

PathologyOriginal Studies (Skinner et al.) - Sprague-Dawley RatsConflicting Study (Schneider et al., 2013 - BASF) - Wistar Rats
Testis Abnormalities Increased incidence of spermatogenic cell apoptosis, decreased sperm count and motility.[1][2]No significant effects on sperm count, morphology, or motility.[3]
Prostate Disease Increased incidence of prostatitis and hyperplasia.[1][4]Not reported.
Kidney Disease Increased incidence of glomerular abnormalities.[1][5]Not reported.
Tumor Incidence Increased incidence of various tumors in both males and females.[1][5]Not reported.
Female Reproductive Issues Increased incidence of pregnancy abnormalities and polycystic ovarian disease.[6][7]Not reported.

Table 3: Reported Incidence of Transgenerational Disease in Male Rats (Skinner et al.)

Disease StateF1 Generation Incidence (%)F2 Generation Incidence (%)F3 Generation Incidence (%)F4 Generation Incidence (%)Control Incidence (%)
Tumors ~15~12~14~12<5
Prostate Disease ~45~50~55~50~10
Kidney Disease ~30~35~40~35~8
Testis Abnormalities >90>90>90>90<10
Multiple Diseases ~30~35~35~30<5

Data compiled from Anway et al., 2006.[1]

Experimental Protocols

Original Foundational Studies (Skinner et al.)

Animal Model and Exposure:

  • Species: Outbred Sprague-Dawley rats were primarily used.[8]

  • Exposure: Pregnant female rats (F0 generation) were subjected to daily intraperitoneal (IP) injections of this compound (100 mg/kg body weight/day) from embryonic day 8 to 14 (E8-E14).[8] Control animals received injections of the vehicle (dimethyl sulfoxide, DMSO).[9]

  • Breeding: F1 generation animals were bred with non-littermates to generate the F2 generation. This process was repeated to obtain F3 and F4 generations, with no sibling or cousin inbreeding.[9]

Phenotypic Analysis:

  • Histopathology: Tissues such as testes, prostate, and kidneys were collected from aging animals (typically 6-12 months), fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for pathological examination.[10]

  • Sperm Analysis: Cauda epididymal sperm were collected to assess concentration and motility.[11] Spermatogenic cell apoptosis was quantified using TUNEL assays on testis cross-sections.[11]

  • Tumor Analysis: Animals were monitored for the development of tumors, which were histologically classified.[1]

Epigenetic Analysis:

  • DNA Methylation: Sperm DNA from F3 generation males was analyzed for differential DNA methylation regions (DMRs) using techniques such as methylated DNA immunoprecipitation followed by microarray analysis (MeDIP-Chip) and bisulfite sequencing.[12][13]

Conflicting Study (Schneider et al., 2013 - BASF)
  • Animal Model: Wistar rats were used in this study.[3]

  • Exposure: Pregnant dams received daily IP injections of this compound at doses of 4 mg/kg/day or 100 mg/kg/day from gestation day 6 to 15.[3]

  • Breeding: F1 males from the treatment groups were bred with untreated females to generate the F2 generation, and this was continued to the F4 generation.[3]

  • Phenotypic Analysis: The primary endpoints reported were sperm count, morphology, and motility in F1-F4 male offspring.[3] While anti-androgenic effects like hypospadias and delayed sexual maturation were noted in the F1 generation at the high dose, transgenerational effects on sperm parameters were not observed.[3]

Visualizing the Mechanisms and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams were generated using the DOT language.

Vinclozolin_Signaling_Pathway This compound This compound Exposure (F0 Gestation) AntiAndrogenic Anti-Androgenic Activity This compound->AntiAndrogenic Germline Developing Male Germline (F1) AntiAndrogenic->Germline Epigenetic Altered Epigenetic Programming (DNA Methylation, ncRNAs) Germline->Epigenetic Sperm Stable Epimutations in Sperm Epigenetic->Sperm F2_Zygote F2 Zygote Sperm->F2_Zygote Fertilization F1_Soma F1 Somatic Cells F3_Soma F3 Somatic Cells F2_Zygote->F3_Soma Development Disease Transgenerational Adult-Onset Disease F3_Soma->Disease

Caption: Proposed signaling pathway for this compound-induced transgenerational effects.

Experimental_Workflow F0 F0 Pregnant Dam (this compound or Vehicle) F1 F1 Generation F0->F1 Breeding F2 F2 Generation F1->F2 Breeding (non-littermates) Analysis Phenotypic and Epigenetic Analysis F1->Analysis F3 F3 Generation F2->F3 Breeding (non-littermates) F2->Analysis F4 F4 Generation F3->F4 Breeding (non-littermates) F3->Analysis F4->Analysis

Caption: General experimental workflow for this compound transgenerational studies.

Logical_Relationship Original Original Findings (Skinner et al.) - Transgenerational pathologies - Epigenetic mechanism Replication Replication Attempts Original->Replication Support Supporting Studies (e.g., mouse models) - Similar transgenerational effects Replication->Support Conflict Conflicting Studies (e.g., Schneider et al., 2013) - No transgenerational effect on sperm Replication->Conflict

Caption: Logical relationship of this compound transgenerational effect studies.

Discussion and Future Directions

The pioneering work on this compound's transgenerational effects has opened up a new field of inquiry into how environmental exposures can have lasting impacts on health across generations through epigenetic mechanisms. The studies from the Skinner group have consistently reported a range of pathologies in the unexposed descendants of this compound-treated animals, supported by evidence of altered DNA methylation and non-coding RNA profiles in the germline.[12][14]

However, the inability to replicate the effects on sperm parameters in an industrial study by Schneider and colleagues highlights the complexities and potential variables that can influence the outcomes of such experiments.[3] Differences in rat strains, specific exposure windows, and potentially subtle variations in experimental protocols could contribute to these discrepant findings. The lack of a full peer-reviewed publication with detailed methods and data from the conflicting study makes a direct comparison challenging.

For researchers and professionals in drug development, these findings underscore the importance of considering epigenetic and transgenerational effects in toxicological assessments. The this compound model, while controversial, provides a valuable paradigm for investigating the mechanisms of environmental programming of disease.

Future research should focus on independent replication of the full spectrum of reported pathologies using standardized protocols across different laboratories and animal models. Further investigation into the specific molecular mechanisms underlying the germline transmission of epigenetic information is also crucial for a complete understanding of this phenomenon. A deeper exploration of the dose-response relationship and the effects of different exposure timings will be critical for assessing the relevance of these findings to human health and environmental risk assessment.

References

A comparative analysis of Vinclozolin's impact on different generations (F1-F4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multi- and transgenerational impacts of the fungicide Vinclozolin. Exposure of a gestating F0 generation female rat to this compound during a critical period of embryonic development has been shown to induce a range of pathologies not only in the directly exposed F1 offspring but also in subsequent generations (F2, F3, and F4) that were never directly exposed. This phenomenon, termed epigenetic transgenerational inheritance, is believed to be mediated through the male germline (sperm) and involves the alteration of the epigenome, particularly DNA methylation patterns.[1]

The following sections present a compilation of experimental data comparing the incidence of various diseases and reproductive health parameters across the F1 to F4 generations. Detailed experimental protocols are provided to facilitate the understanding and replication of these key studies. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the proposed mechanisms and study designs.

Data Presentation: Comparative Impact of this compound Across Generations

The data presented in the following tables are compiled from studies on Sprague-Dawley and Fisher rats, where the initial F0 pregnant dam was exposed to this compound (typically 100 mg/kg/day) during embryonic days 8-14 of gestation.

Table 1: Generational Impact on Male Disease Prevalence

This table summarizes the percentage of male rats in each generation (F1-F4) exhibiting specific adult-onset diseases.

Disease StateF1 Generation (%)F2 Generation (%)F3 Generation (%)F4 Generation (%)Control (%)
Tumors ~12%~15%~33%~12%0%
Prostate Disease ~50%~55%~60%~50%<10%
Kidney Disease ~40%~35%~45%~30%<5%
Testis Abnormalities ~30%~25%~35%~20%0%
Immune Abnormalities ~20%~25%~30%Not Reported<5%

Data compiled from Anway et al., 2006, Endocrinology.[1] The control group represents animals from corresponding generations whose F0 ancestor was treated with a vehicle control.

Table 2: Generational Impact on Male Reproductive Parameters

This table outlines the effects on key male fertility indicators across generations in affected animals.

ParameterF1 GenerationF2 GenerationF3 GenerationF4 Generation
Sperm Motility (% Decrease) 27%25%34%43%
Sperm Concentration (% Decrease) 13%29%28%22%
Spermatogenic Cell Apoptosis >2-fold increase>2-fold increase>2-fold increase>2-fold increase

Data compiled from Anway et al., 2005, Science and Chang et al., 2006, Biology of Reproduction.[2] Decreases are relative to control animals of the same generation.

Table 3: Generational Impact on Female Disease Prevalence

This table shows the incidence of specific pathologies observed in female offspring across generations.

Disease StateF1-F3 Generations (%)Control (%)
Tumor Development (primarily mammary) 6.5%2%
Pregnancy Abnormalities (e.g., hemorrhage) 8.6%0%
Kidney Abnormalities (glomerular) 67% (F2 & F3)18%

Data compiled from Nilsson et al., 2008, Reproduction. Note that some studies group F1-F3 female data.

Experimental Protocols

The following methodologies are based on seminal studies investigating the transgenerational effects of this compound.

Animal Model and Husbandry
  • Species: Outbred Sprague-Dawley or Fisher rats are commonly used.

  • Housing: Animals are typically housed in controlled environments with standard light-dark cycles and ad libitum access to food and water.

  • Breeding: Timed-pregnant females are used for the initial F0 generation exposure. For subsequent generations, males and females from different litters within the same lineage (this compound or control) are bred to avoid inbreeding.[3]

This compound Administration (F0 Generation)
  • Compound: this compound (CAS Number 50471-44-8).

  • Dosage: 100 mg/kg body weight/day is a frequently used dose that induces a robust transgenerational phenotype.[2][4]

  • Vehicle: this compound is typically dissolved in a vehicle such as a mixture of sesame oil and dimethyl sulfoxide (B87167) (DMSO).[3][4]

  • Route of Administration: Intraperitoneal (IP) injection.[3]

  • Exposure Window: Daily injections are administered to the pregnant F0 dam from embryonic day 8 to 14 (E8-E14) of gestation. This period is critical for gonadal sex determination in the F1 fetus.[2]

Generation of F1-F4 Lineages
  • The offspring of the exposed F0 dam constitute the F1 generation.

  • F1 generation males and females from the this compound lineage are bred (avoiding sibling mating) to produce the F2 generation.

  • This breeding scheme is repeated to generate the F3 and F4 generations.[3] A parallel control lineage is maintained using offspring from vehicle-treated F0 dams.

Pathological and Reproductive Analysis
  • Histopathology: At various ages (often between 6-14 months), animals are euthanized, and major organs (prostate, kidneys, testes, ovaries, etc.) are collected. Tissues are fixed (e.g., in Bouin's solution), processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a pathologist to identify lesions, tumors, and other abnormalities.[1][5]

  • Sperm Analysis: For male reproductive assessment, epididymal sperm is collected. Sperm concentration (spermatid count) is determined using a hemocytometer. Sperm motility, particularly forward motility, is assessed via computer-assisted sperm analysis (CASA) or manual microscopic evaluation.[2]

  • Apoptosis Assay: To quantify germ cell death in the testes, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are performed on testis cross-sections.[6]

Epigenetic Analysis
  • Sample Collection: Sperm is collected from the epididymis of males from different generations.

  • DNA Isolation: DNA is isolated from the sperm samples.

  • DNA Methylation Analysis: Techniques like methylated DNA immunoprecipitation (MeDIP) followed by microarray analysis (MeDIP-Chip) or next-generation sequencing (MeDIP-Seq) are used to identify genome-wide changes in DNA methylation patterns.[3][7] These methods identify differentially methylated regions (DMRs) between the this compound and control lineages.

Mandatory Visualization

Signaling Pathway and Mechanism of Inheritance

Vinclozolin_Transgenerational_Epigenetic_Inheritance cluster_F0 F0 Generation cluster_Germline F1 Germline Reprogramming cluster_Transmission Transgenerational Transmission cluster_Phenotype Adult Onset Disease (F1-F4) F0_Exposure This compound Exposure (Embryonic Days 8-14) F1_Fetus F1 Male Fetus (Gonadal Development) F0_Exposure->F1_Fetus acts as anti-androgen Germline F1 Primordial Germ Cells Epigenome Altered Sperm Epigenome (DNA Methylation Changes) Germline->Epigenome Epigenetic Reprogramming Sperm F1 Mature Sperm F2 F2 Generation Sperm->F2 Inheritance F3 F3 Generation F2->F3 via Male Germline F4 F4 Generation F3->F4 Inheritance Disease Altered Gene Expression -> Disease Susceptibility (e.g., Prostate, Kidney, Tumors) F4->Disease Leads to Vinclozolin_Experimental_Workflow F0 F0 Pregnant Rat Treatment This compound (100 mg/kg) or Vehicle Control (Embryonic Days 8-14) F0->Treatment F1_Gen F1 Generation Offspring Treatment->F1_Gen F1_Breed Breed F1 Males x F1 Females (Non-sibling) F1_Gen->F1_Breed Analysis Analysis at Adulthood - Histopathology - Sperm Parameters - Epigenetics (Sperm DNA) F1_Gen->Analysis F2_Gen F2 Generation Offspring F1_Breed->F2_Gen F2_Breed Breed F2 Males x F2 Females (Non-sibling) F2_Gen->F2_Breed F2_Gen->Analysis F3_Gen F3 Generation Offspring F2_Breed->F3_Gen F3_Breed Breed F3 Males x F3 Females (Non-sibling) F3_Gen->F3_Breed F3_Gen->Analysis F4_Gen F4 Generation Offspring F3_Breed->F4_Gen F4_Gen->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Vinclozolin, a dicarboximide fungicide. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound is considered a hazardous substance, and its waste must be managed accordingly.[1][2][3]

Immediate Safety and Spill Protocol

In the event of a spill, immediate action is crucial to prevent contamination and exposure. Isolate the area and ensure personnel are wearing appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.[1]

Spill Response Protocol:

  • Alert Personnel : Notify others in the area and emergency responders, informing them of the location and nature of the hazard.[1]

  • Control Access : Prevent personal contact with the spilled material.[1]

  • Containment : By any means available, prevent the spillage from entering drains, sewers, or water courses.[1][4] If contamination of waterways occurs, notify emergency services immediately.[1]

  • Cleanup Procedure : The cleanup method depends on the physical state of the spilled material.

    • For Dry Spills (Powder) :

      • Use dry cleanup procedures and avoid generating dust.[1]

      • Dampening the powder with water may be done to prevent dusting before sweeping.[1]

      • Collect residues using a vacuum cleaner fitted with a HEPA filter or by carefully sweeping.[1]

      • Place the collected material into sealed and clearly labeled plastic bags or other containers for disposal.[1]

    • For Wet Spills (Solutions/Suspensions) :

      • Use a suitable absorbent material to dike the spillage.[2]

      • Vacuum or shovel the material into labeled containers for disposal.[1]

  • Decontamination : After recovering the product, wash the spill area with large amounts of water.[1] Collect the wash water for approved disposal; do not allow it to enter drains.[2]

This compound Waste Disposal Plan

Disposal of this compound and associated waste must adhere to a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal if no other option is viable.[1] Legislation regarding waste disposal can differ by country, state, and territory; therefore, users must consult their local Waste Management Authority or the nearest EPA Regional Office for specific guidance.[1][5]

Step-by-Step Disposal Guidance:

  • Identify Waste Type : Categorize the waste as unused product, empty containers, or contaminated materials (e.g., PPE, spill cleanup debris).

  • Unused or Unwanted Product :

    • Do not dispose of with household garbage or allow it to reach sewage systems.[4]

    • If the material is uncontaminated, consult the manufacturer for potential recycling options.[1]

    • For disposal, this material should be treated as hazardous waste.[2][3] Options include:

      • Incineration : In a licensed apparatus after mixing with a suitable combustible material.[1]

      • Landfill : Burial in a licensed landfill specifically designated for hazardous waste.[1]

  • Empty Container Disposal :

    • Never reuse a pesticide container for any other purpose.[3]

    • Decontaminate the container by triple or pressure rinsing it promptly after emptying.[5]

    • The rinse water (rinsate) should be used according to the product label, ideally by adding it to the spray tank.[3] Do not pour rinsate into drains or on the ground.[3][6]

    • Once cleaned, offer the container for recycling or reconditioning, or puncture it and dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.[5]

  • Contaminated Materials Disposal :

    • All materials used for spill cleanup, as well as contaminated PPE, should be placed in sealed, labeled containers.[1]

    • Dispose of these materials as hazardous waste through an approved waste disposal facility, following the same procedures as for unused product.[2][4]

Waste Management Summary

The following table summarizes the disposal procedures for different types of this compound waste.

Waste TypeRecommended Disposal ProcedureKey Safety/Regulatory Notes
Unused/Surplus this compound Incineration in a licensed facility or burial in a licensed hazardous waste landfill.[1]Must not be disposed of with household garbage or enter sewage systems.[4] Consult local environmental agencies for approved sites.[3][5]
Empty Containers Triple rinse or pressure rinse the container.[5] Add rinsate to the application mixture.[3] Puncture and dispose of in a sanitary landfill or offer for recycling.[5]Never reuse containers for other purposes.[3] Observe all label safeguards until the container is destroyed.[1]
Spill Residue & Debris Collect using dry or wet cleanup methods, place in sealed and labeled containers.[1] Dispose of as hazardous waste via incineration or a licensed landfill.[2]Avoid generating dust from dry spills.[1] Prevent runoff from entering waterways.[1]
Contaminated PPE Place in a sealed container and dispose of as hazardous waste.[2][4]Launder contaminated work clothes separately before reuse, if applicable.[1]

This compound Disposal Workflow

The logical flow for determining the proper disposal route for this compound-related waste is illustrated below.

Caption: Workflow for the proper disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.